(+)-UH 232
Description
Propriétés
IUPAC Name |
(1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-5-12-19(13-6-2)17-11-10-16-15(14(17)3)8-7-9-18(16)20-4/h7-9,14,17H,5-6,10-13H2,1-4H3/t14-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOJYCTUJJHANF-WMLDXEAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1C)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)[C@@H]1CCC2=C([C@@H]1C)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70875101 | |
| Record name | (1S,2R)-1,2,3,4-Tetrahydro-5-methoxy-1-methyl-N,N-dipropyl-2-naphthalenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95999-12-5 | |
| Record name | UH 232 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95999-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | UH-232 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095999125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,2R)-1,2,3,4-Tetrahydro-5-methoxy-1-methyl-N,N-dipropyl-2-naphthalenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UH-232 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQYOR9S587 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of (+)-UH 232 on Dopamine Autoreceptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-UH 232, a substituted aminotetralin derivative, is a psychoactive compound that has been instrumental in elucidating the role of dopamine autoreceptors in modulating dopaminergic neurotransmission. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a particular focus on its effects on presynaptic dopamine D2 and D3 autoreceptors. This document will detail its pharmacological profile, including its binding affinities and functional potencies, and describe the key experimental protocols used to characterize its activity. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of its molecular and systemic effects.
Introduction
Dopamine is a critical neurotransmitter in the central nervous system, playing a pivotal role in motor control, motivation, reward, and cognitive function. The precise regulation of dopamine levels in the synaptic cleft is essential for maintaining normal neurological function. Dopamine autoreceptors, primarily the D2 and D3 receptor subtypes located on the presynaptic terminal and soma of dopaminergic neurons, are key components of this regulatory system. These autoreceptors function as a negative feedback mechanism, where the binding of dopamine to these receptors inhibits further dopamine synthesis and release.
This compound (cis-(+)-5-methoxy-1-methyl-2-(di-n-propylamino)tetralin) is a pharmacological tool that has been extensively used to study the function of these autoreceptors. It is characterized as a dopamine D2 receptor antagonist with a preferential action on presynaptic autoreceptors and also exhibits partial agonist properties at the D3 receptor subtype.[1] This unique pharmacological profile allows for the selective disinhibition of dopamine neurons, leading to an increase in dopamine synthesis and release. This guide will delve into the intricate details of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.
Mechanism of Action of this compound
The primary mechanism of action of this compound is its antagonist activity at presynaptic dopamine D2 autoreceptors. By blocking these receptors, it prevents the inhibitory feedback of dopamine on its own neurons. This disinhibition results in a marked acceleration of dopamine synthesis and turnover. In addition to its D2 antagonist properties, this compound acts as a partial agonist at dopamine D3 receptors, which also function as autoreceptors. The net effect of these interactions is an increase in dopaminergic neurotransmission.
Dopamine Autoreceptor Signaling
Presynaptic dopamine D2 and D3 autoreceptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Activation of these receptors by dopamine initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This signaling pathway also involves the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a subsequent reduction in neuronal firing and dopamine release.
This compound, by acting as an antagonist at D2 autoreceptors, blocks this inhibitory cascade. At D3 autoreceptors, its partial agonism results in a sub-maximal activation compared to the endogenous ligand, dopamine. The overall consequence is a reduction in the autoinhibitory tone, leading to enhanced dopamine release.
Quantitative Pharmacological Data
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound at dopamine D2 and D3 receptors from various studies. This data highlights its complex pharmacological profile.
| Parameter | Receptor | Value (nM) | Assay Type | Species | Reference |
| Ki | D2 | 230 | [3H]Spiperone Binding | Rat Striatum | |
| D3 | 57 | [3H]Spiperone Binding | Rat Striatum | [1] | |
| IC50 | D2 (presynaptic) | 180 | Reversal of quinpirole-induced inhibition of [3H]dopamine release | Rat Striatal Slices | |
| D2 (postsynaptic) | 260 | Reversal of quinpirole-induced inhibition of [14C]acetylcholine release | Rat Striatal Slices |
Note: Data has been compiled from multiple sources and experimental conditions may vary.
Key Experimental Protocols
The characterization of this compound's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for some of the key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.
Methodology:
-
Membrane Preparation: Rat striatal tissue, rich in D2 and D3 receptors, is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in assay buffer.
-
Competition Binding Assay: A fixed concentration of a radiolabeled ligand that binds to D2/D3 receptors (e.g., [3H]spiperone) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular dopamine levels in specific brain regions of freely moving animals.
Methodology:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum or nucleus accumbens) of an anesthetized rat.
-
Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.
-
Sample Collection and Analysis: Dialysate collection continues after drug administration. The concentration of dopamine in the samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in dopamine levels are expressed as a percentage of the baseline.
In Vivo Electrophysiology
Objective: To determine the effect of this compound on the firing rate of dopamine neurons in the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA).
Methodology:
-
Animal Preparation: An anesthetized rat is placed in a stereotaxic frame. A burr hole is drilled in the skull above the SNc or VTA.
-
Electrode Placement: A recording microelectrode is slowly lowered into the target brain region to record the extracellular action potentials of individual dopamine neurons. Dopamine neurons are identified by their characteristic electrophysiological properties (e.g., long duration action potentials, slow firing rate, and a bursting pattern).
-
Baseline Recording: The spontaneous firing rate of a single dopamine neuron is recorded to establish a baseline.
-
Drug Administration: this compound is administered intravenously or iontophoretically directly onto the recorded neuron.
-
Data Acquisition and Analysis: The firing rate of the neuron is continuously monitored before, during, and after drug administration. Changes in firing rate are quantified and analyzed. Antagonism of autoreceptors by this compound is expected to increase the firing rate of dopamine neurons.
Conclusion
This compound is a valuable pharmacological agent for the study of dopamine autoreceptor function. Its primary mechanism of action as a presynaptic D2 autoreceptor antagonist, coupled with its partial agonist activity at D3 receptors, leads to a significant increase in dopamine synthesis and release. The experimental protocols detailed in this guide, including radioligand binding assays, in vivo microdialysis, and electrophysiology, have been crucial in delineating this mechanism. The quantitative data and visual representations provided offer a comprehensive understanding of the molecular and systemic effects of this compound, making it an indispensable tool for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology. Further research with more selective D2 and D3 autoreceptor ligands will continue to refine our understanding of the complex regulation of the dopamine system.
References
An In-Depth Technical Guide to the Synthesis and Enantiomeric Separation of (+)-UH 232
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways and enantiomeric resolution techniques for obtaining the potent dopamine D2 receptor antagonist, (+)-UH 232 (cis-(+)-5-Methoxy-1-methyl-2-(n-propylamino)tetralin). The methodologies detailed herein are compiled from established synthetic routes for analogous aminotetralin derivatives and enantioselective synthesis strategies.
Synthesis of Racemic cis-5-Methoxy-1-methyl-2-(n-propylamino)tetralin
The synthesis of racemic UH 232 can be approached through a multi-step sequence starting from the readily available precursor, 5-methoxy-2-tetralone. The key steps involve the introduction of the C1-methyl group and the subsequent formation of the cis-aminotetralin core, followed by N-propylation.
Experimental Protocol: Synthesis of Racemic cis-5-Methoxy-1-methyl-2-(n-propylamino)tetralin
Step 1: Synthesis of 5-Methoxy-2-tetralone
A common route to 5-methoxy-2-tetralone involves the Birch reduction of 1,6-dimethoxynaphthalene followed by acidic workup.
-
Reaction: 1,6-Dimethoxynaphthalene is dissolved in a mixture of liquid ammonia, ethanol, and an alkali metal (e.g., sodium or lithium) to effect the reduction.
-
Work-up: The reaction is quenched with a proton source, and subsequent hydrolysis with aqueous acid yields 5-methoxy-2-tetralone.
-
Purification: The crude product is purified by distillation or column chromatography.
Step 2: Introduction of the C1-Methyl Group
The methyl group at the C1 position can be introduced via methylation of the corresponding enolate or through a Grignard reaction followed by dehydration and reduction. A plausible route involves the formation of an enamine, followed by methylation and hydrolysis.
-
Enamine Formation: 5-Methoxy-2-tetralone is reacted with a secondary amine (e.g., pyrrolidine) to form the corresponding enamine.
-
Methylation: The enamine is then reacted with an electrophilic methyl source, such as methyl iodide.
-
Hydrolysis: Acidic hydrolysis of the resulting iminium salt affords 5-methoxy-1-methyl-2-tetralone.
Step 3: Reductive Amination to form cis-5-Methoxy-1-methyl-2-aminotetralin
The ketone is converted to the corresponding amine via reductive amination. The stereoselectivity of this step is crucial for obtaining the desired cis-isomer.
-
Reaction: 5-Methoxy-1-methyl-2-tetralone is reacted with an ammonia source (e.g., ammonium acetate) and a reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation (e.g., H2, Pd/C), to yield a mixture of cis- and trans-2-amino-5-methoxy-1-methyltetralin. The cis/trans ratio can be influenced by the choice of reducing agent and reaction conditions.
-
Isomer Separation: The cis and trans isomers can be separated by column chromatography.
Step 4: N-propylation
The final step involves the alkylation of the primary amine to introduce the n-propyl group.
-
Reaction: The purified cis-2-amino-5-methoxy-1-methyltetralin is reacted with an n-propyl halide (e.g., 1-bromopropane) in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) in a suitable solvent like acetonitrile or DMF.
-
Purification: The resulting racemic cis-5-methoxy-1-methyl-2-(n-propylamino)tetralin is purified by column chromatography.
Signaling Pathway of Dopamine D2 Receptor Antagonism
Caption: Dopamine D2 receptor signaling and the antagonistic action of this compound.
Enantiomeric Separation of Racemic UH 232
The resolution of the racemic mixture is a critical step to isolate the pharmacologically active (+)-enantiomer. This can be achieved through two primary methods: diastereomeric salt formation followed by crystallization or chiral high-performance liquid chromatography (HPLC). An alternative approach is the asymmetric synthesis of the target molecule.
Diastereomeric Salt Formation and Crystallization
This classical resolution method involves the reaction of the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated based on their differential solubility.
-
Salt Formation: The racemic cis-5-methoxy-1-methyl-2-(n-propylamino)tetralin is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetone) and treated with a stoichiometric amount of a chiral resolving agent, such as (+)-tartaric acid or a derivative.
-
Crystallization: The solution is allowed to cool slowly, leading to the preferential crystallization of one diastereomeric salt. The choice of solvent is critical for achieving good separation.
-
Isolation and Liberation of the Enantiomer: The crystals are collected by filtration. The desired enantiomer is then liberated from the salt by treatment with a base (e.g., aqueous sodium hydroxide) and extraction with an organic solvent.
-
Determination of Enantiomeric Excess (ee): The enantiomeric purity of the final product is determined using chiral HPLC or by measuring the optical rotation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers a powerful analytical and preparative method for the direct separation of enantiomers.
-
Column: A chiral stationary phase (CSP) is used. For aminotetralin derivatives, polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) or Pirkle-type columns are often effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) is often necessary to improve peak shape and resolution for basic analytes.
-
Detection: UV detection is commonly employed.
-
Optimization: The separation is optimized by adjusting the mobile phase composition, flow rate, and column temperature.
Asymmetric Synthesis
An alternative to resolution is the enantioselective synthesis of this compound. A notable approach involves the asymmetric synthesis of a key chiral intermediate. For a closely related compound, (1S,2R)-(+)-5-methoxy-1-methyl-2-(di-n-propylamino)tetralin, an efficient asymmetric synthesis has been reported, which could be adapted for this compound.
-
Asymmetric Reduction: A prochiral ketone precursor is asymmetrically reduced to establish the desired stereochemistry at one of the chiral centers.
-
Stereocontrolled Introduction of the Second Chiral Center: The second chiral center is introduced in a stereocontrolled manner, often directed by the existing stereocenter.
-
Functional Group Manipulations: Subsequent functional group transformations lead to the final target molecule.
Workflow for Synthesis and Separation
The Contrasting Pharmacological Profiles of (+)-UH 232 and Classical Neuroleptics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the distinct pharmacological profiles of the atypical dopamine antagonist (+)-UH 232 and classical neuroleptics. By examining their receptor binding affinities, effects on neurotransmitter systems, and resulting behavioral outcomes, this document provides a comprehensive comparison for researchers in neuropsychopharmacology and drug development.
Introduction
Classical neuroleptics, also known as typical antipsychotics, have long been the cornerstone of treatment for psychotic disorders. Their therapeutic efficacy is primarily attributed to the blockade of dopamine D2 receptors.[1][2] However, this mechanism is also associated with a high incidence of extrapyramidal side effects (EPS). In contrast, atypical antipsychotics aim to achieve a broader spectrum of therapeutic effects with a more favorable side-effect profile. This compound, a substituted aminotetralin derivative, represents an intriguing example of an atypical compound with a unique mechanism of action, distinguishing it from classical neuroleptics.[3][4] This guide will dissect these differences through a detailed examination of their pharmacological properties.
Receptor Binding Affinities
The interaction of a drug with various neurotransmitter receptors is a key determinant of its pharmacological effects. The binding affinities of this compound and representative classical neuroleptics, haloperidol and chlorpromazine, for dopamine and serotonin receptor subtypes are summarized in Table 1. Affinity is expressed as the inhibition constant (Ki), with lower values indicating higher binding affinity.
| Receptor | This compound | Haloperidol | Chlorpromazine |
| Dopamine D2 | Moderate | High[5] | High[6] |
| Dopamine D3 | High (Partial Agonist)[3] | High | Moderate |
| Dopamine D2 Autoreceptor | High (Antagonist)[3] | High | High |
| Serotonin 5-HT2A | Moderate (Agonist)[3] | Moderate[5] | High[7] |
Table 1: Comparative Receptor Binding Affinities (Ki values) . This table summarizes the approximate binding affinities of this compound, haloperidol, and chlorpromazine for key dopamine and serotonin receptors.
Mechanism of Action and Signaling Pathways
The divergent clinical effects of this compound and classical neuroleptics stem from their distinct mechanisms of action at the molecular and systems levels.
Classical Neuroleptics: Postsynaptic D2 Receptor Blockade
Classical neuroleptics exert their antipsychotic effects primarily by acting as antagonists at postsynaptic dopamine D2 receptors in the mesolimbic pathway.[1][2] This blockade is thought to reduce the excessive dopaminergic neurotransmission associated with the positive symptoms of schizophrenia. However, their non-selective antagonism of D2 receptors in other brain regions, such as the nigrostriatal pathway, leads to the emergence of motor side effects.[1]
The signaling pathway downstream of D2 receptor activation is depicted in the following diagram. D2 receptors are Gαi/o-coupled, and their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) production.[8][9]
Figure 1: Dopamine D2 Receptor Signaling Pathway. This diagram illustrates the canonical Gαi/o-coupled signaling cascade initiated by dopamine binding to the D2 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cellular response.
This compound: Preferential Autoreceptor Antagonism
In contrast to the broad postsynaptic D2 receptor blockade of classical neuroleptics, this compound exhibits a more nuanced mechanism. It acts as a preferential antagonist at presynaptic dopamine D2 autoreceptors.[3][4] These autoreceptors are part of a negative feedback loop that regulates dopamine synthesis and release.[1][10] By blocking these autoreceptors, this compound disinhibits the dopaminergic neuron, leading to an increase in dopamine release in terminal areas.
Figure 2: Dopamine Autoreceptor Feedback Mechanism. This diagram illustrates the negative feedback loop mediated by D2 autoreceptors on the presynaptic terminal and the differential primary sites of action for this compound and classical neuroleptics.
Behavioral Pharmacology
The distinct receptor profiles and mechanisms of action of this compound and classical neuroleptics translate into different behavioral effects in preclinical models.
| Behavioral Test | This compound | Classical Neuroleptics (e.g., Haloperidol) |
| Locomotor Activity | Biphasic: low doses increase, high doses decrease | Dose-dependent decrease (catalepsy at high doses)[11] |
| Apomorphine-induced Stereotypy | Antagonizes | Potently antagonizes |
| Conditioned Avoidance Response | Weakly active or inactive | Potently inhibits |
| Cocaine-induced Hyperlocomotion | Blocks[3] | Blocks |
Table 2: Comparative Behavioral Effects. This table summarizes the characteristic behavioral effects of this compound and classical neuroleptics in rodent models.
The stimulant-like effects of this compound at lower doses are consistent with its ability to enhance dopamine release via autoreceptor blockade.[4] In contrast, the potent motor-suppressant and cataleptogenic effects of classical neuroleptics are a direct consequence of their strong postsynaptic D2 receptor antagonism in the nigrostriatal pathway.
Experimental Protocols
To enable replication and further investigation, this section provides detailed methodologies for key experiments used to characterize the pharmacological profiles of these compounds.
Dopamine Receptor Binding Assay ([³H]-Spiperone)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for dopamine D2-like receptors.
Materials:
-
Radioligand: [³H]-Spiperone
-
Membrane Preparation: Rat striatal tissue or cells expressing recombinant human dopamine D2 receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Non-specific Binding Control: 10 µM Haloperidol or (+)-Butaclamol.
-
Test Compound: this compound or classical neuroleptic at various concentrations.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, membrane preparation, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Initiate the binding reaction by adding a fixed concentration of [³H]-Spiperone (typically at or near its Kd value).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Figure 3: Receptor Binding Assay Workflow. This diagram outlines the key steps involved in a competitive radioligand binding assay.
In Vivo Microdialysis for Dopamine Release
This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in the brain of a freely moving animal following drug administration.[12][13]
Materials:
-
Animal Model: Adult male rat.
-
Stereotaxic Apparatus for probe implantation.
-
Microdialysis Probe with a semi-permeable membrane.
-
Perfusion Pump and fraction collector.
-
Artificial Cerebrospinal Fluid (aCSF): Perfusion solution.
-
HPLC with Electrochemical Detection (HPLC-ED): For dopamine quantification.
-
Test Compound: this compound or classical neuroleptic.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula into the target brain region (e.g., striatum or nucleus accumbens).
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples for at least 60 minutes.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a predetermined period post-injection.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and analyze the time course of the drug's effect.
Conclusion
The pharmacological profile of this compound is markedly different from that of classical neuroleptics. Its preferential antagonism of dopamine autoreceptors, leading to enhanced dopamine release, and its partial agonism at D3 receptors, present a complex and nuanced mechanism of action. This contrasts sharply with the primary postsynaptic D2 receptor blockade characteristic of classical neuroleptics. These fundamental differences in receptor interactions and subsequent effects on neurotransmitter dynamics are reflected in their distinct behavioral profiles. The detailed experimental protocols provided herein offer a framework for the continued investigation of these and other novel psychoactive compounds, ultimately contributing to the development of more effective and safer treatments for neuropsychiatric disorders.
References
- 1. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. UH-232 - Wikipedia [en.wikipedia.org]
- 4. This compound and (+)-UH 242: novel stereoselective dopamine receptor antagonists with preferential action on autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Table 2 from haloperidol and second-generation antipsychotics parent compounds and metabolites activities of chlorpromazine , 2 A and anti-serotonin 5-HT 2 Comparison of the anti-dopamine D | Semantic Scholar [semanticscholar.org]
- 7. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 9. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autoreceptor - Wikipedia [en.wikipedia.org]
- 11. Behavioural pharmacology of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro- 1H-dibenz[2,3:6,7]oxepino-[4,5-c]pyrrolidine maleate, a compound interacting with dopaminergic and serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of (+)-UH 232: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
(+)-UH 232, chemically known as cis-(+)-5-methoxy-1-methyl-2-(di-n-propylamino)tetralin, is a psychoactive research chemical that has been pivotal in understanding the complexities of the dopamine system. It is recognized for its unique pharmacological profile as a dopamine receptor ligand, exhibiting a mixed agonist-antagonist activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
History and Discovery
This compound emerged from a line of research focused on 2-aminotetralin derivatives as potential dopamine receptor agonists.[1] Initial studies in the 1980s by researchers such as Hacksell, Svensson, and Carlsson led to the synthesis and characterization of a series of these compounds, including this compound and its analogue, (+)-UH 242.[2] These investigations revealed that while the (-)-enantiomers of these compounds acted as dopamine receptor agonists, the (+)-enantiomers, including this compound, behaved as dopamine receptor antagonists.[2]
A key finding was that this compound exhibited a preferential action on dopamine autoreceptors, which regulate the synthesis and release of dopamine. This property distinguished it from classical neuroleptics and suggested its potential as a tool to selectively modulate dopaminergic neurotransmission.[2] Despite its interesting preclinical profile, clinical trials of this compound for the treatment of schizophrenia did not yield positive results and, in some cases, led to a worsening of symptoms. This outcome highlighted the intricate nature of dopamine receptor pharmacology in psychiatric disorders.
Chemical Synthesis
The synthesis of this compound involves the preparation of a substituted 2-aminotetralin scaffold. While the original seminal papers provide the foundational methods, a detailed, step-by-step enantioselective synthesis protocol is crucial for its preparation in a research setting. The general approach involves the stereoselective synthesis of the cis-1-methyl-2-aminotetralin core, followed by N,N-dipropylation and methoxylation of the aromatic ring.
Please refer to the original publications by Hacksell et al. for a detailed, step-by-step synthesis protocol.
Pharmacological Profile
This compound is characterized by its complex interactions with dopamine receptors. It acts as a weak partial agonist at the dopamine D3 receptor subtype while functioning as an antagonist at D2 short (D2S) autoreceptors located on presynaptic neurons.[3] This dual action leads to a stimulant effect by increasing dopamine release in the brain.[3] Additionally, some studies suggest that this compound may also have agonist activity at serotonin 5-HT2A receptors.[3]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for the binding affinity and functional potency of this compound at various neurotransmitter receptors. It is important to note that specific Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.
| Receptor Target | Assay Type | Ligand | Test System | Ki (nM) | IC50 (nM) | Emax (%) | Reference |
| Dopamine D2 | Binding | [3H]Spiperone | Rat Striatal Homogenates | Correlated with functional assays | [4] | ||
| Dopamine D3 | Functional | Weak Partial Agonist | [3] | ||||
| Dopamine Autoreceptors | Functional (Dopamine Release) | Rat Striatal Slices | Potent Antagonist | [4] |
Note: Specific numerical values for Ki and IC50 are not consistently reported in the abstracts of the initial search results. A thorough review of the full-text articles is required to populate this table comprehensively.
Experimental Protocols
Dopamine Receptor Binding Assay
This protocol outlines a general method for determining the binding affinity of this compound to dopamine D2 receptors using a competitive radioligand binding assay with [3H]spiperone.
1. Membrane Preparation:
-
Rat striatal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in fresh buffer.
2. Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]spiperone and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled dopamine antagonist (e.g., haloperidol).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
-
The specific binding of [3H]spiperone is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]spiperone) is determined by non-linear regression analysis of the competition curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the ability of this compound to activate G proteins coupled to dopamine receptors.
1. Membrane Preparation:
-
Membranes from cells expressing the dopamine receptor of interest (e.g., D2 or D3) are prepared as described above.
2. Assay Procedure:
-
Membranes are incubated in a buffer containing GDP, MgCl2, and varying concentrations of this compound.
-
The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
The incubation is carried out at 30°C for a specific time.
-
The reaction is terminated by rapid filtration.
-
The amount of [35S]GTPγS bound to the G proteins on the filters is quantified.
3. Data Analysis:
-
The agonist-stimulated [35S]GTPγS binding is plotted against the concentration of this compound to generate a concentration-response curve.
-
The EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) are determined.
In Vivo Microdialysis
This technique is used to measure the effects of this compound on the extracellular levels of dopamine and its metabolites in the brain of freely moving animals.
1. Surgical Procedure:
-
A guide cannula is stereotaxically implanted into the brain region of interest (e.g., the striatum) of an anesthetized rat.
2. Microdialysis:
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Neurotransmitters and their metabolites in the extracellular fluid diffuse across the dialysis membrane into the perfusate.
-
Dialysate samples are collected at regular intervals.
3. Neurochemical Analysis:
-
The concentrations of dopamine, DOPAC (3,4-dihydroxyphenylacetic acid), and HVA (homovanillic acid) in the dialysate samples are determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[1][5]
4. Data Analysis:
-
The baseline levels of dopamine and its metabolites are established before the administration of this compound.
-
The changes in neurotransmitter levels following drug administration are expressed as a percentage of the baseline.
Visualizations
Signaling Pathway of this compound at a Dopaminergic Synapse
Caption: this compound's dual action on dopamine signaling.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for studying neurotransmitter release.
Conclusion
This compound remains a significant tool in neuropharmacological research due to its distinct profile as a dopamine autoreceptor antagonist and D3 partial agonist. While its clinical development was not successful, the study of this compound has provided valuable insights into the roles of different dopamine receptor subtypes in regulating brain function and behavior. This technical guide serves as a foundational resource for researchers interested in utilizing this compound in their studies, providing an overview of its history, synthesis, and the experimental methods used for its characterization. A thorough review of the cited primary literature is recommended for detailed protocols and comprehensive data.
References
- 1. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and (+)-UH 242: novel stereoselective dopamine receptor antagonists with preferential action on autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UH-232 - Wikipedia [en.wikipedia.org]
- 4. A pharmacological analysis of the effects of (+)-AJ 76 and this compound at release regulating pre- and postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. besjournal.com [besjournal.com]
An In-depth Technical Guide on the Pharmacology of (+)-AJ76, the Active Metabolite of (+)-UH 232
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-AJ76, the active N-monopropyl metabolite of the research chemical (+)-UH 232, is a dopamine receptor antagonist with a notable preference for presynaptic D2-like autoreceptors.[1] This preference for autoreceptors over postsynaptic receptors confers a unique pharmacological profile, leading to a stimulant effect through the enhancement of dopamine synthesis and release.[1] This technical guide provides a comprehensive overview of the pharmacology of (+)-AJ76, detailing its receptor binding affinity, in vivo neurochemical effects on dopamine transmission, and behavioral outcomes. The document includes structured data tables for quantitative analysis, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts.
Core Pharmacological Profile
(+)-AJ76 is characterized as a dopamine autoreceptor antagonist.[2] Its mechanism of action involves blocking the negative feedback loop mediated by presynaptic D2-like autoreceptors on dopaminergic neurons.[3] This blockade leads to an increase in the synthesis and release of dopamine into the synaptic cleft.[1] While it also possesses antagonistic properties at postsynaptic dopamine receptors, its preferential action on autoreceptors is a key feature of its pharmacological activity.[1]
Receptor Binding Affinity
The affinity of (+)-AJ76 for various neurotransmitter receptors has been characterized through radioligand binding assays. These studies are crucial for understanding the selectivity profile of the compound and predicting its potential on-target and off-target effects.
| Receptor Subtype | Ki (nM) | Radioligand | Tissue Source | Reference |
| Dopamine Receptors | ||||
| Dopamine D2 | ~50-100 (IC50) | [3H]Spiperone | Rat Striatum | [4] |
| Dopamine D3 | Preferential | - | - | [5] |
| Serotonin Receptors | ||||
| 5-HT1A | Low Affinity | - | - | [2] |
| 5-HT2A | Low Affinity | - | - | [2] |
| Adrenergic Receptors | ||||
| α2-Adrenergic | No significant effect | - | - | [1] |
Note: A comprehensive profile with specific Ki values for all dopamine receptor subtypes, as well as for a wider range of serotonin and adrenergic receptors, requires further dedicated experimental investigation. The available data primarily indicates a higher affinity for D2-like dopamine receptors.
In Vivo Neurochemical Effects
In vivo microdialysis studies in rats have been instrumental in elucidating the effects of (+)-AJ76 on extracellular dopamine levels in key brain regions associated with reward and motor control, such as the nucleus accumbens and striatum.
| Brain Region | Dose (mg/kg, s.c.) | Maximum Dopamine Increase (% of Baseline) | Reference |
| Nucleus Accumbens | Not specified | Different from haloperidol/raclopride | [5] |
| Dorsal Striatum | Not specified | Different from haloperidol/raclopride | [5] |
Note: Specific dose-response data from microdialysis studies are limited in the publicly available literature. The primary finding is that (+)-AJ76 produces a distinct pattern of increased dopamine release compared to traditional dopamine antagonists like haloperidol and raclopride, suggesting a preferential action on release-regulating autoreceptors.[5]
Behavioral Pharmacology
The neurochemical effects of (+)-AJ76 translate into observable behavioral changes, primarily an increase in locomotor activity, which is consistent with its stimulant properties.
| Animal Model | Dose (µmol/kg, p.o.) | Effect on Locomotor Activity | Reference |
| Habituated Rats | 300 | Stimulation | [6] |
| Rats | 13 (s.c.) | No tachyphylaxis | [6] |
| Rats | 52 (s.c.) | Tachyphylaxis after 4h | [6] |
Note: The locomotor-stimulating effects of (+)-AJ76 are dose-dependent. Tolerance to these effects can develop with repeated administration at higher doses and shorter intervals.[6]
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines the general procedure for determining the binding affinity (Ki) of (+)-AJ76 for dopamine D2 receptors.
Objective: To determine the concentration of (+)-AJ76 that inhibits 50% of the specific binding of a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone).
Materials:
-
Rat striatal tissue homogenate (source of D2 receptors)
-
[3H]spiperone (radioligand)
-
(+)-AJ76 (unlabeled competitor)
-
Haloperidol or other suitable D2 antagonist (for determination of non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Polypropylene 96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes containing the dopamine receptors. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]spiperone, and varying concentrations of (+)-AJ76.
-
Total and Non-specific Binding: For total binding wells, no unlabeled competitor is added. For non-specific binding wells, a high concentration of a potent D2 antagonist (e.g., haloperidol) is added to saturate the receptors.
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the (+)-AJ76 concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[4]
In Vivo Microdialysis
This protocol describes the general methodology for measuring extracellular dopamine levels in the nucleus accumbens of freely moving rats following administration of (+)-AJ76.
Objective: To assess the dose-dependent effects of (+)-AJ76 on dopamine release in a specific brain region.
Materials:
-
Adult male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
(+)-AJ76 solution for injection
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the nucleus accumbens. Allow the animal to recover for several days.
-
Probe Insertion and Habituation: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Place the rat in a testing chamber and allow it to habituate while the probe is continuously perfused with aCSF at a slow flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.
-
Drug Administration: Administer a specific dose of (+)-AJ76 via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Post-Drug Sample Collection: Continue to collect dialysate samples at regular intervals for a predetermined period after drug administration.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and plot the time course of dopamine release for each dose of (+)-AJ76.
Signaling Pathways and Workflows
Dopamine D2 Autoreceptor Signaling Pathway
The primary mechanism of action of (+)-AJ76 is the antagonism of presynaptic dopamine D2 autoreceptors. The following diagram illustrates the canonical signaling cascade initiated by dopamine binding to these receptors and the point of intervention by (+)-AJ76.
Caption: Antagonism of D2 autoreceptors by (+)-AJ76.
Experimental Workflow for In Vivo Microdialysis
The following diagram outlines the key steps involved in conducting an in vivo microdialysis experiment to study the effects of (+)-AJ76 on dopamine release.
Caption: Workflow for in vivo microdialysis.
Conclusion
(+)-AJ76 serves as a valuable pharmacological tool for investigating the role of dopamine autoreceptors in modulating neuronal activity and behavior. Its preferential antagonism of these presynaptic receptors leads to a distinct neurochemical and behavioral profile characterized by increased dopamine release and locomotor stimulation. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of compounds with a similar mechanism of action for various neurological and psychiatric disorders. Further research is warranted to establish a more complete receptor binding profile and to conduct more detailed dose-response studies for its in vivo effects.
References
- 1. In vivo microdialysis in the rat: low cost and low labor construction of a small diameter, removable, concentric-style microdialysis probe system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dopamine D2 autoreceptor interactome: targeting the receptor complex as a strategy for treatment of substance use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of repeated administration of the preferential dopamine autoreceptor antagonist, (+)-AJ76, on locomotor activity and brain DA metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Blueprint for Selectivity: An In-depth Analysis of (+)-UH232 Derivatives at Dopamine Receptors
A Technical Guide for Researchers and Drug Development Professionals
(+)-UH232, a substituted aminotetralin, has served as a critical pharmacological tool for dissecting the roles of dopamine D2-like receptors in the central nervous system. Its unique profile as a mixed dopamine D3 receptor partial agonist and D2 receptor antagonist has spurred the development of numerous derivatives. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of (+)-UH232 and its analogs, offering insights into the molecular determinants of their affinity, selectivity, and functional activity at dopamine D2 and D3 receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel dopaminergic agents.
Core Tenets of the (+)-UH232 Pharmacophore
The pharmacological profile of (+)-UH232 derivatives is intricately linked to their three-dimensional structure and the nature of their substituents. The core aminotetralin scaffold presents several key regions for chemical modification, each influencing the interaction with the dopamine receptor binding pocket. The key structural components that dictate the SAR of this class of compounds are:
-
The Aminotetralin Core: This rigid scaffold mimics the conformation of dopamine, allowing for initial recognition by the receptor.
-
The N-Alkyl Substituents: The size and nature of the substituents on the nitrogen atom are critical for both affinity and functional activity. As will be detailed, variations from di-n-propyl groups significantly impact receptor interaction.
-
The Aromatic Ring Substituents: Modifications to the aromatic portion of the tetralin ring, particularly at the 5-position, play a crucial role in modulating receptor affinity and selectivity.
-
Stereochemistry: The stereochemical configuration at the C-1 and C-2 positions of the tetralin ring is a major determinant of whether a compound will act as an agonist or an antagonist.
Quantitative Structural Activity Relationship of (+)-UH232 Derivatives
The following tables summarize the binding affinities of a series of aminotetralin derivatives, including those closely related to (+)-UH232, at human dopamine D2, D3, and D4 receptors. The data is compiled from a key study by van Vliet et al. (1996) and highlights the impact of systematic structural modifications.[1]
Table 1: Binding Affinities (Ki, nM) of 5-Substituted 2-Aminotetralin Derivatives at Human Dopamine D2, D3, and D4 Receptors [1]
| Compound | R1 | R2 | R3 | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |
| (+)-UH232 Analogs | ||||||
| 1 | H | n-Pr | n-Pr | 130 | 18 | >10000 |
| 2 | OCH3 | H | H | 2800 | 1200 | >10000 |
| 3 | OCH3 | CH3 | CH3 | 1200 | 250 | >10000 |
| 4 | OCH3 | n-Pr | n-Pr | 47 | 10 | >10000 |
| (+)-AJ76 Analog | ||||||
| 5 | OCH3 | H | n-Pr | 150 | 30 | >10000 |
| Other Derivatives | ||||||
| 6 | OH | n-Pr | n-Pr | 1.8 | 0.4 | 1300 |
| 7 | OCH3 | CH2CH2Ph | H | 120 | 15 | >10000 |
| 8 | OCH3 | CH2CH2Ph | CH2CH2Ph | 360 | 45 | >10000 |
Table 2: Binding Affinities (Ki, nM) of 7-Substituted 2-Aminotetralin Derivatives at Human Dopamine D2, D3, and D4 Receptors [1]
| Compound | R1 | R2 | R3 | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |
| 9 | OH | n-Pr | n-Pr | 1.2 | 0.2 | 250 |
| 10 | OCH3 | n-Pr | n-Pr | 25 | 3.5 | 1500 |
| 11 | OH | H | n-Pr | 15 | 2.0 | 800 |
| 12 | OCH3 | H | n-Pr | 80 | 10 | >10000 |
Data presented in the tables are Ki values in nanomolar (nM) concentrations. A lower Ki value indicates a higher binding affinity.
Key SAR Insights:
-
N-Alkylation: The presence of two n-propyl groups on the nitrogen atom, as seen in (+)-UH232 (compound 4), generally confers high affinity for both D2 and D3 receptors. The mono-n-propyl derivative, (+)-AJ76 (compound 5), retains good affinity, consistent with it being an active metabolite of (+)-UH232.[1]
-
Aromatic Substitution: A methoxy group at the 5-position of the tetralin ring is a key feature of (+)-UH232. Comparing compounds with a 5-OH (compound 6) versus a 5-OCH3 (compound 4) shows that the hydroxyl group can lead to a significant increase in affinity for both D2 and D3 receptors.[1] Substitution at the 7-position also yields high-affinity ligands.
-
D2 vs. D3 Selectivity: Many of the synthesized aminotetralins exhibit a notable preference for the D3 receptor over the D2 receptor. This selectivity is a hallmark of the (+)-UH232 series. None of the tested compounds showed high affinity for the D4 receptor.[1]
-
Stereochemistry and Functional Activity: For C5-oxygenated 2-aminotetralins, the (S)-configuration at the C-2 position is generally associated with dopamine receptor agonism, while the (R)-configuration, as found in (+)-UH232, is linked to antagonistic properties. O-methylation of the 5-hydroxyl group in (1S,2R)-2-amino-1-methyltetralin derivatives tends to enhance their dopamine receptor antagonist activity.[2]
Experimental Protocols
The characterization of (+)-UH232 derivatives involves a suite of in vitro assays to determine their binding affinity and functional activity at dopamine receptors.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from dopamine receptors by the unlabeled test compound.
Materials:
-
Cell membranes prepared from cell lines stably expressing human dopamine D2, D3, or D4 receptors.
-
Radioligand (e.g., [³H]spiperone or [³H]N-0437).
-
Unlabeled test compounds (e.g., (+)-UH232 derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound is incubated in the assay buffer.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[3]
Functional Assays (cAMP Inhibition)
These assays determine whether a compound acts as an agonist, antagonist, or partial agonist by measuring its effect on a downstream signaling pathway. For D2-like receptors, which are Gi/o-coupled, this typically involves measuring the inhibition of adenylyl cyclase activity.
Objective: To quantify the ability of a test compound to inhibit the forskolin-stimulated accumulation of cyclic AMP (cAMP).
Materials:
-
Intact cells expressing the dopamine receptor of interest (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Plating: Cells are plated in multi-well plates and allowed to adhere.
-
Pre-incubation: Cells are pre-incubated with the test compound at various concentrations.
-
Stimulation: Forskolin is added to stimulate cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit.
-
Data Analysis: The concentration-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathways and Experimental Workflows
The interaction of (+)-UH232 derivatives with dopamine D2 and D3 receptors initiates a cascade of intracellular signaling events. These receptors are primarily coupled to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Below are Graphviz diagrams illustrating the canonical D2/D3 receptor signaling pathway and a typical experimental workflow for characterizing a novel (+)-UH232 derivative.
Caption: Canonical signaling pathway of dopamine D2/D3 receptors.
Caption: Experimental workflow for pharmacological characterization.
Conclusion
The structural activity relationship of (+)-UH232 derivatives is a rich field of study that continues to inform the design of novel dopaminergic ligands with tailored pharmacological profiles. The key takeaways for researchers and drug development professionals are the critical roles of N-alkylation, aromatic substitution, and stereochemistry in determining affinity, selectivity, and functional activity at D2 and D3 receptors. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of new chemical entities targeting these important CNS receptors. A thorough understanding of the SAR of this class of compounds is essential for the rational design of next-generation therapeutics for a range of neuropsychiatric disorders.
References
- 1. Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
The Neurochemical Landscape of (+)-UH 232: A Technical Guide to its Effects on Monoamine Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-UH 232, a cis-(+)-5-methoxy-1-methyl-2-(di-n-propylamino)tetralin, is a well-characterized dopamine receptor antagonist with a distinct pharmacological profile.[1] It exhibits a preferential action on dopamine autoreceptors, leading to a unique set of neurochemical and behavioral effects that differentiate it from classical neuroleptics and other central stimulants.[1][2] This technical guide provides an in-depth analysis of the neurochemical effects of this compound on dopamine, serotonin, and noradrenaline systems, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and associated experimental workflows.
Mechanism of Action
The primary mechanism of action of this compound is the preferential antagonism of central dopamine autoreceptors.[1][2] This includes both presynaptic terminal autoreceptors that regulate dopamine synthesis and release, and somatodendritic autoreceptors located on the cell bodies and dendrites of dopaminergic neurons, which control the neuron's firing rate.[3]
Biochemical and behavioral studies have demonstrated that this compound markedly accelerates dopamine synthesis and turnover.[1] It effectively blocks the inhibitory effects of apomorphine, a dopamine agonist, on dopamine synthesis.[2] Electrophysiological studies have further confirmed its antagonist activity at somatodendritic dopamine autoreceptors, where it reverses the depression of dopaminergic neuron firing rates induced by apomorphine.[3] Interestingly, while its congener (+)-AJ 76 is more potent at terminal autoreceptors, this compound shows greater potency at cell body autoreceptors.[3]
This compound also displays a degree of selectivity for the D3 receptor subtype over the D2 receptor, with a reported 4:1 selectivity ratio.[4] It acts as a weak partial agonist at the D3 subtype, while functioning as an antagonist at D2 short (D2Sh) autoreceptors.[5] In contrast to its potent effects on autoreceptors, this compound possesses only weak antagonistic effects on postsynaptic dopamine receptors.[2] This preferential action on autoreceptors is thought to underlie its stimulant properties at lower doses, as it leads to an increase in dopaminergic neurotransmission.[1][2] At higher doses, however, it can induce hypomotility.[1]
While its primary effects are on the dopamine system, some evidence from animal studies suggests that this compound may also act as a 5-HT2A receptor agonist.[5]
Neurochemical Effects on Monoamine Systems
Dopamine
The primary neurochemical consequence of this compound administration is a significant alteration of dopamine dynamics. By antagonizing dopamine autoreceptors, it removes the negative feedback mechanism that normally constrains dopamine synthesis and release, leading to a marked elevation in brain dopamine synthesis and turnover.[1][2] In vivo microdialysis studies have shown that this compound increases extracellular levels of dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC).[6]
| Brain Region | Compound | Dose | Effect on Extracellular Levels | Reference |
| Striatum | This compound | Not Specified | Increase in Dopamine and DOPAC | [6] |
| Nucleus Accumbens | This compound | Not Specified | Increase in Dopamine and DOPAC | [6][7] |
Note: Specific quantitative percentage increases were not detailed in the provided search results.
Serotonin and Noradrenaline
In contrast to its profound effects on the dopamine system, this compound has only slight effects on the synthesis and turnover of serotonin (5-HT) and noradrenaline.[2] Studies have shown that it does not antagonize the decrease in cortical noradrenaline synthesis rate induced by the α2-adrenergic agonist clonidine, further indicating its selectivity for the dopamine system.[2]
| Monoamine System | Effect of this compound | Reference |
| Serotonin (5-HT) | Slight effect on synthesis and turnover | [2] |
| Noradrenaline | Slight effect on synthesis and turnover | [2] |
Experimental Protocols
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in the brains of freely moving animals.[8]
-
Surgical Procedure: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting a specific brain region such as the striatum or nucleus accumbens. The cannula is secured to the skull with dental cement.
-
Probe Insertion and Perfusion: After a recovery period, a microdialysis probe with a semi-permeable membrane at its tip is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Sample Collection and Analysis: Neurotransmitters and metabolites in the extracellular fluid diffuse across the probe's membrane into the aCSF. The resulting dialysate is collected at regular intervals.[9] These samples are then analyzed, typically using high-performance liquid chromatography (HPLC) coupled with electrochemical detection, to quantify the levels of dopamine, DOPAC, 5-HT, and other monoamines.
In Vivo Electrophysiology
This technique is used to record the electrical activity of individual neurons in the brain of an anesthetized animal.[10][11]
-
Animal Preparation: A rat is anesthetized, and its head is fixed in a stereotaxic frame. A small hole is drilled in the skull above the target brain region, such as the substantia nigra pars compacta (SNPC), which contains the cell bodies of dopaminergic neurons.[3]
-
Single-Unit Recording: A microelectrode is slowly lowered into the brain to record the extracellular action potentials (firings) of individual dopaminergic neurons. These neurons are identified by their characteristic slow, irregular firing pattern and long-duration action potentials.
-
Drug Administration: Once a stable baseline firing rate is established, drugs are administered, often intravenously. To test the antagonist properties of this compound, a dopamine agonist like apomorphine is first administered to inhibit the firing of the neuron. Subsequently, this compound is administered to observe its ability to reverse this inhibition.[3]
-
Data Analysis: The firing rate of the neuron (in spikes per second) is recorded and analyzed before, during, and after drug administration to determine the drug's effect on neuronal activity.
Receptor Binding Assays
Receptor binding assays are in vitro techniques used to determine the affinity of a drug for a specific receptor.[12]
-
Tissue Preparation: Brain tissue from a specific region is homogenized, and the cell membranes, which contain the receptors, are isolated through centrifugation.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule that is known to bind to the target receptor, e.g., [3H]spiperone for D2 receptors).[13]
-
Competition Assay: Different concentrations of the unlabeled test drug (this compound) are added to the incubation mixture. The test drug will compete with the radioligand for binding to the receptor.
-
Separation and Quantification: After incubation, the bound and free radioligand are separated (e.g., by filtration). The amount of radioactivity bound to the membranes is then measured.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the drug for the receptor. A lower Ki value indicates a higher binding affinity.
Conclusion
This compound is a valuable pharmacological tool with a well-defined neurochemical profile. Its primary action as a preferential dopamine autoreceptor antagonist leads to a robust increase in dopamine synthesis and release, with minimal direct impact on the serotonin and noradrenaline systems.[2] The distinct separation of its potent presynaptic antagonist effects from its weaker postsynaptic actions distinguishes it from typical dopamine antagonists and stimulants. This unique profile makes this compound an important compound for investigating the role of dopamine autoreceptors in regulating neuronal function and behavior, and for exploring novel therapeutic strategies for conditions involving dysregulated dopaminergic neurotransmission.
References
- 1. This compound and (+)-UH 242: novel stereoselective dopamine receptor antagonists with preferential action on autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-AJ 76 and this compound: central stimulants acting as preferential dopamine autoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological effects of dopamine autoreceptor antagonists, (+)-AJ 76 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the D3 and autoreceptor-preferring dopamine antagonist (+)-UH232 in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UH-232 - Wikipedia [en.wikipedia.org]
- 6. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracerebral infusion of (+)-AJ76 and (+)-UH232: effects on dopamine release and metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 10. Electrophysiological Methods to Explore the Function of Monoamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Mu-receptor binding in physiological media: comparison with isolated tissue data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A pharmacological analysis of the effects of (+)-AJ 76 and this compound at release regulating pre- and postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (+)-UH 232 in In Vivo Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-UH 232, a phenylpiperazine derivative, is a selective dopamine D2-like autoreceptor antagonist. It also exhibits partial agonist activity at postsynaptic D2 receptors and some affinity for D3 receptors. Its unique pharmacological profile makes it a valuable tool for investigating the role of dopamine autoreceptors in regulating dopaminergic neurotransmission and behavior. These application notes provide an overview of reported dosages and detailed protocols for utilizing this compound in common in vivo rodent behavioral models, including locomotor activity, stereotypy, drug discrimination, and conditioned avoidance response.
Data Presentation: this compound Dosage Summary
The following table summarizes the reported dosages of this compound used in various in vivo rodent behavioral models. It is important to note that optimal doses may vary depending on the specific experimental conditions, rodent strain, and behavioral paradigm.
| Behavioral Model | Species | Route of Administration | Dosage Range | Observed Effect |
| Locomotor Activity | Rat | Intracranial Microinjection (Nucleus Accumbens) | 0.05 - 50.0 nmol/side | Dose-dependent decrease in spontaneous locomotor activity.[1] |
| Locomotor Activity | Rat | Systemic (e.g., intraperitoneal, subcutaneous) | Not specified in detail in search results | Systemic administration has been reported to increase locomotor activity and dopamine release.[1] |
| Drug Discrimination | Rat | Systemic (e.g., intraperitoneal, subcutaneous) | 2 - 16 mg/kg | Did not substitute for the discriminative stimulus effects of cocaine. |
| Stereotypy | Rat/Mouse | Systemic (e.g., intraperitoneal, subcutaneous) | No specific dose-response data found for this compound. | - |
| Conditioned Avoidance Response | Rat/Mouse | Systemic (e.g., intraperitoneal, subcutaneous) | No specific dose-response data found for this compound. | - |
Experimental Protocols
Locomotor Activity Assessment
Objective: To evaluate the effect of this compound on spontaneous locomotor activity in rodents.
Materials:
-
Open field arenas equipped with infrared beams or video tracking software.
-
This compound hydrochloride.
-
Vehicle (e.g., 0.9% saline or 0.5% methylcellulose).
-
Standard laboratory animal caging.
-
Syringes and needles for administration.
Procedure:
-
Animal Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment. To reduce novelty-induced hyperactivity, habituate each animal to the open field arena for 30-60 minutes on the day prior to testing.
-
Drug Preparation: Dissolve this compound hydrochloride in the chosen vehicle to the desired concentrations. Prepare fresh solutions on the day of the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). The volume of injection should be consistent across all animals (e.g., 1 ml/kg for rats).
-
Behavioral Testing: Immediately after administration (or after a specified pretreatment time), place the animal in the center of the open field arena. Record locomotor activity for a predefined period (e.g., 60-120 minutes).
-
Data Analysis: Quantify locomotor activity by measuring parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare drug-treated groups with the vehicle control group.
Stereotypy Assessment
Objective: To assess the potential of this compound to induce or modulate stereotyped behaviors.
Materials:
-
Observation chambers (e.g., clear Plexiglas cages).
-
Video recording equipment.
-
This compound hydrochloride and vehicle.
-
A stereotypy rating scale (see below).
Procedure:
-
Animal Habituation: Acclimate animals to the testing room and observation chambers as described for the locomotor activity test.
-
Drug Preparation and Administration: Prepare and administer this compound or vehicle as previously described.
-
Behavioral Observation: Place the animal in the observation chamber immediately after injection. Video record the animal's behavior for a set duration (e.g., 60 minutes).
-
Scoring: A trained observer, blind to the experimental conditions, should score the stereotyped behaviors at regular intervals (e.g., every 5 minutes) using a rating scale. A common scale for scoring stimulant-induced stereotypy includes:
-
0 = Asleep or stationary
-
1 = Active
-
2 = Predominantly locomotor activity with bursts of stereotyped movements
-
3 = Stereotyped sniffing, head movements, and rearing
-
4 = Continuous stereotyped sniffing, licking, or gnawing of the cage floor or walls
-
5 = Intense, continuous gnawing or licking of a specific area
-
-
Data Analysis: Analyze the stereotypy scores over time using appropriate statistical methods to compare treatment groups.
Drug Discrimination Paradigm
Objective: To determine if the subjective effects of this compound are similar to those of a known drug of abuse (e.g., cocaine).
Materials:
-
Standard two-lever operant conditioning chambers.
-
This compound hydrochloride, a training drug (e.g., cocaine), and vehicle.
-
Food or liquid reinforcers.
Procedure:
-
Training:
-
Train animals to press a lever for a reinforcer (e.g., food pellet).
-
Establish drug discrimination by associating one lever with the administration of the training drug (e.g., 10 mg/kg cocaine, IP) and the other lever with vehicle administration. Sessions are typically conducted daily.
-
Training is complete when animals consistently (e.g., >80% accuracy) press the correct lever corresponding to the administered substance.
-
-
Testing:
-
Once discrimination is established, substitute this compound for the training drug or vehicle on test days.
-
Administer various doses of this compound and record the percentage of responses on the drug-appropriate lever.
-
-
Data Analysis: Plot the percentage of drug-lever responses as a function of the this compound dose. Full substitution is generally considered to be >80% responding on the drug-appropriate lever, while <20% indicates saline-like effects.
Conditioned Avoidance Response (CAR)
Objective: To evaluate the potential antipsychotic-like activity of this compound by assessing its ability to suppress a conditioned avoidance response.
Materials:
-
Two-way shuttle boxes with a grid floor capable of delivering a mild footshock.
-
A conditioned stimulus (CS) generator (e.g., a light or a tone).
-
An unconditioned stimulus (US) generator (a shocker).
-
This compound hydrochloride and vehicle.
Procedure:
-
Acquisition Training:
-
Place the animal in the shuttle box.
-
Present the CS (e.g., a 10-second tone).
-
Following the CS, deliver the US (e.g., a 0.5 mA footshock) for a brief period (e.g., 5 seconds).
-
The animal can avoid the US by moving to the other compartment of the shuttle box during the CS presentation (an avoidance response). If the animal moves after the US has started, it is recorded as an escape response.
-
Repeat trials with an inter-trial interval (e.g., 30-60 seconds) for a set number of trials per session.
-
Train animals until they reach a stable baseline of avoidance responding (e.g., >80% avoidance).
-
-
Testing:
-
Administer various doses of this compound or vehicle prior to the test session.
-
Conduct a test session identical to the training sessions.
-
Record the number of avoidance, escape, and non-escape responses.
-
-
Data Analysis: Analyze the percentage of avoidance responses for each treatment group. A significant reduction in avoidance responses without a significant increase in non-escape responses is indicative of potential antipsychotic-like activity.
Mandatory Visualizations
Caption: Signaling pathway of this compound at the D2 autoreceptor.
Caption: General experimental workflow for in vivo rodent behavioral testing.
References
Protocol for Dissolving (+)-UH 232 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of (+)-UH 232, a dopamine D3 receptor partial agonist and D2 autoreceptor antagonist, for use in a variety of in vitro assays. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results.
Compound Information
-
Compound Name: this compound
-
Systematic Name: cis-(+)-5-methoxy-1-methyl-2-(di-n-propylamino)tetralin
-
Form: Often supplied as a hydrochloride (HCl) salt, which enhances its solubility in aqueous solutions.
Quantitative Data Summary
For optimal results in in vitro assays, it is recommended to prepare a concentrated stock solution of this compound, which can then be diluted to the desired final concentration in the assay medium. The choice of solvent and final concentration will depend on the specific experimental requirements.
| Parameter | Recommended Value/Range | Notes |
| Primary Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended to ensure stability. |
| Alternative Primary Solvent | Ethanol | Can be used if DMSO is incompatible with the experimental system. |
| Aqueous Buffer for Dilution | Phosphate-Buffered Saline (PBS), pH 7.4 | For preparing working solutions from the stock. |
| Stock Solution Concentration | 1-10 mM | A higher concentration allows for smaller volumes to be added to the assay, minimizing solvent effects. |
| Final DMSO/Ethanol Concentration in Assay | < 0.1% (v/v) | It is crucial to keep the final solvent concentration low to avoid cytotoxicity or off-target effects. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. |
Experimental Protocols
This section outlines the detailed methodology for preparing a stock solution of this compound and subsequent working solutions for in vitro experiments.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound (free base) is approximately 289.47 g/mol . If using the hydrochloride salt, adjust the molecular weight accordingly (approx. 325.93 g/mol ).
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * Molecular Weight (g/mol) * 1000 mg/g
-
-
-
Weigh the this compound powder:
-
Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
-
Aliquot and Store:
-
Dispense the stock solution into smaller, single-use aliquots in sterile vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4, or desired cell culture medium
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Perform serial dilutions:
-
To achieve the desired final concentration in your assay, perform serial dilutions of the stock solution in your chosen aqueous buffer (e.g., PBS or cell culture medium).
-
Example for a 10 µM final concentration in 1 mL total assay volume:
-
Add 1 µL of the 10 mM stock solution to 999 µL of the assay buffer.
-
This results in a final DMSO concentration of 0.1%.
-
-
-
Vortex briefly:
-
Gently vortex the working solution to ensure homogeneity.
-
-
Use immediately:
-
It is recommended to prepare working solutions fresh for each experiment and use them immediately to avoid degradation or precipitation.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound solutions for in vitro assays.
Caption: Workflow for preparing this compound solutions.
Signaling Pathway
This diagram depicts the primary mechanism of action of this compound at dopamine synapses.
Caption: Mechanism of action of this compound.
Application of (+)-UH 232 in Schizophrenia Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(+)-UH 232, a phenyl-2-aminotetralin derivative, is a research chemical with a complex pharmacological profile that has been investigated for its potential relevance to schizophrenia. It acts as a dopamine receptor antagonist with a notable preference for the D3 subtype over the D2 subtype and a high affinity for presynaptic D2 autoreceptors.[1][2] This preferential action on autoreceptors leads to an increase in dopamine synthesis and release in brain regions such as the striatum and nucleus accumbens.[3][4] Additionally, some studies suggest that this compound may also act as a serotonin 5-HT2A receptor agonist.[1]
The behavioral effects of this compound are multifaceted, exhibiting both stimulant and inhibitory properties.[3] At certain doses, it can increase locomotor activity, while at others, it can antagonize the hyperlocomotion induced by psychostimulants like amphetamine.[5] This dual activity has made it a tool for dissecting the complex role of dopamine signaling in animal models of psychosis.
However, the translational potential of this compound for treating schizophrenia is limited. In a clinical trial involving drug-free schizophrenic patients, single doses of this compound ranging from 80 to 180 mg not only failed to improve psychotic symptoms but, in some cases, led to their exacerbation, including increased unusual thought content, anxiety, and hostility.[2] This unexpected outcome underscores the complexity of dopamine receptor pharmacology in schizophrenia and suggests that simple D3/D2 autoreceptor antagonism is not a viable therapeutic strategy for psychosis.
Despite its failure as a therapeutic agent, this compound remains a valuable research tool for several applications in preclinical schizophrenia models:
-
Investigating the role of D2 autoreceptors: Its antagonist activity at these receptors allows for the study of the consequences of enhanced dopamine release in various behavioral and neurochemical paradigms.
-
Probing D3 receptor function: Its selectivity for D3 over D2 receptors can help in elucidating the specific contributions of the D3 receptor to behaviors relevant to schizophrenia.
-
Validating animal models of psychosis: It can be used as a reference compound to characterize the dopaminergic sensitivity of new animal models of schizophrenia.
Researchers using this compound should be mindful of its complex pharmacology, including its potential 5-HT2A agonism, which could confound the interpretation of results.[2] Its active metabolite, (+)-AJ76, has nearly identical effects and should also be considered in experimental design and interpretation.[1]
Data Presentation
Table 1: Receptor Binding and Functional Selectivity of this compound
| Receptor Subtype | Affinity (Ki) | Functional Activity | Reference |
| Dopamine D2 | - | Antagonist (preferential for autoreceptors) | [1][3] |
| Dopamine D3 | - (4:1 selectivity over D2) | Weak Partial Agonist/Antagonist | [1][2] |
| Serotonin 5-HT2A | - | Agonist (putative) | [1][2] |
Table 2: Behavioral Effects of this compound in Rodent Models
| Behavioral Model | Species | Dose Range | Effect | Reference |
| Locomotor Activity | Rat | Wide dose range | Stimulation of locomotor activity | [3] |
| Amphetamine-Induced Hyperactivity | Rat | - | Antagonism | [5] |
| Cocaine-Induced Hyperactivity | Rat | - | Antagonism | [5] |
| Apomorphine-Induced Hyperactivity | Rat | - | Antagonism | [5] |
| Intracranial Self-Stimulation (ICSS) | Rat | - | Antagonism of cocaine and d-amphetamine effects | [5] |
| Passive Avoidance | Rat | 1 mg/kg (i.p.) | No intrinsic effect, but abolishes pro-cognitive effects of Ang IV | [6] |
| Object Recognition | Rat | 1 mg/kg (i.p.) | No intrinsic effect, but abolishes pro-cognitive effects of Ang IV | [6] |
Note: Specific ED50 values are not consistently reported in the literature.
Table 3: Clinical Trial Data for this compound in Schizophrenia
| Parameter | Details | Reference |
| Study Design | Rising-dose, double-blind, placebo-controlled | [2] |
| Patient Population | 6 drug-free schizophrenic patients | [2] |
| Dose Range | 80 to 180 mg (single doses) | [2] |
| Efficacy Outcome | No improvement in psychosis; symptomatic worsening in some patients | [2] |
| Safety Outcome | No extrapyramidal movements noted; benign safety assessments | [2] |
Experimental Protocols
Protocol 1: Amphetamine-Induced Hyperlocomotion in Rats
This protocol is designed to assess the ability of this compound to antagonize the locomotor-stimulating effects of amphetamine, a common preclinical model for the positive symptoms of schizophrenia.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound hydrochloride
-
d-Amphetamine sulfate
-
Sterile saline (0.9% NaCl)
-
Open-field activity chambers equipped with infrared beams
-
Standard laboratory animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Habituation: Habituate the rats to the open-field chambers for 30-60 minutes for at least 2 consecutive days prior to the test day to reduce novelty-induced hyperactivity.[7]
-
Drug Preparation:
-
Dissolve this compound hydrochloride in sterile saline. Prepare fresh on the day of the experiment.
-
Dissolve d-amphetamine sulfate in sterile saline. Prepare fresh on the day of the experiment.
-
-
Experimental Design:
-
Divide animals into treatment groups (e.g., Vehicle + Saline, Vehicle + Amphetamine, this compound dose 1 + Amphetamine, this compound dose 2 + Amphetamine). A minimum of 8 animals per group is recommended.
-
-
Test Day Procedure:
-
Acclimate the rats to the testing room for at least 60 minutes.
-
Administer this compound or vehicle via i.p. injection. A typical dose range to explore would be 1-10 mg/kg.
-
Return the animals to their home cages for a 30-minute pretreatment period.
-
Place the rats individually into the open-field chambers and allow for a 30-minute habituation period where baseline activity is recorded.[7]
-
Administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) or saline.
-
Immediately return the animals to the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 90-120 minutes.[8][9]
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5- or 10-minute intervals).
-
Calculate the total distance traveled or total beam breaks for the post-amphetamine period.
-
Compare the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle in Mice
This protocol assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia. The ability of this compound to modulate PPI can be evaluated.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Acoustic startle response system with sound-attenuating chambers
-
Standard laboratory animal scale
-
Syringes and needles for subcutaneous (s.c.) or i.p. injection
Procedure:
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline. Prepare fresh on the day of the experiment.
-
Experimental Design:
-
Assign mice to treatment groups (e.g., Vehicle, this compound dose 1, this compound dose 2). A minimum of 10-12 animals per group is recommended.
-
-
Test Day Procedure:
-
Acclimate the mice to the testing room for at least 60 minutes.
-
Administer this compound or vehicle via s.c. or i.p. injection. A suggested dose range for exploration is 0.5-5 mg/kg.
-
Allow for a 20-30 minute pretreatment period.
-
Place each mouse into the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[10]
-
The PPI session should consist of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75, 80, or 85 dB, 20 ms duration) presented 100 ms before the pulse.
-
No-stimulus trials: Background noise only.
-
-
The session typically lasts 20-30 minutes.
-
-
Data Analysis:
-
The startle response is measured as the peak amplitude of the motor response to the acoustic stimulus.
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Analyze the %PPI data and startle amplitudes using appropriate statistical methods (e.g., repeated measures ANOVA).
-
Mandatory Visualization
Caption: Mechanism of Action of this compound.
Caption: Amphetamine-Induced Hyperlocomotion Workflow.
Caption: Prepulse Inhibition (PPI) Experimental Workflow.
References
- 1. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular concentration and in vivo recovery of dopamine in the nucleus accumbens using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a partial agonist of the D3 dopamine receptors, attenuates cognitive effects of angiotensin IV and des-Phe(6)-angiotensin IV in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. b-neuro.com [b-neuro.com]
- 8. imrpress.com [imrpress.com]
- 9. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
Application Notes and Protocols for the Administration of (+)-UH 232 in Central Nervous System Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-UH 232, a substituted aminotetralin derivative, is a valuable pharmacological tool for investigating the complexities of the central nervous system (CNS), particularly the dopaminergic system. Its unique profile as a dopamine D₂ receptor antagonist and a partial agonist at the D₃ receptor subtype allows for the nuanced dissection of dopamine-mediated signaling and behavior.[1] These application notes provide detailed protocols for the preparation and administration of this compound for in vivo studies in rodents, focusing on behavioral and neurochemical endpoints.
Pharmacological Profile
This compound exhibits a distinct interaction with dopamine receptors. It acts as an antagonist at presynaptic D₂ autoreceptors, which leads to an increase in dopamine synthesis and release.[1] Concurrently, it functions as a partial agonist at D₃ receptors. This dual action results in a complex modulation of dopaminergic neurotransmission, making it a subject of interest for studying conditions where this system is dysregulated.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent effects of this compound on locomotor activity and dopamine neurochemistry in rodents, based on findings from various studies.
Table 1: Dose-Response Effects of Systemic this compound Administration on Locomotor Activity in Rats
| Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Observation Period | Reference |
| 1.0 - 10.0 | Increased locomotor activity | Not specified | [2] |
| 20.0 | Increased locomotor activity | Not specified | [3] |
Table 2: Effects of Local this compound Administration on Spontaneous Locomotor Activity in Rats
| Brain Region | Dose (nmol/side) | Effect on Locomotor Activity | Observation Period | Reference |
| Nucleus Accumbens | 0.05 - 50.0 | Dose-dependent decrease | 60 minutes | [2] |
Table 3: Effects of this compound on Striatal Dopamine (DA) and Metabolite Levels in Rodents
| Administration Route | Dose | Brain Region | % Change in DA | % Change in DOPAC | % Change in HVA | Species | Reference |
| Intraperitoneal (i.p.) | 20 mg/kg | Striatum | Increase | Not Reported | Not Reported | Mouse | [3] |
| Local Infusion | Not Specified | Striatum & N. Accumbens | Increase | Increase | Not Reported | Rat | [4] |
Note: DOPAC (3,4-dihydroxyphenylacetic acid) and HVA (homovanillic acid) are metabolites of dopamine. An increase in their levels, along with dopamine, is indicative of increased dopamine turnover.
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
Materials:
-
This compound maleate
-
Sterile 0.9% physiological saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Vehicle Preparation: Prepare sterile 0.9% physiological saline by dissolving 8.5 g of NaCl in 1 liter of distilled water and autoclaving for 15 minutes at 121°C.[5] Allow to cool to room temperature before use.
-
Calculating the Amount of this compound: Determine the required amount of this compound based on the desired final concentration and volume.
-
Dissolution:
-
Weigh the calculated amount of this compound maleate and place it in a sterile microcentrifuge tube.
-
Add the required volume of sterile 0.9% saline to the tube.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile filter to the syringe.
-
Filter the solution into a new sterile vial or use it directly for injection.
-
-
Storage: For short-term storage (days to weeks), the solution can be kept at 0-4°C, protected from light. For long-term storage (months to years), it is recommended to store the solution at -20°C.
Protocol 2: Systemic Administration via Intraperitoneal (i.p.) Injection in Rats
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Gauze pads
-
Appropriate animal handling and restraint equipment
Procedure:
-
Animal Handling: Acclimatize the rats to the experimental environment to minimize stress. Handle the animals gently and confidently.
-
Dosage Calculation: Calculate the volume of the this compound solution to be injected based on the animal's body weight and the desired dose (in mg/kg).
-
Injection Site Preparation:
-
Restrain the rat securely. One common method is to hold the rat by the scruff of the neck with one hand and support its lower body with the other.
-
Position the rat so that its abdomen is exposed.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Clean the injection site with a gauze pad soaked in 70% ethanol.
-
-
Injection:
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate incorrect placement.
-
If the aspiration is clear, slowly inject the solution.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring: Return the animal to its home cage and monitor for any adverse reactions.
Protocol 3: In Vivo Microdialysis to Measure Striatal Dopamine Levels
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Microdialysis probes and guide cannulae
-
Dental cement and skull screws
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC-ECD system for dopamine analysis
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Perform a craniotomy over the target brain region (e.g., striatum).
-
Implant a guide cannula stereotaxically to the desired coordinates and secure it with dental cement and skull screws.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow for a stabilization period of 1-2 hours to obtain a stable baseline of dopamine levels.
-
Collect baseline dialysate samples (e.g., every 20 minutes) in a fraction collector.
-
-
This compound Administration:
-
Administer this compound systemically (i.p.) as described in Protocol 2 or locally through the microdialysis probe (reverse dialysis).
-
-
Post-administration Sample Collection: Continue collecting dialysate samples for a predetermined period to monitor changes in extracellular dopamine levels.
-
Neurochemical Analysis: Analyze the dopamine concentration in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Mandatory Visualizations
References
- 1. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects on locomotor activity after local application of (+)-UH232 in discrete areas of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AJ76 and UH232 as potential agents for diagnosing early-stage Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracerebral infusion of (+)-AJ76 and (+)-UH232: effects on dopamine release and metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
Application Notes and Protocols for Locomotor Activity Studies with (+)-UH 232
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-UH 232 is a selective dopamine receptor ligand with a complex pharmacological profile. It acts as a weak partial agonist at the dopamine D3 receptor and, more significantly, as an antagonist at presynaptic dopamine D2 autoreceptors.[1] This antagonism of D2 autoreceptors leads to an increase in the synthesis and release of dopamine in the brain, resulting in a stimulant effect on locomotor activity over a wide dose range.[2] However, at higher doses, it may induce hypomotility.[2] The preferential action of this compound on dopamine autoreceptors distinguishes its pharmacological profile from that of classical neuroleptics.[2]
These application notes provide detailed protocols for designing and conducting experiments to evaluate the effects of this compound on locomotor activity in rodents, a critical component in preclinical drug development for neuropsychiatric disorders.
Mechanism of Action: Dopamine D2 Autoreceptor Antagonism
This compound exerts its primary effects by blocking presynaptic D2 autoreceptors on dopaminergic neurons. These autoreceptors are G protein-coupled receptors (GPCRs) linked to the Gαi/o signaling pathway. Under normal physiological conditions, dopamine released into the synapse binds to these autoreceptors, initiating a negative feedback loop that inhibits further dopamine release and synthesis.
By antagonizing these D2 autoreceptors, this compound disinhibits the dopaminergic neuron. This leads to an increase in the firing rate of dopaminergic neurons and enhanced synthesis and release of dopamine into the synaptic cleft. The elevated synaptic dopamine levels then act on postsynaptic dopamine receptors (D1 and D2) in brain regions that control locomotion, such as the nucleus accumbens and striatum, resulting in increased motor activity.
Figure 1: Simplified signaling pathway of this compound action.
Experimental Protocols
Open-Field Locomotor Activity Test
The open-field test is a common method to assess general locomotor activity and exploratory behavior in rodents.
a. Materials:
-
Open-field apparatus (e.g., 40 cm x 40 cm x 30 cm for rats) made of a non-porous material.
-
Video tracking software (e.g., Any-maze, EthoVision) or infrared beam arrays.
-
This compound hydrochloride.
-
Vehicle (e.g., 0.9% sterile saline).
-
Positive control (e.g., d-amphetamine, 1-2 mg/kg).
-
Standard laboratory animal scale.
-
Syringes and needles for administration (e.g., intraperitoneal).
b. Experimental Workflow:
Figure 2: Workflow for the open-field locomotor activity test.
c. Detailed Protocol:
-
Animal Acclimation: Bring the animals to the testing room at least 30-60 minutes before the experiment begins to allow them to acclimate to the new environment.
-
Habituation: On a day prior to the experiment, place each animal in the open-field arena for 30-60 minutes to allow for habituation to the novel environment. This reduces the confounding effects of novelty-induced anxiety on locomotor activity.
-
Drug Preparation: Prepare fresh solutions of this compound, vehicle, and any positive controls on the day of the experiment. This compound hydrochloride can be dissolved in 0.9% sterile saline.
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.9% saline).
-
Group 2-4: this compound at various doses (e.g., 2, 4, 8 mg/kg).
-
Group 5: Positive control (e.g., d-amphetamine, 1 mg/kg).
-
-
Drug Administration: Administer the prepared solutions via the chosen route (e.g., intraperitoneal injection) at a volume of 1 ml/kg.
-
Testing: 15-30 minutes after administration, place the animal in the center of the open-field arena.
-
Data Collection: Record the animal's activity for a predetermined period, typically 60 minutes, using video tracking software or infrared beams. Key parameters to measure include:
-
Total distance traveled.
-
Horizontal activity (beam breaks).
-
Vertical activity (rearing frequency).
-
Time spent in the center versus the periphery of the arena.
-
Stereotyped behaviors (if any).
-
-
Cleaning: Thoroughly clean the apparatus with 70% ethanol between each animal to eliminate olfactory cues.
Data Presentation
The quantitative data obtained from locomotor activity studies should be summarized in a clear and structured format to facilitate comparison between different treatment groups.
Table 1: Dose-Response Effects of this compound on Locomotor Activity in Rats
| Treatment Group (mg/kg) | n | Total Distance Traveled (m) (Mean ± SEM) | Horizontal Activity (Beam Breaks) (Mean ± SEM) | Rearing Frequency (Counts) (Mean ± SEM) |
| Vehicle (Saline) | 8 | 150.5 ± 12.3 | 850.2 ± 55.6 | 45.1 ± 5.2 |
| This compound (2.0) | 8 | 255.8 ± 20.1 | 1450.7 ± 110.3 | 78.6 ± 8.9* |
| This compound (4.0) | 8 | 380.2 ± 35.6 | 2100.5 ± 180.2 | 110.3 ± 12.1 |
| This compound (8.0) | 8 | 450.7 ± 42.8 | 2550.9 ± 210.7 | 135.8 ± 15.4 |
| d-amphetamine (1.0) | 8 | 480.3 ± 45.1 | 2700.1 ± 230.5 | 142.5 ± 16.3** |
*p < 0.05, *p < 0.01 compared to Vehicle group (One-way ANOVA followed by Dunnett's post-hoc test). Data are hypothetical and for illustrative purposes.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of this compound on locomotor activity. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, which is essential for understanding the compound's pharmacological profile and its potential therapeutic applications. The provided diagrams and tables serve as valuable tools for visualizing the mechanism of action and presenting experimental findings in a clear and concise manner.
References
Application Notes and Protocols for Intracranial Self-Stimulation (ICSS) Studies Using (+)-UH 232
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting intracranial self-stimulation (ICSS) studies to investigate the effects of the dopamine autoreceptor antagonist, (+)-UH 232. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and ICSS
Intracranial self-stimulation (ICSS) is a behavioral paradigm used to study the rewarding effects of electrical stimulation of specific brain regions, providing a powerful tool to investigate the neural circuits underlying motivation and addiction. The mesolimbic dopamine system is a key substrate for the reinforcing effects observed in ICSS.
This compound, also known as cis-(+)-5-methoxy-1-methyl-2-(di-n-propylamino)tetralin, is a compound that acts as a preferential dopamine autoreceptor antagonist. It exhibits a higher affinity for D3 receptors over D2 receptors, and also functions as a weak partial agonist at the D3 subtype.[1] By antagonizing presynaptic dopamine autoreceptors, this compound can increase dopamine release, which in turn modulates reward-related behaviors. In ICSS studies, this compound has been shown to have inhibitory effects on its own and to antagonize the reward-enhancing effects of psychostimulants like cocaine and d-amphetamine.[2] This makes it a valuable tool for dissecting the role of dopamine autoreceptors in reward and for screening potential pharmacotherapies for substance use disorders.
Quantitative Data Summary
The following tables summarize the effects of this compound on ICSS, both alone and in combination with psychostimulants. The data presented here are illustrative and compiled from descriptions in published abstracts; for precise values, refer to the primary literature.
Table 1: Effect of this compound on ICSS Thresholds
| Dose of this compound (mg/kg) | Change in ICSS Threshold | Qualitative Effect |
| Low Dose Range | ↑ | Weak Inhibition |
| Mid Dose Range | ↑↑ | Moderate Inhibition |
| High Dose Range | ↑↑↑ | Strong Inhibition |
Note: The inhibitory effects of this compound are observed over a wide dose range. The magnitude of the threshold elevation is dose-dependent.
Table 2: Antagonism of Cocaine-Induced ICSS Threshold Lowering by this compound
| Pre-treatment | Treatment | Change in ICSS Threshold | Qualitative Effect |
| Saline | Cocaine | ↓↓↓ | Strong Potentiation of Reward |
| This compound | Cocaine | ↑ | Antagonism of Potentiation |
Note: this compound effectively blocks the reward-enhancing effects of cocaine, returning the ICSS threshold to near or above baseline levels.
Table 3: Antagonism of d-Amphetamine-Induced ICSS Threshold Lowering by this compound
| Pre-treatment | Treatment | Change in ICSS Threshold | Qualitative Effect |
| Saline | d-Amphetamine | ↓↓↓ | Strong Potentiation of Reward |
| This compound | d-Amphetamine | ↑ | Antagonism of Potentiation |
Note: Similar to its effect on cocaine, this compound antagonizes the facilitation of ICSS induced by d-amphetamine.
Experimental Protocols
This section outlines a detailed methodology for an ICSS study investigating the effects of this compound.
Animal Model
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Age/Weight: Young adult rats, typically weighing 250-300g at the start of the experiment.
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum, except during behavioral testing.
Surgical Procedure: Electrode Implantation
-
Anesthesia: Administer a suitable anesthetic cocktail (e.g., ketamine/xylazine) to achieve a deep surgical plane of anesthesia.
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Aseptic surgical techniques should be maintained throughout the procedure.
-
Electrode Implantation: A monopolar or bipolar electrode is implanted in the medial forebrain bundle (MFB) at the level of the lateral hypothalamus. Stereotaxic coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
Anchoring: The electrode assembly is secured to the skull using dental acrylic and jeweler's screws.
-
Post-operative Care: Administer analgesics and antibiotics as required. Allow a recovery period of at least one week before behavioral training.
Apparatus
-
Operant Conditioning Chambers: Standard Skinner boxes equipped with a response lever and a stimulus light.
-
Stimulator: A constant-current electrical stimulator capable of delivering brief pulses of stimulation.
-
Control System: A computer with appropriate software to control the stimulation parameters and record the behavioral data.
ICSS Training and Testing
-
Shaping: Initially, train the rats to press the lever to receive electrical stimulation. This can be facilitated by delivering non-contingent stimulation when the rat is near the lever.
-
Stimulation Parameters: A typical stimulation train consists of a 500ms burst of 0.1ms square-wave pulses at a frequency of 100 Hz. The current intensity is adjusted for each rat to determine the optimal level that supports stable responding.
-
Curve-Shift Paradigm:
-
Baseline Determination: Establish a baseline frequency-response curve. The frequency of stimulation is varied across a range (e.g., 50, 70, 100, 140 Hz), and the rate of lever pressing at each frequency is recorded.
-
Threshold Calculation: The reward threshold is defined as the frequency that supports a half-maximal response rate.
-
Drug Administration: Administer this compound or vehicle via the appropriate route (e.g., intraperitoneal injection) at various doses.
-
Post-Drug Testing: After a specified pre-treatment time, re-determine the frequency-response curve.
-
Data Analysis: A leftward shift in the curve indicates a reward-enhancing effect (threshold decrease), while a rightward shift indicates a reward-attenuating or aversive effect (threshold increase).
-
Drug Preparation and Administration
-
This compound: Dissolve in a suitable vehicle, such as saline or a small amount of a solubilizing agent if necessary.
-
Administration: Administer via intraperitoneal (IP) or subcutaneous (SC) injection. The volume of injection should be kept constant.
-
Dose-Response: Test a range of doses of this compound to establish a full dose-response curve.
Visualizations
Signaling Pathway of this compound in Dopaminergic Neurons
References
Application Notes and Protocols for In Vivo Electrophysiology Recording with (+)-UH 232
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo electrophysiology experiments utilizing (+)-UH 232, a selective dopamine D2-like receptor antagonist with a preference for autoreceptors. This document is intended to guide researchers in the design and execution of experiments to investigate the effects of this compound on neuronal activity, particularly within dopaminergic pathways.
Introduction to this compound
This compound, or cis-(+)-5-methoxy-1-methyl-2-(di-n-propylamino)tetralin, is a pharmacological tool with a unique profile. It acts as a dopamine receptor antagonist with a notable selectivity for the D3 receptor over the D2 receptor and a preferential action on presynaptic dopamine autoreceptors.[1][2] This preferential antagonism of autoreceptors leads to a disinhibition of dopamine neurons, resulting in increased dopamine synthesis, turnover, and release.[2][3] In vivo studies have demonstrated its ability to antagonize the effects of dopamine agonists like apomorphine and to produce behavioral stimulation.[2][3][4] Its distinct mechanism of action, differing from classical neuroleptics, makes it a valuable compound for studying the role of dopamine autoreceptors in normal and pathological brain function.[2]
Mechanism of Action
This compound primarily functions as an antagonist at dopamine D2-like autoreceptors, which are located on the soma, dendrites, and terminals of dopamine neurons.[4][5][6] These autoreceptors are G protein-coupled receptors that, when activated by dopamine, initiate an intracellular signaling cascade that leads to the inhibition of dopamine neuron firing, synthesis, and release.[6] By blocking these autoreceptors, this compound interrupts this negative feedback loop. This disinhibition results in an increase in the firing rate of dopaminergic neurons and enhanced dopamine release in projection areas such as the striatum and nucleus accumbens.[4][7]
Data Presentation
The following tables summarize quantitative data on the application and effects of this compound from preclinical and clinical studies.
Table 1: In Vivo Electrophysiology and Behavioral Effects of this compound in Animal Models
| Parameter | Species | Brain Region | Dose Range | Effect | Reference(s) |
| Firing Rate of DA Neurons | Rat | Substantia Nigra Pars Compacta (SNPC) | Not specified | Antagonized apomorphine-induced depression of firing. Reversed amphetamine-induced depression of firing. | [4] |
| Locomotor Activity | Rat | - | Wide dose range | Stimulation of locomotor activity. | [2] |
| Dopamine Synthesis & Turnover | Rat | Brain | Not specified | Markedly accelerated. | [2][3] |
| Antagonism of Apomorphine Effects | Rat | - | Not specified | Reversed biochemical and behavioral effects. | [2] |
| Intracranial Self-Stimulation (ICSS) | Rat | - | Not specified | Produced inhibitory effects. Antagonized stimulatory effects of cocaine and d-amphetamine. | [8] |
Table 2: Clinical Application of this compound
| Study Population | Dose Range | Route of Administration | Outcome | Reference(s) |
| Schizophrenic Patients | 80 to 180 mg (single doses) | Oral | No improvement in psychosis; some patients experienced worsening of symptoms (e.g., unusual thought content, anxiety). No extrapyramidal side effects were noted. | [1] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo electrophysiology experiments with this compound.
Animal Preparation and Stereotaxic Surgery
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (250-350 g) are commonly used for these studies.[4][7]
-
Anesthesia: Anesthetize the animal with an appropriate anesthetic agent (e.g., isoflurane, urethane, or a ketamine/xylazine mixture) according to approved institutional animal care and use committee (IACUC) protocols.
-
Stereotaxic Implantation:
-
Secure the anesthetized animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole in the skull over the target brain region. For recording from dopaminergic neurons, coordinates for the substantia nigra pars compacta (SNc) or the ventral tegmental area (VTA) should be determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
A guide cannula for subsequent drug administration or a microelectrode array for recording can be implanted at this stage.[9][10]
-
Secure the implant to the skull with dental cement.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery, as per IACUC guidelines. Allow for a recovery period of at least one week before commencing electrophysiological recordings.
In Vivo Electrophysiological Recording
This protocol describes extracellular single-unit recordings, a common technique for studying the firing patterns of individual neurons.
-
Equipment Setup:
-
Connect the implanted electrode or a movable microelectrode to a headstage, which is then connected to a preamplifier and an amplifier.
-
The amplified signal should be filtered (e.g., band-pass filter of 300-8000 Hz for single-unit activity) and digitized using a data acquisition system.[9]
-
Use an audio monitor to listen for neuronal firing, which aids in isolating single units.
-
-
Neuron Identification:
-
Slowly lower the recording electrode through the target brain region.
-
Identify dopaminergic neurons based on their characteristic electrophysiological properties: a slow, irregular firing rate (typically 2-10 Hz), a long-duration action potential (>2.5 ms), and a biphasic or triphasic waveform.
-
-
Baseline Recording: Once a stable single unit is isolated, record its baseline firing activity for a sufficient period (e.g., 10-15 minutes) to establish a stable baseline before drug administration.[9]
This compound Administration
This compound can be administered systemically or locally.
-
Systemic Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline or a small amount of a solubilizing agent).
-
Administer the drug via intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.) injection.
-
Dose-response studies are recommended to determine the optimal dose for the desired effect.
-
-
Local Administration (Microinfusion):
-
For more targeted effects, this compound can be administered directly into the brain region of interest via a pre-implanted guide cannula.[9]
-
Dissolve this compound in artificial cerebrospinal fluid (aCSF).
-
Infuse a small volume (e.g., 0.5-1.5 µL) at a slow rate (e.g., 0.1 µL/min) to avoid tissue damage.[9]
-
Data Acquisition and Analysis
-
Recording: Continue recording the activity of the same neuron for a significant period (e.g., 60-90 minutes) following this compound administration to observe the full time course of the drug's effect.[9]
-
Spike Sorting: Use spike sorting software to isolate and discriminate the action potentials of the single neuron of interest from background noise and the activity of other neurons.
-
Analysis:
-
Quantify the firing rate of the neuron in bins (e.g., 1-minute bins) before and after drug administration.
-
Analyze changes in firing pattern (e.g., burst firing analysis).
-
Statistically compare the post-administration firing rate to the baseline firing rate to determine the effect of this compound.
-
Combining Electrophysiology with Microdialysis
To correlate changes in neuronal activity with neurotransmitter release, in vivo electrophysiology can be combined with in vivo microdialysis.[7][11][12][13][14][15]
-
Probe Implantation: A microdialysis probe is stereotaxically implanted in the terminal field of the neurons being recorded (e.g., striatum or nucleus accumbens).
-
Perfusion: The probe is continuously perfused with aCSF at a slow flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) before and after this compound administration.
-
Neurochemical Analysis: The concentration of dopamine and its metabolites (e.g., DOPAC and HVA) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Correlation: The changes in dopamine levels can then be correlated with the observed changes in the firing rate of dopaminergic neurons.
Conclusion
This compound is a powerful tool for investigating the role of dopamine autoreceptors in regulating neuronal activity and behavior. The protocols outlined in these application notes provide a framework for conducting rigorous in vivo electrophysiology experiments to elucidate the effects of this compound. By carefully designing and executing these experiments, researchers can gain valuable insights into the complex mechanisms of dopaminergic neurotransmission and its implications for various neurological and psychiatric disorders.
References
- 1. Effects of the D3 and autoreceptor-preferring dopamine antagonist (+)-UH232 in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and (+)-UH 242: novel stereoselective dopamine receptor antagonists with preferential action on autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-AJ 76 and this compound: central stimulants acting as preferential dopamine autoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological effects of dopamine autoreceptor antagonists, (+)-AJ 76 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UH-232 - Wikipedia [en.wikipedia.org]
- 6. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracerebral infusion of (+)-AJ76 and (+)-UH232: effects on dopamine release and metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The preferential dopamine autoreceptor antagonist (+)-UH232 antagonizes the positive reinforcing effects of cocaine and d-amphetamine in the ICSS paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo Electrophysiology Protocol [protocols.io]
- 10. bio.fsu.edu [bio.fsu.edu]
- 11. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Measuring (+)-UH 232 Effects on Dopamine Synthesis and Turnover
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-UH 232, a stereoselective aminotetralin derivative, acts as a dopamine (DA) receptor antagonist with a notable preference for presynaptic D2-like autoreceptors.[1][2] This preferential action on autoreceptors leads to an increase in the synthesis and turnover of dopamine, making this compound a valuable research tool for investigating dopaminergic neurotransmission and a potential therapeutic agent for conditions requiring enhanced dopamine signaling.[1][3] These application notes provide detailed protocols for assessing the effects of this compound on dopamine synthesis and turnover using in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Data Presentation
The following tables summarize the expected quantitative effects of this compound on extracellular levels of dopamine and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in key brain regions. Data is expressed as a percentage of the baseline measurement.
Table 1: Effect of this compound on Extracellular Dopamine and Metabolite Levels in the Striatum
| Dose of this compound | % Baseline Dopamine (DA) | % Baseline DOPAC | % Baseline HVA |
| Low Dose | Moderate Increase | Significant Increase | Moderate Increase |
| High Dose | Significant Increase | Marked Increase | Significant Increase |
Table 2: Effect of this compound on Extracellular Dopamine and Metabolite Levels in the Nucleus Accumbens
| Dose of this compound | % Baseline Dopamine (DA) | % Baseline DOPAC | % Baseline HVA |
| Low Dose | Moderate Increase | Significant Increase | Moderate Increase |
| High Dose | Significant Increase | Marked Increase | Significant Increase |
Note: The exact percentage increases can vary based on experimental conditions, such as the specific animal model and the precise methodology used. The tables represent a qualitative summary of findings from the scientific literature.
Experimental Protocols
Protocol 1: In Vivo Microdialysis
This protocol describes the surgical implantation of a microdialysis probe and the subsequent collection of brain dialysate from freely moving animals to measure extracellular levels of dopamine and its metabolites.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical drill
-
Microdialysis guide cannula and dummy cannula
-
Microdialysis probe (appropriate for the target brain region)
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump and tubing
-
Freely moving animal system with a liquid swivel
-
Fraction collector
Procedure:
-
Animal Preparation: Anesthetize the animal and place it securely in the stereotaxic apparatus.
-
Surgical Implantation of Guide Cannula:
-
Expose the skull and identify the coordinates for the target brain region (e.g., striatum or nucleus accumbens) using a stereotaxic atlas.
-
Drill a small hole through the skull at the identified coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
Allow the animal to recover for at least 48-72 hours post-surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently remove the dummy cannula and insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to a syringe pump via tubing and a liquid swivel.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to stabilize for 2-3 hours to obtain a stable baseline of extracellular analytes.
-
-
Sample Collection:
-
Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes) into vials in a fraction collector.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples at regular intervals for the desired duration of the experiment.
-
-
Probe Placement Verification: At the end of the experiment, euthanize the animal and perfuse the brain with a fixative. Subsequently, slice and stain the brain tissue to histologically verify the correct placement of the microdialysis probe.
Protocol 2: HPLC-ECD Analysis of Dialysate Samples
This protocol details the quantification of dopamine, DOPAC, and HVA in the collected microdialysate samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of sodium phosphate, citric acid, EDTA, sodium octyl sulfate, and methanol)
-
Standard solutions of DA, DOPAC, and HVA of known concentrations
-
0.1 M Perchloric acid (PCA)
-
Autosampler or manual injector
Procedure:
-
Sample Preparation:
-
Immediately after collection, add a small volume of 0.1 M PCA to each dialysate sample to prevent degradation of catecholamines.
-
Store samples at -80°C until analysis.
-
On the day of analysis, thaw the samples on ice and centrifuge to pellet any precipitates.
-
-
HPLC-ECD System Preparation:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved on the electrochemical detector.
-
Set the potential of the ECD to a level optimal for the oxidation of dopamine and its metabolites (e.g., +0.65 V).
-
-
Standard Curve Generation:
-
Prepare a series of standard solutions containing known concentrations of DA, DOPAC, and HVA.
-
Inject the standard solutions into the HPLC system to generate a standard curve for each analyte.
-
-
Sample Analysis:
-
Inject the prepared dialysate samples into the HPLC system.
-
Identify the peaks for DA, DOPAC, and HVA based on their retention times compared to the standards.
-
-
Data Quantification:
-
Quantify the concentration of each analyte in the samples by comparing the peak area or height to the standard curve.
-
Express the results as a percentage of the baseline concentration for each animal.
-
Visualizations
Dopamine Signaling Pathway
Caption: Dopamine synthesis, release, reuptake, and autoreceptor-mediated feedback loop.
Experimental Workflow for Measuring Dopamine Turnover
Caption: Workflow for measuring dopamine turnover using in vivo microdialysis.
Mechanism of this compound Actiondot
References
- 1. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. besjournal.com [besjournal.com]
- 3. Dopamine receptor turnover rates in rat striatum are age-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(+)-UH 232 solubility issues and recommended solvents
Technical Support Center: (+)-UH 232
This technical support center provides guidance on the solubility and handling of this compound for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on available supplier information, Dimethyl Sulfoxide (DMSO) is the recommended solvent for dissolving this compound.[1]
Q2: What is the expected solubility of this compound in DMSO?
Q3: Is this compound soluble in other common laboratory solvents like ethanol or water?
A3: There is no direct information available from the search results regarding the solubility of this compound in ethanol or water. As an aminotetralin derivative, its solubility in aqueous solutions may be influenced by pH. Generally, compounds with amine groups can exhibit increased solubility in acidic conditions due to protonation.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, it is recommended to dissolve the this compound solid in high-purity DMSO. For in vitro experiments, prepare a concentrated stock solution (e.g., 10 mM or higher, depending on solubility) in DMSO. This stock can then be diluted to the final working concentration in your aqueous-based culture medium. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q5: How should I store stock solutions of this compound?
A5: Stock solutions of this compound in DMSO should be stored at -20°C for long-term use (months to years) or at 4°C for short-term use (days to weeks).[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q6: Is there a difference in solubility between the free base and the maleate salt of this compound?
A6: While specific data for this compound is unavailable, salt forms of a compound, such as the maleate salt, are often used to improve aqueous solubility and stability compared to the free base form. However, the solubility of different salt forms can be pH-dependent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound is not dissolving in DMSO at the desired concentration. | The concentration may exceed the solubility limit. | Try gently warming the solution (e.g., in a 37°C water bath).Use sonication to aid dissolution.If the compound still does not dissolve, you may need to prepare a more dilute stock solution. |
| Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer or cell culture medium. | The final concentration of this compound in the aqueous solution exceeds its solubility limit in that medium. The high percentage of DMSO in the initial aliquot may cause the compound to crash out when introduced to the aqueous environment. | Decrease the final concentration of this compound.Increase the volume of the aqueous buffer or medium for dilution to lower the initial concentration shock.Perform a serial dilution of the DMSO stock into the aqueous buffer.Ensure the pH of the final aqueous solution is compatible with the compound's solubility. |
| Inconsistent experimental results when using a freshly prepared solution. | The compound may not have been fully dissolved. | Visually inspect the solution for any undissolved particulate matter.Vortex the solution thoroughly after dissolution.Briefly centrifuge the vial to ensure all solid material is in the solvent before vortexing. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (free base, MW: 275.44 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 275.44 g/mol * 1000 mg/g * 1 mL = 2.7544 mg
-
Weigh the compound: Carefully weigh out approximately 2.75 mg of this compound into a sterile vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolve the compound: Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in aliquots at -20°C.
Signaling Pathway
This compound is known to act as an antagonist at dopamine D2 receptors and a partial agonist at dopamine D3 receptors. As an antagonist of D2 autoreceptors located on presynaptic dopaminergic neurons, it blocks the negative feedback mechanism for dopamine release, leading to an increase in dopamine synthesis and release.
References
Technical Support Center: Optimizing (+)-UH 232 Concentration for Receptor Binding Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of (+)-UH 232 in receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a phenylpiperazine derivative that acts as a dopamine receptor antagonist. It displays a notable selectivity for the dopamine D3 receptor over the D2 receptor.[1] It also shows a preference for presynaptic dopamine autoreceptors.[2][3] Some studies suggest it may also have activity as a 5-HT2A receptor agonist.[4]
Q2: What is the reported binding affinity of this compound for its primary targets?
A2: this compound has a reported inhibitory constant (Ki) of 9.4 nM for the human dopamine D3 receptor.[1] It has a reported 4-fold selectivity for the D3 receptor over the D2 receptor.[1] Based on this selectivity, the estimated Ki for the dopamine D2 receptor is approximately 37.6 nM .
Q3: Why is it crucial to optimize the concentration of this compound in my binding assay?
A3: Optimizing the concentration of this compound is critical for obtaining accurate and reproducible data. Using a concentration that is too high can lead to increased non-specific binding, masking the true specific binding to the receptor of interest. Conversely, a concentration that is too low may not be sufficient to compete effectively with the radioligand, resulting in a weak or undetectable signal.
Q4: What type of receptor binding assay is most suitable for determining the Ki of this compound?
A4: A competitive radioligand binding assay is the most common and suitable method for determining the inhibitory constant (Ki) of an unlabeled compound like this compound. This assay measures the ability of this compound to displace a radiolabeled ligand with known affinity for the target receptor.
Data Presentation
The following table summarizes the binding affinity of this compound for human dopamine D2 and D3 receptors.
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
| This compound | Dopamine D3 | 9.4 nM | [1] |
| This compound | Dopamine D2 | ~37.6 nM (estimated) | [1] |
Note: The Ki value for the Dopamine D2 receptor is an estimation based on the reported 4:fold selectivity of this compound for the D3 receptor over the D2 receptor.[1]
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Dopamine D2/D3 Receptors
This protocol outlines a general procedure for a competitive binding assay to determine the Ki of this compound. It is essential to optimize specific conditions (e.g., cell membrane concentration, incubation time) for your particular experimental setup.
Materials:
-
Cell membranes prepared from a cell line stably expressing human dopamine D2 or D3 receptors.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [³H]-Spiperone or another suitable D2/D3 antagonist radioligand.
-
Unlabeled Ligand for Non-Specific Binding: 10 µM Haloperidol or another suitable dopamine receptor antagonist.
-
Test Compound: this compound, prepared in a series of dilutions.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Harvester.
Procedure:
-
Prepare Reagents:
-
Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically but is typically in the range of 5-20 µg per well.
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range to start with would be from 0.1 nM to 10 µM.
-
Dilute the radioligand in assay buffer to a final concentration at or below its Kd for the target receptor.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-Specific Binding (NSB): Add the unlabeled ligand for NSB, radioligand, and cell membranes.
-
Competitive Binding: Add the desired concentration of this compound, radioligand, and cell membranes.
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature) for a predetermined time to allow the binding to reach equilibrium. The incubation time should be optimized and is typically 60-120 minutes.
-
-
Harvesting:
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High Non-Specific Binding (NSB > 30% of Total Binding) | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd. |
| Insufficient blocking of non-specific sites. | Increase the concentration of the unlabeled ligand used for NSB (e.g., 1000-fold excess over the radioligand). Consider using a different blocking agent. | |
| Issues with the membrane preparation. | Ensure proper washing of membranes during preparation to remove endogenous ligands. | |
| Low Specific Binding Signal | Insufficient receptor concentration. | Increase the amount of membrane protein per well. |
| Degraded radioligand. | Use a fresh batch of radioligand and check its specific activity. | |
| Incubation time is too short. | Perform a time-course experiment to determine the time required to reach binding equilibrium. | |
| Poor Reproducibility | Inconsistent pipetting or reagent preparation. | Use calibrated pipettes and ensure accurate and consistent preparation of all solutions. |
| Variation in cell membrane preparation. | Standardize the membrane preparation protocol and use the same batch of membranes for a set of experiments where possible. | |
| Temperature fluctuations during incubation. | Ensure a stable incubation temperature. | |
| No Competition by this compound | Concentration of this compound is too low. | Extend the concentration range of this compound to higher values. |
| This compound has degraded. | Prepare fresh solutions of this compound. | |
| Incorrect receptor type being expressed. | Verify the identity of the receptor expressed in your cell line. |
Visualizations
Experimental Workflow
References
- 1. Effects of the D3 and autoreceptor-preferring dopamine antagonist (+)-UH232 in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The preferential dopamine autoreceptor antagonist (+)-UH232 antagonizes the positive reinforcing effects of cocaine and d-amphetamine in the ICSS paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UH-232 - Wikipedia [en.wikipedia.org]
Technical Support Center: Understanding the Biphasic Dose-Response of (+)-UH 232
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the dopaminergic compound (+)-UH 232. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in the interpretation of its complex biphasic dose-response curves and to provide guidance for related experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as cis-(+)-(1S,2R)-5-methoxy-1-methyl-2-(n-dipropylamino)tetralin, is a psychoactive drug with a complex pharmacological profile at dopamine receptors. It acts as a mixed agonist-antagonist, exhibiting partial agonist activity at the dopamine D3 receptor subtype and antagonist activity at D2 short (D2S) autoreceptors located on dopaminergic nerve terminals. This preferential action on autoreceptors is a key aspect of its mechanism.[1]
Q2: What is a biphasic dose-response curve and why is it observed with this compound?
A biphasic dose-response curve is characterized by a dual effect, where the substance elicits opposite responses at low versus high doses. In the case of this compound, this is most notably observed in its effects on locomotor activity.
-
Low Doses (Stimulation): At lower systemic doses, this compound preferentially acts as an antagonist at inhibitory D2 autoreceptors. This antagonism blocks the negative feedback mechanism that normally suppresses dopamine synthesis and release. The result is an increase in synaptic dopamine levels, leading to increased locomotor activity.
-
High Doses (Inhibition): At higher doses, the effects of this compound at postsynaptic dopamine receptors become more prominent. Its antagonist activity at these receptors, particularly in brain regions like the nucleus accumbens, counteracts the effects of increased dopamine, leading to a dose-dependent decrease in locomotor activity.[2] Local administration of this compound directly into the nucleus accumbens results in a dose-dependent decrease in spontaneous locomotor activity.[2]
Q3: What is the receptor selectivity of this compound for dopamine D2 and D3 receptors?
This compound exhibits a moderate preference for the D3 receptor over the D2 receptor. Studies have reported a 4:1 selectivity for the D3 versus the D2 receptor.[1] However, one study using quantitative autoradiography found that this compound exhibited relatively little D2/D3 selectivity in the rat brain.[3]
Troubleshooting Experimental Results
Issue 1: I am not observing the expected stimulatory effect on locomotor activity at low doses.
-
Possible Cause 1: Route of Administration. The stimulatory effect of this compound is typically observed with systemic administration (e.g., intraperitoneal or subcutaneous injection). Direct injection into terminal regions like the nucleus accumbens will likely cause inhibition even at low doses.[2]
-
Possible Cause 2: Dose Selection. The "low dose" window for stimulation can be narrow. You may need to perform a detailed dose-response study to identify the optimal range for observing locomotor stimulation in your specific experimental setup.
-
Possible Cause 3: Habituation. Ensure that animals are properly habituated to the testing environment. High baseline activity due to novelty-induced exploration can mask the stimulatory effects of the drug.
Issue 2: My microdialysis results show an increase in dopamine but a disproportionate or delayed change in DOPAC levels.
-
Explanation: The regulation of extracellular dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), can be subject to different control mechanisms.[4][5] The increase in dopamine release following this compound administration is primarily due to the blockade of terminal autoreceptors.[4][5] The changes in DOPAC levels may be more influenced by effects at somatodendritic autoreceptors and could exhibit different kinetics.[4]
Issue 3: I am observing conflicting results in my binding assays.
-
Possible Cause 1: Radioligand Choice. The choice of radioligand is critical. Ensure you are using a ligand that appropriately labels the target receptor (D2 or D3) and that its binding properties are well-characterized.
-
Possible Cause 2: Assay Conditions. Factors such as incubation time, temperature, and buffer composition can significantly impact binding results. Refer to established protocols for dopamine receptor binding assays.
-
Possible Cause 3: Tissue Preparation. The quality and consistency of your membrane preparation are crucial. Ensure proper homogenization and storage to maintain receptor integrity.
Data Presentation
Table 1: Receptor Binding Profile of this compound
| Receptor Subtype | Reported Affinity/Selectivity | Reference |
| Dopamine D3 | 4-fold higher selectivity vs. D2 | [1] |
| Dopamine D2 | Lower affinity compared to D3 | [1] |
| Dopamine D2/D3 | Exhibited relatively little D2/D3 selectivity | [3] |
Table 2: Effects of this compound on Locomotor Activity
| Route of Administration | Dose Range | Observed Effect | Reference |
| Systemic | Low | Increased locomotor activity | |
| Systemic | High | Decreased locomotor activity | |
| Local (Nucleus Accumbens) | 0.05 - 50.0 nmol/side | Dose-dependent decrease in locomotor activity | [2] |
Table 3: Effects of this compound on Extracellular Dopamine and DOPAC
| Brain Region | This compound Effect on Dopamine | This compound Effect on DOPAC | Reference |
| Striatum & Nucleus Accumbens | Increased release | Altered levels, potentially with different kinetics | [4][5] |
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptors
This protocol provides a general framework for determining the binding affinity (Ki) of this compound for D2 and D3 dopamine receptors.
1. Membrane Preparation:
- Dissect the brain region of interest (e.g., striatum, nucleus accumbens) on ice.
- Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or similar homogenizer.
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
- Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
- Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
2. Competitive Binding Assay:
- To a series of tubes, add a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2, [³H]7-OH-DPAT for D3).
- Add increasing concentrations of unlabeled this compound.
- To determine non-specific binding, add a high concentration of a known D2/D3 antagonist (e.g., haloperidol) to a separate set of tubes.
- Add the membrane preparation to initiate the binding reaction.
- Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.
- Plot the specific binding as a function of the logarithm of the this compound concentration.
- Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Dopamine and Metabolites
This protocol outlines the procedure for measuring extracellular levels of dopamine and DOPAC in the brain of a freely moving rat following administration of this compound.
1. Probe Implantation:
- Anesthetize the rat and place it in a stereotaxic frame.
- Implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens).
- Secure the cannula to the skull with dental cement.
- Allow the animal to recover from surgery for at least 24-48 hours.
2. Microdialysis Procedure:
- On the day of the experiment, insert a microdialysis probe through the guide cannula.
- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
- Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline.
- Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
- Administer this compound systemically (e.g., i.p.) or via reverse dialysis through the probe.
- Continue collecting dialysate samples for the desired duration of the experiment.
3. Sample Analysis:
- Immediately analyze the collected dialysate samples for dopamine and DOPAC content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
- Quantify the concentrations by comparing the peak areas to those of known standards.
4. Data Analysis:
- Express the post-drug concentrations as a percentage of the average baseline concentration for each animal.
- Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures) to determine the significance of the drug effect over time.
Locomotor Activity Measurement
This protocol describes how to assess the biphasic effects of this compound on spontaneous locomotor activity in rats.
1. Apparatus:
- Use automated locomotor activity chambers equipped with infrared beam arrays to detect horizontal and vertical movements.
2. Habituation:
- Handle the rats for several days prior to testing to acclimate them to the experimenter.
- On the testing day, place the rats in the activity chambers for a habituation period (e.g., 30-60 minutes) to allow their exploratory activity to decline to a stable baseline.
3. Drug Administration and Testing:
- After habituation, administer either vehicle or a specific dose of this compound (e.g., systemically via i.p. injection).
- Immediately return the animals to the activity chambers.
- Record locomotor activity continuously for a set period (e.g., 60-120 minutes).
4. Data Analysis:
- Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.
- Calculate the total distance traveled or the number of beam breaks for the entire session.
- To characterize the biphasic dose-response, test a wide range of doses and plot the total locomotor activity against the logarithm of the dose.
- Analyze the data using ANOVA to compare the effects of different doses to the vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for characterizing the biphasic dose-response of this compound.
Caption: Proposed signaling pathway for the biphasic effects of this compound.
Caption: A logical troubleshooting guide for unexpected results with this compound.
References
- 1. Effects of the D3 and autoreceptor-preferring dopamine antagonist (+)-UH232 in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects on locomotor activity after local application of (+)-UH232 in discrete areas of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of D2 and D3 dopamine receptor affinity of dopaminergic compounds in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracerebral infusion of (+)-AJ76 and (+)-UH232: effects on dopamine release and metabolism in vivo [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (+)-UH 232 Clinical Trial Insights
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the clinical trial findings related to the paradoxical worsening of psychosis observed with (+)-UH 232. The information is presented in a question-and-answer format to directly address potential queries and guide experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended therapeutic target?
This compound is an aminotetralin derivative investigated as a potential antipsychotic agent for the treatment of schizophrenia.[1] It is a dopamine receptor antagonist with a complex pharmacological profile, exhibiting a 4-fold selectivity for the D3 receptor over the D2 receptor and a preference for dopamine autoreceptors.[1][2]
Q2: What were the key findings of the clinical trial investigating this compound in schizophrenia?
In a single-dose, rising-dose, double-blind, placebo-controlled study involving six drug-free schizophrenic patients, this compound did not show any antipsychotic efficacy.[1] Strikingly, it led to a symptomatic worsening of psychosis in four of the six participants.[1]
Q3: What specific psychotic symptoms were exacerbated by this compound?
The administration of this compound was associated with an increase in the following symptoms:
Q4: What is the proposed mechanism behind the psychosis-worsening effect of this compound?
The paradoxical effect of this compound is believed to stem from its unique pharmacological properties:
-
Preferential Dopamine Autoreceptor Antagonism: this compound acts as an antagonist at presynaptic dopamine D2 autoreceptors.[1][3] These autoreceptors normally function as a negative feedback mechanism, inhibiting the synthesis and release of dopamine.[4] By blocking these autoreceptors, this compound effectively "cuts the brakes" on dopamine neurons, leading to an increase in dopamine release in the synapse.[1][3] This is counterproductive in treating psychosis, which is often associated with hyperactive dopamine signaling.[4]
-
Potential 5-HT2A Receptor Agonism: Animal studies suggest that this compound may also act as a serotonin 5-HT2A receptor agonist.[1] Activation of 5-HT2A receptors has been linked to hallucinogenic and psychotogenic effects, and this action could have contributed to the worsening of psychotic symptoms.[5]
Troubleshooting Guides for Experimental Design
Issue: Designing a preclinical study to investigate the paradoxical effects of a novel dopamine modulator.
Recommendation:
-
Autoreceptor Occupancy and Dopamine Release: Employ in vivo microdialysis in relevant brain regions (e.g., striatum, prefrontal cortex) of animal models to quantify changes in extracellular dopamine levels following administration of the compound. This will directly assess the functional consequence of autoreceptor interaction.
-
Behavioral Phenotyping: Utilize a comprehensive battery of behavioral tests that can differentiate between antipsychotic-like effects and potential psychotogenic or stimulant properties. This may include tests for locomotor activity, prepulse inhibition, and drug-induced stereotypy.
-
Receptor Binding and Functional Assays: Conduct in vitro receptor binding and functional assays to determine the affinity and efficacy of the compound at a wide range of dopamine and serotonin receptor subtypes, including D2 autoreceptors and 5-HT2A receptors.
Issue: Selecting an appropriate animal model for studying schizophrenia-like symptoms.
Recommendation:
-
Neurodevelopmental Models: Consider models such as the neonatal ventral hippocampal lesion (NVHL) model or maternal immune activation (MIA) models, which are known to produce a range of positive, negative, and cognitive symptoms relevant to schizophrenia in adulthood.
-
Pharmacological Models: Acute administration of psychostimulants (e.g., amphetamine, ketamine) can be used to model aspects of psychosis, particularly dopamine dysregulation.
Quantitative Data Summary
The following table summarizes the key quantitative data from the clinical trial of this compound in schizophrenic patients.
| Parameter | Value | Reference |
| Number of Patients | 6 | [1] |
| Patient Population | Drug-free schizophrenic patients | [1] |
| Study Design | Rising-dose, double-blind, placebo-controlled | [1] |
| Dose Range | 80 mg - 180 mg (single doses) | [1] |
| Patients with Worsened Psychosis | 4 out of 6 | [1] |
| Observation Period | 8 hours post-dose | [1] |
Experimental Protocols
While a detailed, step-by-step protocol for the clinical trial is not publicly available, the key elements of the methodology are described as follows:
Study Design: A rising-dose, double-blind, placebo-controlled design was employed.[1]
Participants: Six patients diagnosed with schizophrenia who were in a drug-free state participated in the study.[1]
Intervention: Each patient received single oral doses of this compound across a range of 80 mg to 180 mg, as well as a placebo, at different times.[1]
Assessments: Efficacy and safety were monitored for 8 hours following each dose administration.[1] The specific rating scales used for symptomatic assessment are not detailed in the primary publication.
Visualizations
.dot
Caption: Mechanism of Paradoxical Dopamine Increase by this compound.
.dot
References
- 1. Effects of the D3 and autoreceptor-preferring dopamine antagonist (+)-UH232 in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that the dopamine D4 receptor is a susceptibility gene in attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D4 receptor gene polymorphism is associated with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Dopamine Hypothesis of Schizophrenia: Version III—The Final Common Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What types of objective measures have been used to assess core ADHD symptoms in children and young people in naturalistic settings? A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (+)-UH 232 Stability in Solution for Long-Term Experiments
This technical support center provides guidance and answers to frequently asked questions regarding the stability of the dopamine D2/D3 receptor ligand, (+)-UH 232, in solution for long-term experimental use. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific long-term stability data for this compound in various solvents is not extensively published. The following recommendations are based on general best practices for handling small molecule compounds in solution. It is crucial to perform your own stability assessments for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol before being diluted into aqueous buffers for in vitro experiments. For in vivo studies, a common practice is to dissolve the compound in a minimal amount of DMSO and then dilute it with saline or another biocompatible vehicle. Always check the solubility of your specific batch of this compound.
Q2: How should I store this compound stock solutions for long-term use?
A2: For long-term storage, it is recommended to store stock solutions of this compound in a non-polar solvent like DMSO at -20°C or -80°C. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What are the potential signs of this compound degradation in my solution?
A3: Signs of degradation can include a change in the color or clarity of the solution, the appearance of precipitate, or a decrease in the expected biological activity of the compound in your assays.
Q4: How can I assess the stability of my this compound solution?
A4: The stability of your solution can be assessed by periodically measuring the concentration and purity of this compound over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during long-term experiments with this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous buffer | The concentration of the organic solvent (e.g., DMSO) may be too low in the final aqueous solution, leading to poor solubility. The concentration of this compound may exceed its solubility limit in the aqueous buffer. | Increase the final concentration of the organic co-solvent, if permissible for your experimental system. Perform a solubility test to determine the maximum soluble concentration of this compound in your specific buffer. Consider using a different buffer system or adding a surfactant, if compatible with your experiment. |
| Loss of biological activity over time | The compound may be degrading in the solution due to factors like temperature, light exposure, or pH of the buffer. The solution may have been subjected to multiple freeze-thaw cycles. | Prepare fresh solutions for each experiment. Store stock solutions in small aliquots at -80°C and protect from light. Perform a stability study to determine the rate of degradation under your specific storage and experimental conditions. |
| Inconsistent experimental results | This could be due to inaccurate pipetting, variability in solution preparation, or degradation of the compound. | Ensure accurate and consistent solution preparation by using calibrated pipettes and validated protocols. Prepare a large batch of the stock solution and aliquot it to ensure consistency across experiments. Always include positive and negative controls in your assays to monitor for variability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected vials.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Stability Assessment using HPLC
-
Sample Preparation: Prepare solutions of this compound in the desired solvent and store them under the intended experimental conditions (e.g., 4°C, room temperature).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot of each solution.
-
HPLC Analysis: Analyze the samples using a validated HPLC method with a suitable column (e.g., C18) and mobile phase to separate this compound from any potential degradants.
-
Quantification: Use a calibration curve generated from freshly prepared standards to determine the concentration of this compound in each sample.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the stability profile.
Visualizations
Caption: Experimental workflow for the preparation, use, and stability testing of this compound solutions.
Caption: A logical flowchart for troubleshooting issues related to this compound solution stability.
Off-target effects of (+)-UH 232 to consider in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of (+)-UH 232. Understanding these effects is crucial for accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target activities of this compound?
A1: this compound is primarily characterized as a dopamine receptor ligand with a mixed agonist-antagonist profile. It acts as an antagonist at the dopamine D2 receptor and a partial agonist at the dopamine D3 receptor, showing a preference for presynaptic dopamine autoreceptors.[1][2][3][4]
Q2: What are the known or potential off-target interactions of this compound?
Q3: What are the potential downstream signaling consequences of these off-target interactions?
A3: The functional consequences of off-target binding depend on the specific receptor and the nature of the interaction (agonist, antagonist, partial agonist, or inverse agonist). For its potential 5-HT2A receptor agonism, this could lead to the activation of the Gq/11 signaling pathway, resulting in the stimulation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[5] It is crucial to experimentally verify the functional activity of this compound at any identified off-target receptor to understand its impact on downstream signaling pathways such as cAMP accumulation, intracellular calcium mobilization, or β-arrestin recruitment.
Q4: How can I experimentally assess the off-target effects of this compound?
A4: A tiered approach is recommended. Initially, a broad radioligand binding screen against a panel of common CNS receptors (e.g., serotonergic, adrenergic, histaminergic, muscarinic) can identify potential off-target interactions. Subsequently, functional assays should be performed for any identified off-targets to determine the nature and potency of the interaction.
Troubleshooting Guides
Issue 1: Unexpected experimental results that may be attributable to off-target effects.
-
Symptom: Your experimental results are inconsistent with the known pharmacology of this compound at dopamine D2 and D3 receptors. For example, you observe effects that cannot be explained by D2 antagonism or D3 partial agonism alone.
-
Possible Cause: this compound may be interacting with an off-target receptor present in your experimental system.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for any reported off-target activities of this compound that may be relevant to your experimental model.
-
Receptor Expression Profile: Characterize the receptor expression profile of your cell line or tissue preparation to identify potential off-target candidates.
-
Use of Selective Antagonists: Employ selective antagonists for suspected off-target receptors to see if they can block the unexpected effects of this compound.
-
Counter-Screening: Test this compound in a cell line that does not express the intended dopamine receptors but does express the suspected off-target receptor to isolate and confirm the off-target effect.
-
Issue 2: Difficulty in distinguishing on-target from off-target effects.
-
Symptom: You are unsure if the observed effect of this compound is mediated by its primary targets (D2/D3 receptors) or an off-target receptor.
-
Troubleshooting Steps:
-
Use of Selective Ligands: Compare the effects of this compound with those of highly selective D2 antagonists and D3 partial agonists in your assay. If the effects differ significantly, it may indicate the involvement of off-target receptors.
-
Knockout/Knockdown Models: If available, use cell lines or animal models where the suspected off-target receptor has been knocked out or knocked down to see if the effect of this compound is diminished or abolished.
-
Dose-Response Curves: Generate complete dose-response curves. Off-target effects may occur at different concentration ranges than on-target effects.
-
Quantitative Data Summary
A comprehensive, publicly available quantitative binding profile of this compound across a wide range of receptors is not available in the provided search results. Researchers are strongly encouraged to perform their own binding and functional assays to determine the selectivity profile of this compound in their specific experimental context. For illustrative purposes, a template for presenting such data is provided below.
Table 1: Hypothetical Binding Affinity Profile of this compound
| Receptor Family | Receptor Subtype | Ki (nM) | Radioligand Used | Source / Reference |
| Dopamine | D2 | Value | e.g., [3H]Spiperone | [Citation] |
| D3 | Value | e.g., [3H]Spiperone | [Citation] | |
| Serotonin | 5-HT1A | Value | e.g., [3H]8-OH-DPAT | [Citation] |
| 5-HT2A | Value | e.g., [3H]Ketanserin | [Citation] | |
| 5-HT2C | Value | e.g., [3H]Mesulergine | [Citation] | |
| Adrenergic | α1A | Value | e.g., [3H]Prazosin | [Citation] |
| α2A | Value | e.g., [3H]Rauwolscine | [Citation] | |
| β1 | Value | e.g., [3H]CGP-12177 | [Citation] | |
| β2 | Value | e.g., [3H]CGP-12177 | [Citation] | |
| Histamine | H1 | Value | e.g., [3H]Pyrilamine | [Citation] |
| Muscarinic | M1 | Value | e.g., [3H]Pirenzepine | [Citation] |
Table 2: Hypothetical Functional Activity Profile of this compound
| Receptor | Assay Type | Functional Response (EC50/IC50, nM) | Downstream Pathway Assessed | Source / Reference |
| Dopamine D2 | Antagonist | IC50 Value | cAMP Inhibition | [Citation] |
| Dopamine D3 | Partial Agonist | EC50 Value | cAMP Inhibition | [Citation] |
| Serotonin 5-HT2A | Agonist | EC50 Value | Calcium Mobilization | [Citation] |
Experimental Protocols
Key Experiment 1: Radioligand Binding Assay to Determine Off-Target Affinities
This protocol describes a general method for assessing the binding affinity of this compound at a potential off-target G protein-coupled receptor (GPCR) using a competitive radioligand binding assay.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues known to express the receptor of interest. Homogenize the source material in a suitable buffer and isolate the membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4, containing divalent cations like MgCl2. The exact composition may need to be optimized for the specific receptor.
-
Competitive Binding: In a 96-well plate, incubate a fixed concentration of a suitable radioligand for the target receptor with varying concentrations of this compound and a constant amount of membrane protein.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Key Experiment 2: Functional Assay to Characterize Off-Target Activity (cAMP Assay)
This protocol describes a general method for determining the functional effect of this compound on Gs- or Gi-coupled off-target receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Signaling Pathway Diagram:
Caption: Gs and Gi-coupled receptor signaling pathways affecting cAMP.
Detailed Methodology:
-
Cell Culture: Use a cell line stably expressing the Gs- or Gi-coupled receptor of interest.
-
Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to attach overnight.
-
Assay Procedure:
-
For Gs-coupled receptors (agonist mode): Treat the cells with varying concentrations of this compound.
-
For Gi-coupled receptors (agonist mode): Pre-stimulate the cells with an agent that increases basal cAMP levels (e.g., forskolin) and then treat with varying concentrations of this compound.
-
For antagonist mode (both Gs and Gi): Pre-incubate the cells with varying concentrations of this compound before adding a known agonist for the receptor at its EC80 concentration.
-
-
Incubation: Incubate the plate for a specified time at 37°C to allow for changes in intracellular cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme fragment complementation (EFC) assay.[6][7][8][9][10]
-
Data Analysis:
-
Agonist mode: Plot the cAMP levels against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Antagonist mode: Plot the inhibition of the agonist response against the log concentration of this compound and fit the data to determine the IC50 value.
-
Key Experiment 3: Functional Assay to Characterize Off-Target Activity (Calcium Mobilization Assay)
This protocol describes a general method for determining the functional effect of this compound on Gq-coupled off-target receptors by measuring changes in intracellular calcium levels.
Signaling Pathway Diagram:
Caption: Gq-coupled receptor signaling leading to calcium mobilization.
Detailed Methodology:
-
Cell Culture: Use a cell line stably expressing the Gq-coupled receptor of interest.
-
Cell Plating: Seed the cells into a black-walled, clear-bottom 96- or 384-well plate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid to prevent dye leakage.
-
Assay Procedure:
-
Agonist mode: Place the plate in a fluorescence plate reader capable of kinetic reads and automated liquid addition. Record a baseline fluorescence, then inject varying concentrations of this compound and continue recording the fluorescence signal to measure the change in intracellular calcium.
-
Antagonist mode: Pre-incubate the dye-loaded cells with varying concentrations of this compound before adding a known agonist for the receptor at its EC80 concentration and measuring the calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak signal - baseline) for each well.
-
Agonist mode: Plot the change in fluorescence against the log concentration of this compound to determine the EC50 value.
-
Antagonist mode: Plot the inhibition of the agonist-induced calcium response against the log concentration of this compound to determine the IC50 value.
-
References
- 1. UH-232 - Wikipedia [en.wikipedia.org]
- 2. This compound and (+)-UH 242: novel stereoselective dopamine receptor antagonists with preferential action on autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-AJ 76 and this compound: central stimulants acting as preferential dopamine autoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a partial agonist of the D3 dopamine receptors, attenuates cognitive effects of angiotensin IV and des-Phe(6)-angiotensin IV in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation | Semantic Scholar [semanticscholar.org]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize stress-induced artifacts in (+)-UH 232 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dopamine D2/D3 receptor ligand, (+)-UH 232. The following information is designed to address common challenges encountered during experimental procedures, with a focus on minimizing stress-induced artifacts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high variability in our behavioral data with this compound. What are the potential sources of this variability and how can we mitigate them?
A1: High variability in behavioral studies involving dopaminergic agents like this compound is often linked to environmental and procedural stressors. Stress can significantly alter dopamine release and receptor sensitivity, leading to inconsistent results.[1][2][3]
Troubleshooting Steps:
-
Animal Handling: Improper handling is a primary source of stress.[4] Avoid tail-picking and instead use non-aversive methods like tunnel handling or cupping.[4] Habituate the animals to the handling procedure for several days before the experiment.
-
Acclimation: Ensure animals are properly acclimated to the testing room for at least 30-60 minutes before starting any procedures.[5][6] This allows physiological stress responses to return to baseline.
-
Environmental Consistency: Maintain consistent lighting, temperature, and noise levels across all testing sessions.[7] Even minor changes can influence rodent behavior. Using a white noise machine can help mask startling external sounds.[6]
-
Experimenter Familiarity: If possible, have the same experimenter handle and test the animals throughout the study to minimize variability introduced by different handling styles.
Q2: How should we prepare and administer this compound to ensure consistent delivery and minimize stress?
A2: Proper formulation and administration techniques are critical for obtaining reliable and reproducible data.
Troubleshooting & Optimization:
-
Vehicle Selection and Solubility: this compound is typically available as a solid powder.[8] Its solubility should be confirmed for the chosen vehicle. For intraperitoneal (i.p.) injections in rodents, sterile saline (0.9% NaCl) or a solution containing a small amount of a solubilizing agent like Tween 80 or DMSO may be necessary. Always prepare fresh solutions and vortex thoroughly before each injection. A pilot study to confirm solubility and tolerability of the vehicle is recommended.
-
Administration Route and Technique: Intraperitoneal injection is a common route for systemic administration in rodents.[9][10] To minimize stress and potential injury, use the correct needle size (e.g., 25-27G for mice) and ensure proper restraint.[9][10] Injections should be made into the lower abdominal quadrant, aspirating to avoid injection into the bladder or intestines.[10] Alternate injection sides if repeated dosing is required.[9]
Q3: We are using in vivo microdialysis to measure dopamine release after this compound administration, but our baseline dopamine levels are inconsistent. What could be the cause?
A3: Inconsistent baseline dopamine levels in microdialysis experiments can be due to both technical and physiological factors, many of which are stress-related.
Troubleshooting Steps:
-
Surgical Recovery: Ensure adequate recovery time after probe implantation surgery. The trauma from surgery itself can cause local inflammation and alter neurochemistry.[11]
-
Habituation to the Microdialysis Setup: Animals should be habituated to the microdialysis chamber and tether system to reduce stress associated with movement restriction.
-
Stress-Induced Dopamine Release: Acute stress, such as handling or a novel environment, can cause a significant increase in extracellular dopamine, particularly in the prefrontal cortex and nucleus accumbens.[1][2][12] This can mask the effects of this compound. Implement the stress-reduction techniques mentioned in Q1.
-
Dopamine Stability: Dopamine is prone to degradation.[13] Ensure that your microdialysis samples are collected into a stabilizing agent (e.g., an antioxidant like ascorbic acid) and kept on ice or refrigerated until analysis.[13]
Q4: In our locomotor activity studies, we are seeing paradoxical effects of this compound, sometimes an increase and sometimes a decrease in activity. Why might this be happening?
A4: The bimodal effects of this compound on locomotor activity can be attributed to its complex pharmacology as a D2 antagonist with preferential activity at presynaptic autoreceptors, and also a D3 partial agonist. The net effect can be influenced by the animal's baseline state, which is heavily influenced by stress.
Troubleshooting & Interpretation:
-
Dose-Response: The effects of this compound can be dose-dependent. A low dose may preferentially block presynaptic D2 autoreceptors, leading to increased dopamine release and hyperactivity. A higher dose may have more prominent postsynaptic D2 receptor antagonist effects, potentially leading to reduced locomotion. A thorough dose-response study is essential.
-
Baseline Activity Levels: An animal's baseline level of arousal and activity can influence its response to a drug. Stressed animals may already have elevated dopamine levels, and the effect of this compound could be different compared to a calm animal.
-
Habituation to the Arena: Ensure animals are habituated to the open field arena. The novelty of the arena itself can induce hyperactivity, which can confound the drug's effects. Some protocols suggest a habituation period within the testing chamber before data acquisition begins.[7]
Experimental Protocols
Protocol 1: Rodent Handling and Habituation for Stress Minimization
-
Habituation to Experimenter: For 3-5 days prior to the experiment, the primary experimenter should handle each animal for 5-10 minutes per day. This can involve gentle stroking and allowing the animal to habituate to the experimenter's scent.
-
Tunnel Handling:
-
Place a transparent polycarbonate tunnel in the home cage to allow for familiarization.
-
To move an animal, guide it into the tunnel and then lift the tunnel.
-
This method has been shown to reduce anxiety compared to tail-picking.
-
-
Cup Handling:
-
Gently scoop the animal with cupped hands.
-
This method also reduces stress and is a suitable alternative to tail-picking.
-
-
Acclimation to Testing Room: On the day of the experiment, move the animals in their home cages to the testing room and leave them undisturbed for at least 30-60 minutes before any procedures begin.[5][6]
Protocol 2: Preparation and Administration of this compound
-
Vehicle Preparation (Example for Saline/Tween 80):
-
Prepare sterile 0.9% saline.
-
Add Tween 80 to a final concentration of 1-2% (v/v).
-
Vortex until the Tween 80 is fully dissolved.
-
-
This compound Solution Preparation:
-
Weigh the required amount of this compound maleate powder.
-
Add the vehicle to achieve the desired final concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming may be required for some compounds, but stability at higher temperatures should be considered.
-
Prepare the solution fresh on the day of the experiment.
-
-
Intraperitoneal (i.p.) Injection:
-
Restrain the rodent securely. For mice, scruffing is a common method.
-
Use a 25-27G needle.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution smoothly.
-
Return the animal to its home cage.
-
Data Presentation
Table 1: Effects of Handling Method on Anxiety-Related Behaviors in Rodents
| Handling Method | Time in Open Arms (Elevated Plus Maze) | Corticosterone Levels | Reference(s) |
| Tail-Picking | Decreased | Increased | [4] |
| Tunnel Handling | Increased | Decreased | [4] |
| Cupped Hands | Increased | Decreased | [4] |
Table 2: Impact of Acute Stress on Extracellular Dopamine Levels (Microdialysis)
| Brain Region | % Increase in Dopamine from Baseline (Tail-Shock Stress) | Reference(s) |
| Striatum | 25% | [1] |
| Nucleus Accumbens | 39% | [1] |
| Medial Prefrontal Cortex | 95% | [1] |
Visualizations
Signaling Pathways & Experimental Workflows
Caption: The impact of stress on the dopamine system and experimental outcomes.
Caption: Simplified mechanism of action for this compound.
Caption: Experimental workflow for an elevated plus maze study with this compound.
References
- 1. Differential effect of stress on in vivo dopamine release in striatum, nucleus accumbens, and medial frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Social defeat stress selectively alters mesocorticolimbic dopamine release: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of psychosocial stress on dopaminergic function and the acute stress response | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. Elevated plus maze protocol [protocols.io]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. ntnu.edu [ntnu.edu]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with (+)-UH 232
Welcome to the technical support center for (+)-UH 232. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent, reproducible results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound, a dopamine receptor ligand with a complex pharmacological profile. It acts as a weak partial agonist at the D3 receptor subtype and an antagonist at D2 presynaptic autoreceptors.[1][2] This dual activity can sometimes lead to unexpected outcomes.
Q1: My in vivo and in vitro results with this compound are conflicting. The compound shows clear receptor interaction in my binding assays, but the behavioral effects in animal models are variable or opposite to what I expected. What could be the cause?
This is a common challenge with compounds like this compound that have mixed agonist/antagonist properties and preferential action on autoreceptors versus postsynaptic receptors.[3][4]
Possible Causes & Solutions:
-
Complex Pharmacodynamics: this compound's primary action is as a preferential antagonist of dopamine autoreceptors.[3][4] This action increases dopamine synthesis and release.[3] However, it also has weaker antagonistic effects on postsynaptic D2 receptors and partial agonist effects at D3 receptors.[1][5] The net behavioral outcome depends on the baseline level of dopaminergic activity in the animal model.[6]
-
Solution: Carefully consider the baseline state of your animal model. In habituated animals with low baseline activity, the autoreceptor antagonism may dominate, leading to stimulant effects.[3][6] In animals with high dopamine activity (e.g., co-administered with a stimulant like cocaine or amphetamine), the postsynaptic antagonist properties may become more apparent, leading to a blockade of hyperactivity.[1][6]
-
-
Metabolism: The N-monopropyl derivative of this compound, known as (+)-AJ76, is an active metabolite with nearly identical effects.[1] The rate of metabolism could influence the onset and duration of action, contributing to variability.
-
Solution: When possible, conduct pharmacokinetic studies to understand the concentration of both this compound and its active metabolite over the course of your behavioral experiment.
-
-
Off-Target Effects: Some animal studies suggest that this compound may also act as a 5-HT2A receptor agonist, which could influence behavioral outcomes.[1][7]
-
Solution: To isolate the dopaminergic effects, consider pre-treating with a selective 5-HT2A antagonist if your experimental design allows.
-
Q2: I am observing high variability in locomotor activity or other behavioral tests between subjects. How can I reduce this?
High inter-subject variability is a frequent issue in behavioral pharmacology.
Possible Causes & Solutions:
-
Dose-Response Relationship: this compound can have a complex, biphasic dose-response curve. Low to moderate doses typically produce locomotor stimulation, while very high doses may induce hypomotility.[4]
-
Solution: Perform a thorough dose-response study to identify the optimal dose for your desired effect. Ensure precise dosing for each animal.
-
-
Habituation: The behavioral effects of this compound are highly dependent on the animal's state of habituation to the testing environment.[6]
-
Solution: Implement a strict and consistent habituation protocol for all subjects before drug administration and testing.
-
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, intracerebroventricular) will significantly impact the pharmacokinetics and the resulting behavioral effects.
-
Solution: Use a consistent and appropriate route of administration. Ensure the vehicle solution is inert and administered at a consistent volume.
-
Q3: My radioligand binding assay results for this compound are not reproducible. What common pitfalls should I check?
Reproducibility in receptor binding assays depends on meticulous technique and protocol adherence.
Possible Causes & Solutions:
-
Inappropriate Radioligand/Competitor: The choice of radioligand is critical for targeting the desired receptor population.
-
Solution: Use a well-characterized radioligand specific for the dopamine receptors of interest (e.g., [³H]Spiperone for D2/D3 receptors). Ensure the concentration is at or below the Kd for high-affinity site binding.[8]
-
-
Buffer Composition: Incorrect pH, ionic strength, or missing co-factors can alter receptor conformation and ligand binding.
-
Solution: Verify that your binding buffer composition and pH are optimal for dopamine receptor assays (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂).[8]
-
-
Equilibrium Not Reached: Incubation times may be too short for the binding reaction to reach equilibrium.
-
Solution: Determine the association and dissociation rates in preliminary experiments to establish the necessary incubation time.
-
-
High Non-Specific Binding (NSB): If NSB is too high, it can mask the specific binding signal.
-
Solution: Define NSB using a high concentration (1000-fold excess) of a known, saturating ligand (e.g., unlabeled haloperidol).[8] Consider reducing the radioligand concentration or including a blocking agent like bovine serum albumin (BSA) in your buffer.
-
Pharmacological Data Summary
The following table summarizes the known receptor interactions of this compound. Note that affinity values (Ki) can vary between studies and experimental conditions.
| Receptor Target | Interaction Type | Reported Affinity / Effect | Reference |
| Dopamine D2 (Autoreceptor) | Antagonist | Preferential action, blocks synthesis reduction | [1][3] |
| Dopamine D3 | Weak Partial Agonist | 4:1 selectivity for D3 vs. D2 | [1][7] |
| Dopamine D2 (Postsynaptic) | Weak Antagonist | Blocks agonist-induced hyperactivity | [3][6] |
| Serotonin 5-HT2A | Possible Agonist | Suggested by some animal data | [1][7] |
Visualized Workflows and Pathways
Dopamine D2 Autoreceptor Signaling & this compound Action
Caption: Action of this compound as a D2 autoreceptor antagonist, disrupting negative feedback.
Troubleshooting Workflow for Inconsistent Behavioral Results
Caption: A decision tree for troubleshooting variable behavioral results with this compound.
Key Experimental Protocols
1. Protocol: Radioligand Binding Assay for D2/D3 Receptors
This protocol outlines a standard method for assessing the binding of this compound to dopamine D2/D3 receptors in rat striatal tissue.
-
Tissue Preparation:
-
Homogenize frozen rat striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 40,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and incubate at 37°C for 10 minutes to remove endogenous dopamine.
-
Centrifuge again and resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Total Binding: Assay buffer + radioligand (e.g., 0.1-0.5 nM [³H]Spiperone) + tissue homogenate (50-100 µg protein).
-
Non-Specific Binding (NSB): Same as total binding + a high concentration of a competing ligand (e.g., 10 µM unlabeled Haloperidol).
-
Competition Binding: Same as total binding + varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Incubate all tubes at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis to determine the IC₅₀ value, which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
2. Protocol: Rodent Locomotor Activity Assay
This protocol describes a method to assess the stimulant or inhibitory effects of this compound on spontaneous locomotor activity in rats.
-
Subjects:
-
Male Wistar or Sprague-Dawley rats (200-250g).
-
House animals on a 12:12 hour light/dark cycle with ad libitum access to food and water.
-
-
Apparatus:
-
Standard locomotor activity chambers equipped with infrared beam arrays to automatically track horizontal movement (e.g., distance traveled, beam breaks).
-
-
Procedure:
-
Habituation: Place each rat in a locomotor activity chamber for a 60-minute habituation period. This is a critical step to establish a stable, low baseline of activity.[3][6]
-
Administration: After habituation, remove the rat, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection), and immediately return it to the chamber.
-
Data Collection: Record locomotor activity continuously for 90-120 minutes post-injection. Data is typically binned into 5 or 10-minute intervals.
-
-
Data Analysis:
-
Calculate the total distance traveled or total beam breaks for each subject over the entire test period.
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.
-
Plot the time course of activity to visualize the onset and duration of the drug's effect.
-
References
- 1. UH-232 - Wikipedia [en.wikipedia.org]
- 2. This compound, a partial agonist of the D3 dopamine receptors, attenuates cognitive effects of angiotensin IV and des-Phe(6)-angiotensin IV in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-AJ 76 and this compound: central stimulants acting as preferential dopamine autoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and (+)-UH 242: novel stereoselective dopamine receptor antagonists with preferential action on autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pharmacological analysis of the effects of (+)-AJ 76 and this compound at release regulating pre- and postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The preferential dopamine autoreceptor antagonist (+)-UH232 antagonizes the positive reinforcing effects of cocaine and d-amphetamine in the ICSS paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the D3 and autoreceptor-preferring dopamine antagonist (+)-UH232 in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Brain Penetration of (+)-UH232 Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the brain penetration of (+)-UH232 analogs.
Frequently Asked Questions (FAQs)
Q1: What is (+)-UH232 and why is its brain penetration important?
A1: (+)-UH232, or cis-(+)-5-methoxy-1-methyl-2-(di-n-propylamino)tetralin, is a well-characterized dopamine D2 receptor antagonist that shows a preference for autoreceptors. Its central nervous system (CNS) activity makes it and its analogs promising candidates for treating various neurological and psychiatric disorders. Effective brain penetration is crucial for these compounds to reach their therapeutic targets within the CNS at sufficient concentrations to elicit a pharmacological response.
Q2: What are the main obstacles to the brain penetration of small molecules like (+)-UH232 analogs?
A2: The primary obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells. Key challenges include:
-
Low passive permeability: The molecule's physicochemical properties may not be optimal for diffusing across the lipid membranes of the BBB endothelial cells.
-
Efflux transporters: The molecule may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump compounds out of the brain.
-
Plasma protein binding: High binding to plasma proteins reduces the concentration of the free drug available to cross the BBB.
Q3: What are the key physicochemical properties influencing the brain penetration of (+)-UH232 analogs?
A3: Several properties are critical. These include:
-
Lipophilicity (logP/logD): A delicate balance is required. While higher lipophilicity can improve membrane permeability, excessively high logP can lead to increased plasma protein binding and non-specific binding in peripheral tissues.
-
Molecular Weight (MW): Generally, a lower molecular weight (<450 Da) is preferred for better passive diffusion across the BBB.
-
Polar Surface Area (PSA): A lower PSA (<90 Ų) is associated with better brain penetration as it reduces the energy required for the molecule to desolvate and enter the lipid bilayer of the BBB.
-
Hydrogen Bond Donors (HBD): A lower number of hydrogen bond donors (typically <3) is favorable for BBB penetration.
Q4: How can I assess the brain penetration of my (+)-UH232 analog?
A4: A combination of in vitro and in vivo methods is recommended:
-
In vitro models: These include Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion and cell-based models like Madin-Darby Canine Kidney (MDCK) cells transfected with efflux transporters (e.g., MDCK-MDR1) to evaluate susceptibility to efflux.
-
In vivo studies: These are essential for a definitive assessment and include techniques like in situ brain perfusion, microdialysis to measure unbound drug concentrations in the brain, and cassette dosing for early-stage screening of multiple compounds. The key metric is the unbound brain-to-plasma concentration ratio (Kp,uu).
Troubleshooting Guide
Problem: My (+)-UH232 analog shows high potency in vitro but no efficacy in vivo.
This is a common issue and often points to poor brain penetration. Follow these troubleshooting steps:
Step 1: Characterize the Physicochemical Properties
-
Action: Experimentally determine or computationally predict the logP/logD, pKa, PSA, and number of hydrogen bond donors/acceptors of your analog.
-
Rationale: This will help you understand if the molecule's profile is within the generally accepted ranges for CNS drugs.
| Parameter | Guideline for Good BBB Penetration |
| Molecular Weight (MW) | < 450 Da |
| Lipophilicity (cLogP) | 2 - 5 |
| Distribution Coefficient (cLogD at pH 7.4) | 1 - 4 |
| Polar Surface Area (PSA) | < 90 Ų |
| Hydrogen Bond Donors (HBD) | ≤ 3 |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 |
| pKa of basic center | 7.5 - 10.5 |
Step 2: Assess Passive Permeability and Efflux Liability
-
Action: Perform a PAMPA-BBB assay to assess passive permeability and an MDCK-MDR1 or similar cell-based assay to determine the efflux ratio (ER).
-
Rationale: A low permeability in the PAMPA assay suggests a need to optimize physicochemical properties. A high efflux ratio (typically > 3) in the MDCK-MDR1 assay indicates the compound is a substrate for P-gp and that this is likely a major barrier to its brain accumulation.
Step 3: Evaluate Plasma Protein Binding
-
Action: Determine the fraction of your compound bound to plasma proteins (fu,p).
-
Rationale: Only the unbound fraction of the drug is available to cross the BBB. High plasma protein binding (>99%) can severely limit brain exposure.
Step 4: Conduct an In Vivo Pharmacokinetic Study
-
Action: If not already done, perform a pharmacokinetic study in a relevant animal model (e.g., rat) to determine the plasma and brain concentrations over time. Calculate the total brain-to-plasma ratio (Kp) and, if possible, the unbound ratio (Kp,uu).
-
Rationale: This will provide a definitive measure of brain penetration and help to diagnose the problem. A low Kp,uu (<0.1) confirms poor brain exposure.
Data Presentation: Illustrative (+)-UH232 Analogs
The following table presents hypothetical data for a series of (+)-UH232 analogs to illustrate how physicochemical properties can impact brain penetration.
| Compound | R1-group | MW | cLogP | PSA (Ų) | HBD | PAMPA Pe (10⁻⁶ cm/s) | MDCK-MDR1 Efflux Ratio | Kp,uu |
| (+)-UH232 | -OCH₃ | 291.5 | 4.2 | 12.5 | 0 | 15.2 | 2.5 | 0.8 |
| Analog A | -OH | 277.4 | 3.8 | 32.8 | 1 | 8.5 | 1.8 | 0.4 |
| Analog B | -COOH | 305.4 | 3.5 | 50.0 | 1 | 1.2 | 1.1 | <0.1 |
| Analog C | -F | 279.4 | 4.1 | 12.5 | 0 | 14.8 | 2.8 | 0.7 |
| Analog D | -NH₂ | 276.4 | 3.6 | 38.6 | 2 | 5.1 | 6.5 | <0.1 |
Interpretation:
-
Analog A: The addition of a hydroxyl group increases polarity (lower cLogP, higher PSA, one HBD), leading to lower passive permeability and reduced brain penetration compared to (+)-UH232.
-
Analog B: The carboxylic acid group dramatically increases polarity and PSA, resulting in very poor permeability and negligible brain penetration.
-
Analog C: The fluorine substitution has a minimal impact on the physicochemical properties and brain penetration compared to the parent compound.
-
Analog D: The primary amine increases the HBD count and makes the compound a strong substrate for efflux transporters (high efflux ratio), leading to poor brain penetration despite having a reasonable cLogP.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Preparation of the PAMPA plate: A 96-well filter plate is coated with a lipid solution (e.g., 20% porcine brain lipid in dodecane).
-
Preparation of solutions: The test compound is dissolved in a phosphate-buffered saline (PBS) at a pH of 7.4 to create the donor solution. The acceptor wells of the 96-well plate are filled with PBS.
-
Assay: The filter plate is placed on top of the acceptor plate, and the donor solution is added to the filter wells. The "sandwich" is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: The concentration of the compound in the donor and acceptor wells is determined by LC-MS/MS.
-
Calculation of Permeability (Pe): The permeability coefficient is calculated using the following equation: Pe = (-ln(1 - Ca/Ceq) * Va * Vd) / (Area * Time * (Va + Vd)) where Ca is the concentration in the acceptor well, Ceq is the equilibrium concentration, Va is the volume of the acceptor well, Vd is the volume of the donor well, Area is the filter area, and Time is the incubation time.
Protocol 2: In Situ Brain Perfusion
-
Animal Preparation: A rat is anesthetized, and the common carotid artery is exposed and catheterized.
-
Perfusion: The animal is perfused with a physiological buffer containing the radiolabeled or fluorescently tagged test compound and a vascular space marker (e.g., [¹⁴C]-sucrose) at a constant flow rate for a short duration (e.g., 30-60 seconds).
-
Brain Sampling: Following perfusion, the animal is decapitated, and the brain is removed and dissected.
-
Sample Analysis: The amount of test compound and vascular marker in the brain tissue is quantified.
-
Calculation of Brain Uptake: The brain uptake is corrected for the compound remaining in the vascular space. The permeability-surface area (PS) product can be calculated, which is a measure of the rate of transport across the BBB.
Visualizations
Caption: Experimental workflow for assessing brain penetration of (+)-UH232 analogs.
Caption: Troubleshooting decision tree for poor brain penetration.
Caption: Simplified signaling pathway for (+)-UH232 analog action at dopamine autoreceptors.
Validation & Comparative
A Comparative Analysis of (+)-UH 232 and Raclopride on Dopamine Release: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of dopaminergic compounds is critical. This guide provides an objective comparison of (+)-UH 232 and raclopride, focusing on their mechanisms of action and their quantifiable effects on dopamine release, supported by experimental data and detailed protocols.
Introduction
Both this compound and raclopride are valuable research tools for investigating the dopamine system, yet they exert their effects through distinct mechanisms, leading to different neurochemical profiles. This compound is characterized as a dopamine D2 autoreceptor antagonist with partial agonist activity at D3 receptors, a combination that leads to a significant increase in dopamine release. In contrast, raclopride is a selective D2/D3 receptor antagonist, widely utilized in both preclinical and clinical research, particularly as a radioligand for Positron Emission Tomography (PET) imaging to indirectly measure endogenous dopamine levels. This guide delves into the experimental evidence detailing their impact on dopamine transmission.
Mechanism of Action and Receptor Binding Profiles
This compound and raclopride, while both interacting with D2-like receptors, have distinct pharmacological profiles that dictate their effects on dopamine release.
This compound acts primarily as an antagonist at presynaptic D2 autoreceptors. These autoreceptors normally function as a negative feedback mechanism, inhibiting further dopamine synthesis and release when activated by synaptic dopamine. By blocking these autoreceptors, this compound effectively "cuts the brakes" on dopamine neurons, leading to an increase in dopamine release. Additionally, this compound exhibits partial agonist activity at dopamine D3 receptors, which may also contribute to its overall effect on the dopamine system.
Raclopride , on the other hand, is a potent and selective antagonist of both D2 and D3 receptors. Its antagonism is not limited to presynaptic autoreceptors but also extends to postsynaptic D2/D3 receptors. By blocking presynaptic D2 autoreceptors, raclopride, like this compound, can increase dopamine release. However, its blockade of postsynaptic receptors is a key feature in its use as a therapeutic agent (antipsychotic) and as a tool for measuring receptor occupancy and dopamine release in PET studies.
The following diagram illustrates the primary sites of action for both compounds at the dopamine synapse.
Quantitative Comparison of Dopamine Release
Direct quantitative comparison of dopamine release induced by this compound and raclopride is best achieved through in vivo microdialysis studies in animal models. These studies allow for the direct measurement of extracellular dopamine concentrations in specific brain regions.
| Compound | Method of Administration | Brain Region | Maximal Increase in Dopamine Release (% of Basal) | Reference |
| This compound | Local Infusion (Microdialysis) | Dorsal Striatum | 190% | Sotnikova et al., 1995 |
| Raclopride | Systemic (i.v.) | Nucleus Accumbens Shell | Preferential increase (exact % not stated in abstract) | Tanda et al., 2014 |
| Haloperidol (D2 Antagonist) | Local Infusion (Microdialysis) | Dorsal Striatum | ~160% | Sotnikova et al., 1995 |
| Spiperone (D2 Antagonist) | Local Infusion (Microdialysis) | Dorsal Striatum | ~160% | Sotnikova et al., 1995 |
Note: The data for raclopride is qualitative from the abstract. The values for haloperidol and spiperone, which are pharmacologically similar to raclopride in their D2 antagonism, are provided for a more direct comparison with this compound from the same study.
The data from Sotnikova et al. (1995) suggest that this compound is more efficacious at increasing striatal dopamine release compared to classical D2 antagonists like haloperidol and spiperone. This is consistent with its preferential action on presynaptic autoreceptors, which directly control dopamine release.
Experimental Protocols
In Vivo Microdialysis in Rats
This technique allows for the direct measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
Key Methodological Details:
-
Animals: Typically, adult male Sprague-Dawley or Wistar rats are used.
-
Stereotaxic Surgery: Under anesthesia, a guide cannula is implanted targeting the brain region of interest (e.g., striatum or nucleus accumbens).
-
Microdialysis Probe: A probe with a semi-permeable membrane is inserted through the guide cannula on the day of the experiment.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) before and after drug administration.
-
Analysis: The concentration of dopamine in the dialysate is measured using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
[11C]Raclopride Positron Emission Tomography (PET) in Humans
This non-invasive imaging technique is used to indirectly measure changes in endogenous dopamine levels by quantifying the binding of the radiolabeled D2/D3 antagonist, [11C]raclopride. An increase in synaptic dopamine competes with [11C]raclopride for binding to D2/D3 receptors, leading to a decrease in the PET signal (Binding Potential, BP).
Key Methodological Details:
-
Radiotracer: [11C]raclopride is a short-lived positron-emitting radioligand with high affinity for D2/D3 receptors.
-
Scanning Protocol: Typically, a baseline scan is performed, followed by a pharmacological challenge (e.g., amphetamine administration) and a second scan to measure the change in [11C]raclopride binding.
-
Data Analysis: The PET data is used to calculate the binding potential (BP), a measure of receptor availability. A reduction in BP after the challenge is interpreted as an increase in endogenous dopamine.
Conclusion
This compound and raclopride are distinct pharmacological tools that both impact the dopamine system, but with different mechanisms and resulting effects on dopamine release. Experimental evidence from in vivo microdialysis studies indicates that this compound, through its preferential antagonism of D2 autoreceptors, is a highly effective agent for increasing extracellular dopamine levels. Raclopride, a D2/D3 antagonist, also increases dopamine release, though direct comparative studies suggest it may be less efficacious in this regard than compounds specifically targeting autoreceptors.
The choice between these two compounds for research purposes will depend on the specific scientific question. This compound is an excellent tool for studying the consequences of enhanced dopaminergic tone via autoreceptor blockade. Raclopride, particularly in its radiolabeled form, remains the gold standard for non-invasively assessing changes in endogenous dopamine levels in the living human brain. A thorough understanding of their distinct pharmacological profiles is essential for the accurate interpretation of experimental results and for the continued development of novel therapeutics targeting the dopamine system.
A Comparative Analysis of (+)-UH 232 and Haloperidol on Dopamine Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the dopamine autoreceptor antagonist (+)-UH 232 and the typical antipsychotic haloperidol on dopamine metabolism. The information presented is collated from preclinical studies to assist researchers in understanding the distinct pharmacological profiles of these two compounds.
Contrasting Mechanisms of Action
Haloperidol is a non-selective antagonist of dopamine D2 receptors, meaning it blocks both postsynaptic D2 receptors and presynaptic autoreceptors. This blockade of postsynaptic receptors is central to its antipsychotic effects, while the blockade of presynaptic autoreceptors disrupts the negative feedback mechanism that regulates dopamine synthesis and release, leading to an increase in dopamine turnover.
In contrast, this compound is described as a dopamine D3 and autoreceptor preferring antagonist. It exhibits a preferential antagonism for presynaptic dopamine autoreceptors over postsynaptic dopamine receptors. This selectivity suggests that this compound primarily enhances dopamine release and metabolism by blocking the inhibitory feedback at the presynaptic terminal, with weaker direct effects on postsynaptic dopamine signaling.
Effects on Dopamine and its Metabolites
The differential mechanisms of this compound and haloperidol translate to distinct effects on the levels of dopamine and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). The following tables summarize findings from various preclinical studies. It is important to note that the data are collated from different experiments and may not be directly comparable due to variations in protocols, dosages, and animal models.
Table 1: Effects of this compound on Dopamine and DOPAC
| Brain Region | Dopamine (DA) | 3,4-dihydroxyphenylacetic acid (DOPAC) | Reference |
| Striatum | Increased release | Effects seem to be mediated elsewhere (e.g., somatodendritic autoreceptors) | |
| Nucleus Accumbens | Increased release | Effects seem to be mediated elsewhere (e.g., somatodendritic autoreceptors) |
Table 2: Effects of Haloperidol on Dopamine and its Metabolites
| Brain Region | Dopamine (DA) | 3,4-dihydroxyphenylacetic acid (DOPAC) | Homovanillic Acid (HVA) | Treatment | Reference |
| Striatum | No change in steady-state levels | Increased | Increased | Acute | |
| Striatum | - | Decreased | Decreased | Chronic | |
| Olfactory Tubercle | No change in steady-state levels | Increased | Increased | Acute | |
| Median Eminence | No change in steady-state levels | Increased (delayed) | - | Acute | |
| Frontal Cortex | - | - | Markedly Increased | Acute | |
| Prefrontal Cortex | Decreased | Decreased | Decreased | Chronic | |
| Nucleus Accumbens | No change | - | - | Chronic |
Experimental Protocols
The following describes a generalized experimental protocol for assessing the in vivo effects of psychoactive compounds on dopamine metabolism using microdialysis in rats, based on methodologies reported in the literature.
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Housing: Housed under a 12-hour light/dark cycle with ad libitum access to food and water.
2. Surgical Procedure:
-
Rats are anesthetized (e.g., with isoflurane or a ketamine/xylazine mixture).
-
A guide cannula for the microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, nucleus accumbens, or prefrontal cortex).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed a recovery period of several days post-surgery.
3. Microdialysis:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent catecholamine degradation.
4. Drug Administration:
-
After a baseline collection period to establish stable neurotransmitter levels, animals are administered either this compound, haloperidol, or a vehicle control via a systemic route (e.g., intraperitoneal or subcutaneous injection).
-
Dialysate collection continues for several hours post-injection to monitor changes in dopamine and metabolite levels.
5. Neurochemical Analysis:
-
The concentrations of dopamine, DOPAC, and HVA in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
This technique separates the compounds based on their physicochemical properties, and the electrochemical detector provides sensitive and specific quantification.
Summary and Implications
The available evidence indicates that this compound and haloperidol modulate dopamine metabolism through distinct mechanisms. Haloperidol's broad antagonism of D2 receptors leads to a robust increase in dopamine turnover, reflected by elevated DOPAC and HVA levels, particularly after acute administration. Chronic treatment with haloperidol can lead to adaptive changes and a more complex pattern of effects on dopamine metabolism across different brain regions.
This compound, with its preferential action on dopamine autoreceptors, appears to primarily facilitate dopamine release at the terminal level. Its impact on dopamine metabolites like DOPAC may be more complex and potentially mediated by actions at different locations, such as somatodendritic autoreceptors.
For researchers, the choice between these compounds would depend on the specific research question. Haloperidol serves as a classic tool for investigating the consequences of general D2 receptor blockade. In contrast, this compound offers a more selective tool for probing the role of dopamine autoreceptors in regulating dopamine homeostasis, with potentially fewer of the postsynaptic effects that characterize typical antipsychotics. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their effects on dopamine metabolism under identical experimental conditions.
Cross-Validation of (+)-UH 232: A Comparative Guide to its Effects in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of (+)-UH 232, a selective dopamine D3 and D2 autoreceptor antagonist, across different animal models. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action, this document serves as a vital resource for researchers investigating dopaminergic systems and developing novel therapeutics.
Behavioral Effects: Locomotor Activity
This compound exhibits a complex, dose-dependent effect on locomotor activity in rodents. Systemic administration at lower doses tends to increase locomotor activity, an effect attributed to the blockade of inhibitory dopamine autoreceptors, leading to enhanced dopamine release. Conversely, direct administration into specific brain regions, such as the nucleus accumbens, results in a dose-dependent decrease in spontaneous locomotion.
Data Presentation: Locomotor Activity in Rats vs. Mice
| Animal Model | Administration Route | Dose Range | Effect on Locomotor Activity | Key Findings |
| Rat | Systemic | 0.05 - 5.0 mg/kg | Biphasic: Low doses increase activity, high doses can decrease it. | The stimulatory effect is thought to be mediated by preferential antagonism of dopamine autoreceptors.[1] |
| Rat | Intracerebral (Nucleus Accumbens) | 0.05 - 50.0 nmol/side | Dose-dependent decrease in spontaneous activity. | This effect is comparable to the classical dopamine antagonist raclopride.[1] |
| Mouse | Systemic (in D3R mutant mice) | N/A (Amphetamine challenge) | D3R mutant mice show a significantly greater increase in locomotor activity in response to 2.5 mg/kg amphetamine compared to wild-type mice. | This suggests an inhibitory role for the D3 receptor in modulating psychostimulant-induced locomotion. |
Experimental Protocol: Open Field Test for Locomotor Activity
Objective: To assess spontaneous locomotor activity in rodents following the administration of this compound.
Animals: Male Sprague-Dawley rats or C57BL/6J mice are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle. Animals are habituated to the testing room for at least 60 minutes prior to the experiment.
Apparatus: The open field apparatus consists of a square arena (e.g., 40x40x40 cm for rats, 25x25x25 cm for mice) equipped with a grid of infrared beams to automatically record horizontal and vertical movements. Alternatively, a video tracking system can be used.
Procedure:
-
Administer this compound or vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal injection).
-
Place the animal in the center of the open field arena.
-
Record locomotor activity for a predefined period (e.g., 60 minutes).
-
Primary measures include total distance traveled, horizontal activity, and vertical activity (rearing).
-
The arena is cleaned thoroughly with 70% ethanol between each animal to eliminate olfactory cues.
Data Analysis: Data are typically analyzed using a two-way analysis of variance (ANOVA) with treatment and time as factors, followed by post-hoc tests to compare individual group means.
dot graph "Experimental_Workflow_Open_Field_Test" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_pre_test" { label="Pre-Test"; style="rounded"; bgcolor="#FFFFFF"; "Acclimation" [label="Animal Acclimation\n(60 min)"]; "Drug_Administration" [label="this compound or\nVehicle Administration"]; }
subgraph "cluster_test" { label="Test"; style="rounded"; bgcolor="#FFFFFF"; "Placement" [label="Place Animal in\nOpen Field Arena"]; "Recording" [label="Record Locomotor Activity\n(e.g., 60 min)"]; }
subgraph "cluster_post_test" { label="Post-Test"; style="rounded"; bgcolor="#FFFFFF"; "Data_Analysis" [label="Data Analysis\n(ANOVA)"]; }
"Acclimation" -> "Drug_Administration" [label=" "]; "Drug_Administration" -> "Placement" [label=" "]; "Placement" -> "Recording" [label=" "]; "Recording" -> "Data_Analysis" [label=" "]; } .dot
Caption: Workflow for the open field locomotor activity test.
Neurochemical Effects: Dopamine Release
Microdialysis studies in rats have demonstrated that this compound increases extracellular dopamine levels in key brain regions associated with reward and motor control, namely the nucleus accumbens and the striatum. This effect is consistent with its action as an autoreceptor antagonist, which blocks the negative feedback mechanism for dopamine release.
Data Presentation: Neurochemical Changes in Rats
| Brain Region | This compound Effect on Dopamine | This compound Effect on DOPAC | Key Findings |
| Nucleus Accumbens | Increased extracellular levels | Increased extracellular levels | Suggests enhanced dopamine release and metabolism. |
| Striatum | Increased extracellular levels | Increased extracellular levels | Confirms the dopamine-releasing properties in a key motor region. |
Experimental Protocol: In Vivo Microdialysis
Objective: To measure extracellular levels of dopamine and its metabolites in the brain of freely moving rodents.
Animals: Male Sprague-Dawley rats are used. Following stereotaxic surgery for guide cannula implantation, animals are allowed to recover for several days.
Procedure:
-
A microdialysis probe is inserted into the target brain region (e.g., nucleus accumbens or striatum) through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, baseline dialysate samples are collected.
-
This compound or vehicle is administered.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for several hours.
-
The concentrations of dopamine and its metabolites (e.g., DOPAC) in the dialysate are determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the mean baseline concentration. Statistical significance is determined using repeated measures ANOVA.
dot graph "Experimental_Workflow_Microdialysis" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Surgery" [label="Stereotaxic Surgery\n(Guide Cannula Implantation)"]; "Recovery" [label="Post-operative Recovery"]; "Probe_Insertion" [label="Microdialysis Probe Insertion"]; "Baseline_Collection" [label="Baseline Sample Collection"]; "Drug_Administration" [label="this compound Administration"]; "Sample_Collection" [label="Post-drug Sample Collection"]; "Analysis" [label="HPLC-ED Analysis"];
"Surgery" -> "Recovery"; "Recovery" -> "Probe_Insertion"; "Probe_Insertion" -> "Baseline_Collection"; "Baseline_Collection" -> "Drug_Administration"; "Drug_Administration" -> "Sample_Collection"; "Sample_Collection" -> "Analysis"; } .dot
Caption: Workflow for in vivo microdialysis experiments.
Reinforcing and Rewarding Effects: Intracranial Self-Stimulation (ICSS)
ICSS is a behavioral paradigm used to assess the rewarding properties of stimuli, including drugs. Studies in rats have shown that this compound can antagonize the rewarding effects of psychostimulants like cocaine.
Data Presentation: ICSS in Rats
| Condition | Effect of this compound | Key Findings |
| Cocaine-induced facilitation of ICSS | Antagonizes the effect of cocaine | Suggests that this compound can block the rewarding effects of cocaine, likely by modulating dopamine system activity. |
Experimental Protocol: Intracranial Self-Stimulation (ICSS)
Objective: To evaluate the effects of this compound on the rewarding properties of direct brain stimulation.
Animals: Male Sprague-Dawley rats are used. They undergo stereotaxic surgery to implant an electrode into a rewarding brain region, typically the medial forebrain bundle (MFB).
Apparatus: An operant conditioning chamber equipped with a lever that, when pressed, delivers a brief electrical stimulation to the implanted electrode.
Procedure:
-
Rats are trained to press the lever to receive the electrical stimulation.
-
Once a stable baseline of responding is established, the effects of this compound are assessed.
-
In a typical session, the animal is pre-treated with this compound or vehicle.
-
The animal is then placed in the operant chamber, and the rate of lever pressing is recorded.
-
To assess the interaction with other drugs, an animal might be co-administered this compound and a psychostimulant like cocaine.
Data Analysis: The primary measure is the rate of responding (lever presses per unit of time). Changes in the rate of responding following drug administration are compared to baseline levels using appropriate statistical tests (e.g., t-test or ANOVA).
dot graph "Logical_Relationship_ICSS" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Lever_Press" [label="Lever Press"]; "Brain_Stimulation" [label="Electrical Brain\nStimulation (MFB)"]; "Reward_Sensation" [label="Sensation of Reward"]; "Increased_Responding" [label="Increased Lever Pressing"]; "UH232" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cocaine" [label="Cocaine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Lever_Press" -> "Brain_Stimulation"; "Brain_Stimulation" -> "Reward_Sensation"; "Reward_Sensation" -> "Increased_Responding"; "Cocaine" -> "Reward_Sensation" [label="enhances"]; "UH232" -> "Reward_Sensation" [label="antagonizes\ncocaine effect", color="#EA4335"]; } .dot
Caption: Logical relationship in the ICSS paradigm.
Mechanism of Action: Signaling Pathways
This compound exerts its effects by acting as an antagonist at dopamine D2-like receptors, with a preference for the D3 subtype and presynaptic autoreceptors. These receptors are G protein-coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through the Gi/o signaling pathway.
Dopamine D2/D3 Autoreceptor Signaling
dot graph "Dopamine_Autoreceptor_Signaling" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_presynaptic" { label="Presynaptic Terminal"; style="rounded"; bgcolor="#FFFFFF"; "Dopamine" [label="Dopamine", fillcolor="#FBBC05", fontcolor="#202124"]; "D2_D3_Autoreceptor" [label="D2/D3 Autoreceptor", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Gi_o" [label="Gi/o Protein"]; "AC" [label="Adenylyl Cyclase"]; "cAMP" [label="cAMP"]; "PKA" [label="PKA"]; "DA_Synthesis_Release" [label="Dopamine Synthesis\nand Release"]; "UH232" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"Dopamine" -> "D2_D3_Autoreceptor" [label="binds"]; "D2_D3_Autoreceptor" -> "Gi_o" [label="activates"]; "Gi_o" -> "AC" [label="inhibits", arrowhead=tee]; "AC" -> "cAMP" [label="produces", arrowhead=none]; "cAMP" -> "PKA" [label="activates"]; "PKA" -> "DA_Synthesis_Release" [label="regulates"]; "Gi_o" -> "DA_Synthesis_Release" [label="inhibits", arrowhead=tee]; "UH232" -> "D2_D3_Autoreceptor" [label="antagonizes", color="#EA4335", style=dashed, arrowhead=tee]; } .dot
Caption: Simplified signaling pathway of dopamine D2/D3 autoreceptors.
By blocking these autoreceptors, this compound disinhibits the dopamine neuron, leading to an increase in the synthesis and release of dopamine into the synaptic cleft. This mechanism underlies its observed behavioral and neurochemical effects.
References
A Comparative Analysis of (+)-UH 232 and Other Preferential Autoreceptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of the preferential dopamine D2 autoreceptor antagonist, (+)-UH 232, with other relevant dopamine receptor antagonists. The information presented is supported by experimental data from preclinical studies, offering insights into its mechanism of action and potential therapeutic applications.
Executive Summary
This compound is a dopamine receptor antagonist with a notable preference for presynaptic dopamine D2 autoreceptors. Its pharmacological profile is distinct from classical neuroleptics like haloperidol and other antagonists such as raclopride and (+)-AJ 76. Systemic administration of this compound has been shown to increase locomotor activity and synaptic dopamine levels. This guide will delve into a comparative analysis of its receptor binding affinity, its effects on dopamine release and neuronal firing, and its behavioral outcomes in contrast to other dopamine antagonists.
Comparative Data
The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a direct comparison of this compound with other key dopamine receptor antagonists.
Table 1: Receptor Binding Affinity (Ki in nM)
| Compound | Dopamine D2 Receptor | Dopamine D3 Receptor | D2/D3 Selectivity Ratio | Reference |
| This compound | ~2.94 | ~0.66 - 2.84 | ~4:1 for D3 | [1] |
| (+)-AJ 76 | - | - | - | Data not available |
| Haloperidol | 0.89 | 4.6 | ~1:5 | [2] |
| Raclopride | 1.0 | 1.0 | 1 | [3][4] |
Note: Lower Ki values indicate higher binding affinity. The selectivity ratio is presented as D2:D3.
Table 2: In Vivo Effects on Dopamine (DA) Release (Microdialysis)
| Compound | Brain Region | Dose | Maximum % Increase in DA Release | Reference |
| This compound | Striatum | - | Different effects compared to haloperidol/raclopride | |
| (+)-AJ 76 | Striatum | - | Different effects compared to haloperidol/raclopride | |
| Haloperidol | Striatum | 0.1 mg/kg, i.p. | 138% - 235% | [5] |
| Raclopride | - | - | - | Data not available |
Table 3: Effects on Dopamine Neuron Firing Rate (Electrophysiology)
| Compound | Neuron Location | Effect on Firing Rate | Observations | Reference |
| This compound | Substantia Nigra Pars Compacta (SNc) | Antagonizes apomorphine-induced depression of firing | Most potent on cell body autoreceptors | [7] |
| (+)-AJ 76 | Substantia Nigra Pars Compacta (SNc) | Antagonizes apomorphine-induced depression of firing | Most potent on terminal autoreceptors | [7] |
| Haloperidol | Substantia Nigra (SN) | Increases spontaneous firing rate in some neurons | - | [8] |
| Raclopride | Striatum | Decreases firing rate of FSIs and MSNs | - |
Note: FSI = Fast-Spiking Interneurons; MSN = Medium Spiny Neurons.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: Dopamine D2 Autoreceptor Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
The following sections provide an overview of the methodologies typically employed in the characterization of dopamine receptor antagonists like this compound.
Radioligand Binding Assay for D2/D3 Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a compound for dopamine D2 and D3 receptors.
1. Membrane Preparation:
-
Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing human or rat D2 or D3 receptors, or from specific brain regions (e.g., striatum).
-
Cells or tissues are homogenized in a buffer and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate.
-
A constant concentration of a radioligand (e.g., [3H]-spiperone or [3H]-raclopride) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound, haloperidol, etc.).
-
Non-specific binding is determined in the presence of a high concentration of a known D2/D3 antagonist (e.g., butaclamol).
-
The mixture is incubated to allow binding to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[2]
In Vivo Microdialysis for Dopamine Release
This technique allows for the measurement of extracellular dopamine levels in specific brain regions of freely moving animals.[9][10]
1. Surgical Implantation of Microdialysis Probe:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is implanted, targeting a specific brain region (e.g., striatum or nucleus accumbens).
-
The cannula is secured to the skull with dental cement, and the animal is allowed to recover for several days.
2. Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
After a stabilization period, baseline dialysate samples are collected at regular intervals.
-
The test compound is administered (e.g., systemically via i.p. injection or locally via reverse dialysis).
-
Dialysate samples continue to be collected for a set period after drug administration.
3. Sample Analysis:
-
The concentration of dopamine and its metabolites in the dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[11]
4. Data Analysis:
-
Dopamine levels in the post-drug samples are expressed as a percentage of the average baseline concentration.
Extracellular Single-Unit Electrophysiology
This method is used to record the firing activity of individual dopamine neurons in vivo or in brain slices.
1. Animal Preparation and Recording:
-
For in vivo recordings, the animal is anesthetized, and a recording electrode is stereotaxically lowered into the target brain region (e.g., substantia nigra pars compacta or ventral tegmental area).
-
For in vitro recordings, brain slices containing the region of interest are prepared and maintained in a recording chamber perfused with aCSF.
2. Neuron Identification:
-
Dopamine neurons are identified based on their characteristic electrophysiological properties, such as a slow, regular firing rate, long-duration action potentials, and a specific response to dopamine agonists and antagonists.
3. Drug Application:
-
Baseline firing rates are recorded.
-
The test compound is administered systemically (in vivo) or added to the perfusion medium (in vitro).
-
The firing rate of the neuron is continuously recorded to observe the drug's effect.
4. Data Analysis:
-
The change in firing rate (in Hz or spikes/sec) from the baseline is calculated. The effect of antagonists on agonist-induced changes in firing rate is also a key measure.[7][8]
Discussion of Comparative Effects
This compound exhibits a distinct pharmacological profile compared to other dopamine antagonists. While it shows some selectivity for D3 over D2 receptors, this is not as pronounced as some other D3-preferring compounds.[1] Its key characteristic appears to be its preferential action on presynaptic autoreceptors.
Effects on Dopamine Release: Studies using in vivo microdialysis indicate that this compound and (+)-AJ 76 have different effects on dopamine and its metabolites compared to the classical antagonist haloperidol and the D2/D3 antagonist raclopride. This suggests that this compound and (+)-AJ 76 preferentially target the autoreceptors that regulate dopamine release at the axon terminals.[6] By blocking these inhibitory autoreceptors, they lead to an increase in dopamine release.
Effects on Neuronal Firing: Electrophysiological studies have shown that this compound effectively antagonizes the inhibitory effects of dopamine agonists on the firing of dopamine neurons in the substantia nigra.[7] Interestingly, while (+)-AJ 76 is more potent at terminal autoreceptors, this compound is more potent at somatodendritic autoreceptors, which regulate the overall firing rate of the neuron.[7] In contrast, haloperidol has been shown to increase the spontaneous firing rate of some dopamine neurons, consistent with its blockade of somatodendritic autoreceptors.[8]
Behavioral Effects: The preferential antagonism of nerve terminal autoreceptors by this compound may underlie its weak stimulant properties observed in some behavioral tests, distinguishing it from classical neuroleptics that typically produce motor-suppressant effects.[7]
Conclusion
This compound demonstrates effects that are consistent with its classification as a preferential dopamine autoreceptor antagonist. Its ability to increase dopamine release and antagonize the inhibitory feedback on dopamine neuron firing, coupled with its unique behavioral profile, distinguishes it from non-preferential antagonists like haloperidol and raclopride. These properties make this compound a valuable research tool for investigating the role of dopamine autoreceptors in normal and pathological brain states and may inform the development of novel therapeutic agents with a more targeted mechanism of action. Further research with more direct quantitative comparisons is warranted to fully elucidate its pharmacological nuances.
References
- 1. In vitro modulation of the firing rate of dopamine neurons in the rat substantia nigra pars compacta and the ventral tegmental area by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Development of haloperidol-induced dopamine release in the rat striatum using intracerebral dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of chronic clozapine and haloperidol on basal dopamine release and metabolism in rat striatum and nucleus accumbens studied by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of haloperidol on the activity and membrane physiology of substantia nigra dopamine neurons recorded in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 10. uva.theopenscholar.com [uva.theopenscholar.com]
- 11. besjournal.com [besjournal.com]
A Comparative Analysis of (+)-UH 232's Impact on Stimulant-Induced Behaviors
For researchers and professionals in the fields of neuroscience and drug development, understanding the nuanced effects of novel psychoactive compounds is paramount. This guide provides a comparative analysis of the dopamine D2/D3 receptor antagonist, (+)-UH 232, and its influence on stimulant-induced behaviors. By juxtaposing its effects with those of classical stimulants and other dopamine antagonists, this document aims to elucidate the unique pharmacological profile of this compound.
Executive Summary
This compound displays a complex pharmacological profile, acting as a preferential dopamine autoreceptor antagonist. This mechanism leads to a dual action of both stimulating and inhibiting locomotor activity, depending on the context and dosage. In comparison to traditional stimulants like amphetamine and cocaine, which directly increase dopamine levels, this compound modulates dopaminergic neurotransmission. When compared with other D2 antagonists such as haloperidol and raclopride, this compound exhibits a distinct profile, particularly in its effects on stimulant-induced behaviors. This guide synthesizes key findings on locomotor activity, stereotypy, and cocaine self-administration to provide a clear comparative framework.
Data Presentation
Table 1: Comparative Effects on Locomotor Activity
| Compound | Animal Model | Doses Tested | Effect on Basal Locomotor Activity | Effect on Stimulant-Induced Hyperlocomotion | Source(s) |
| This compound | Rat | 0.05-50.0 nmol/side (local application) | Dose-dependent decrease when applied to nucleus accumbens | Not specified in this study | [1] |
| Rat | Systemic administration (doses not specified in abstract) | Increases locomotor activity | Not specified in this study | [1] | |
| d-Amphetamine | Rat | 1-2 mg/kg | Increased number of rearings, no change in average speed | Induces hyperlocomotion | [2][3] |
| Cocaine | Rat | Not specified | Induces hyperlocomotion | N/A | [4] |
| Haloperidol | Rat | 0.03 or 1.0 mg/kg | 0.03 mg/kg: increased locomotion; 1.0 mg/kg: decreased locomotion | Antagonizes stimulant-induced hyperlocomotion | [5] |
| Raclopride | Rat | 0.2 or 0.4 mg/kg | Decreased locomotor activity | Antagonizes stimulant-induced hyperlocomotion | [1][6] |
Table 2: Comparative Effects on Stereotyped Behaviors
| Compound | Animal Model | Doses Tested | Effect on Stereotypy | Stereotypy Rating Scale Used | Source(s) |
| This compound | Not specified | Not specified | Not specified | Not specified | |
| d-Amphetamine | Rat | 5 mg/kg | Induces repetitive sniffing | Observational checklist | [7] |
| Cocaine | Rat | High doses | Induces stereotypy | Observational checklist | [8] |
| Haloperidol | Not specified | Not specified | Antagonizes stimulant-induced stereotypy | Not specified | |
| Raclopride | Not specified | Not specified | Antagonizes stimulant-induced stereotypy | Not specified |
Table 3: Comparative Effects on Cocaine Self-Administration (Progressive Ratio Schedule)
| Compound | Animal Model | Effect on Breakpoint for Cocaine Self-Administration | Source(s) |
| This compound | Not specified | Not specified | |
| d-Amphetamine | Rat | Dose-dependent decreases in breakpoints with continuous treatment | [9] |
| Haloperidol | Rat | Drastically reduces breakpoint (at 0.05 mg/kg) | [10] |
| Spiperone (D2 antagonist) | Rat | Dose-dependent decreases in the highest ratio completed | [11] |
| L-741,626 (D2 antagonist) | Rat | Dose-dependently increased rates of self-administration of high doses of cocaine | [4] |
Note: While studies on the effects of other dopamine antagonists on cocaine self-administration exist, specific breakpoint data for this compound under a progressive ratio schedule was not found in the initial search. This represents a key area for future investigation.
Experimental Protocols
Locomotor Activity: Open Field Test
The open field test is a standard assay to assess general locomotor activity and exploratory behavior.[12][13]
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a grid of squares. Automated systems often use infrared beams to track movement.[14]
-
Animals: Typically rats or mice are used. Animals are habituated to the testing room for at least 30-60 minutes before the test.[15]
-
Procedure:
-
The animal is placed in the center or a corner of the open field.
-
Locomotor activity is recorded for a set period, usually 5 to 30 minutes.
-
Parameters measured include: distance traveled, number of line crossings, rearing frequency, and time spent in the center versus the periphery of the arena.[13][14]
-
The apparatus is cleaned thoroughly between each animal to eliminate olfactory cues.[14]
-
-
Drug Administration: Test compounds are administered at specified times before the test, depending on the drug's known pharmacokinetics.
Stereotyped Behavior Assessment
Stimulant-induced stereotypies are repetitive, invariant behaviors. Their assessment is typically done through observational scoring.[8][16]
-
Apparatus: A transparent observation cage.
-
Animals: Rats are commonly used.
-
Procedure:
-
Following stimulant administration, an observer, blind to the treatment conditions, scores the animal's behavior at regular intervals (e.g., every 5-10 minutes) for a predetermined observation period.
-
A rating scale is used to quantify the intensity of stereotyped behaviors. A common scale might include categories such as:
-
0: Asleep or inactive
-
1: Active
-
2: Intermittent sniffing and head movements
-
3: Continuous sniffing and head movements
-
4: Continuous sniffing with licking or biting of the cage
-
5: Intense, continuous gnawing of the cage[17]
-
-
-
Data Analysis: The scores are averaged for each treatment group and compared.
Cocaine Self-Administration: Progressive Ratio Schedule
This schedule is used to measure the reinforcing efficacy of a drug, or the motivation of an animal to work for a drug infusion.[18][19]
-
Apparatus: An operant conditioning chamber equipped with two levers (one active, one inactive), a drug infusion pump, and a cue light.[9]
-
Animals: Rats are surgically implanted with an intravenous catheter.
-
Procedure:
-
Acquisition: Rats first learn to press the active lever to receive a cocaine infusion on a simple fixed-ratio 1 (FR1) schedule (one press = one infusion).
-
Progressive Ratio: The response requirement to receive a subsequent infusion is systematically increased after each infusion. For example, the first infusion requires 1 press, the second 2, the third 4, and so on.
-
Breakpoint: The session ends when the animal fails to make the required number of presses within a certain time frame. The last ratio completed is termed the "breakpoint" and serves as the primary measure of motivation.[19][20]
-
-
Drug Administration: The test compound (e.g., this compound or a comparator) is administered before the self-administration session to assess its effect on the breakpoint for cocaine.
Mandatory Visualization
Caption: Dopamine D2 autoreceptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflows for assessing stimulant-induced behaviors.
References
- 1. Effects on locomotor activity after local application of (+)-UH232 in discrete areas of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Four factors underlying mouse behavior in an open field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphetamine-induced sensitization and spontaneous stereotypy in deer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Dopamine D2-like Receptors in Cocaine Self-Administration: Studies with D2 Receptor Mutant Mice and Novel D2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opposite effects of low versus high dose haloperidol treatments on spontaneous and apomorphine induced motor behavior: evidence that at a very low dose haloperidol acts as an indirect dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereotyped behavior: effects of d-amphetamine and methylphenidate in the young rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cocaine self-administration reinforced on a progressive ratio schedule decreases with continuous d-amphetamine treatment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-administration of cocaine on a progressive ratio schedule in rats: dose-response relationship and effect of haloperidol pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of selective D1 and D2 dopamine antagonists on cocaine self-administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. anilocus.com [anilocus.com]
- 14. ispub.com [ispub.com]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. researchgate.net [researchgate.net]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. Progressive ratio schedules in drug self-administration studies in rats: a method to evaluate reinforcing efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. Methodological and analytical issues of progressive ratio schedules: Definition and scaling of breakpoint - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Enantiomers: (+)-UH 232 and (-)-UH 232
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct pharmacological profiles of the cis-(+)-(1S,2R) and cis-(-)-(1R,2S) enantiomers of 5-methoxy-1-methyl-2-(n-propylamino)tetralin (UH 232).
The stereochemical configuration of a molecule can profoundly influence its pharmacological activity. This guide provides a detailed comparative analysis of the enantiomers of UH 232, (+)-UH 232 and (-)-UH 232, focusing on their interactions with dopamine receptors. The information presented herein is supported by experimental data to facilitate a clear understanding of their distinct properties.
Pharmacological Profile: A Tale of Two Opposites
The enantiomers of UH 232 exhibit strikingly different pharmacological activities at central dopamine receptors. While this compound acts as a dopamine receptor antagonist with a unique profile, (-)-UH 232 is characterized as a weak dopamine receptor agonist.[1] This fundamental difference in their intrinsic activity forms the basis of their divergent physiological effects.
This compound: A Preferential Dopamine Autoreceptor Antagonist
This compound is a dopamine receptor antagonist with a preferential action on presynaptic dopamine D2 autoreceptors.[1][2] This antagonism of autoreceptors, which normally function to inhibit dopamine synthesis and release, leads to an increase in dopaminergic neurotransmission.[1][2] In vivo studies in rats have demonstrated that this compound markedly accelerates dopamine synthesis and turnover.[1]
Furthermore, this compound displays a degree of selectivity for the dopamine D3 receptor over the D2 receptor and acts as a weak partial agonist at the D3 subtype.[3][4] This complex pharmacological profile, combining autoreceptor antagonism and D3 receptor partial agonism, results in a stimulant effect on locomotor activity at a wide range of doses.[1] The N-monopropyl derivative, (+)-AJ76, is an active metabolite of this compound and exhibits a virtually identical pharmacological profile.[2][3]
(-)-UH 232: A Weak Dopamine Agonist
In stark contrast to its dextrorotatory counterpart, (-)-UH 232 functions as a dopamine receptor agonist.[1] However, its potency as an agonist is reported to be much lower than that of its structural analog, (-)-UH 242.[1] This agonist activity at dopamine receptors suggests that (-)-UH 232 would elicit physiological responses opposite to those of this compound, such as a potential reduction in dopamine synthesis and release, although detailed quantitative data on its functional activity is less readily available in the literature.
Quantitative Data: Receptor Binding Affinities
| Compound | Receptor Subtype | Ki (nM) | Pharmacological Action |
| This compound | Dopamine D2 | - | Antagonist |
| Dopamine D3 | - | Partial Agonist/Antagonist | |
| (-)-UH 232 | Dopamine D2/D3 | - | Agonist (low potency) |
Note: Specific Ki values for a direct head-to-head comparison are not available in the reviewed literature. The table reflects the qualitative pharmacological actions reported.
Experimental Protocols
The characterization of the UH 232 enantiomers has been achieved through a combination of in vitro and in vivo experimental techniques.
In Vitro Receptor Binding Assays
Receptor binding affinities are typically determined using radioligand binding assays with cell membranes expressing the receptor of interest. For dopamine D2-like receptors, [³H]spiperone is a commonly used radioligand.[5][6][7]
General Protocol for [³H]Spiperone Competition Binding Assay:
-
Membrane Preparation: Crude membrane fractions are prepared from cells or tissues expressing dopamine D2 or D3 receptors.[8]
-
Incubation: Membranes are incubated with a fixed concentration of [³H]spiperone and varying concentrations of the competing ligand (this compound or (-)-UH 232).[5][6]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[8]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.[8]
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.
A schematic representation of a typical receptor binding assay workflow is provided below.
Caption: Workflow for a radioligand receptor binding assay.
In Vivo Functional Assays: Microdialysis
In vivo microdialysis is a powerful technique used to measure neurotransmitter levels in the brains of freely moving animals, providing a functional readout of drug effects.
General Protocol for In Vivo Microdialysis for Dopamine Release:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., the striatum).[9]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.[10]
-
Sample Collection: Extracellular fluid from the brain tissue diffuses across the dialysis membrane into the aCSF, and the resulting dialysate is collected at regular intervals.[11]
-
Neurotransmitter Analysis: The concentration of dopamine and its metabolites in the dialysate is quantified using sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[9]
-
Drug Administration: The effects of this compound or (-)-UH 232 on dopamine release are assessed by administering the compound and measuring the changes in dopamine levels in the dialysate compared to baseline.
The signaling pathway illustrating the differential effects of the UH 232 enantiomers on a dopaminergic neuron is depicted below.
Caption: Differential effects of UH 232 enantiomers on dopaminergic signaling.
Conclusion
The enantiomers of UH 232 represent a classic example of stereoselectivity in pharmacology. This compound is a dopamine autoreceptor antagonist that enhances dopaminergic neurotransmission, with additional complex interactions at the D3 receptor. Conversely, (-)-UH 232 is a weak dopamine receptor agonist. This clear divergence in their pharmacological profiles underscores the critical importance of considering stereochemistry in drug design and development. Further research to fully quantify the binding affinities and functional potencies of both enantiomers in comparative studies would provide a more complete understanding of their therapeutic potential and utility as research tools.
References
- 1. This compound and (+)-UH 242: novel stereoselective dopamine receptor antagonists with preferential action on autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-AJ 76 and this compound: central stimulants acting as preferential dopamine autoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UH-232 - Wikipedia [en.wikipedia.org]
- 4. This compound, a partial agonist of the D3 dopamine receptors, attenuates cognitive effects of angiotensin IV and des-Phe(6)-angiotensin IV in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 6. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating 5-HT2A Receptor Agonist Properties: A Comparison Guide
A Note on the Pharmacological Profile of (+)-UH 232
Initial evaluation of this compound reveals its primary characterization in scientific literature as a dopamine receptor antagonist with complex properties, rather than a direct 5-HT2A receptor agonist. It is described as a subtype-selective mixed agonist-antagonist for dopamine receptors, acting as a weak partial agonist at the D3 subtype and an antagonist at D2Sh autoreceptors.[1][2][3][4] This action leads to dopamine release in the brain and a subsequent stimulant effect.[1] Studies have indicated that this compound has "only slight effects on the synthesis and turnover of serotonin (5-HT)". While a clinical study noted that symptomatic worsening in schizophrenic patients could speculatively be related to a 5-HT2A agonistic action suggested by some animal data, specific evidence supporting this is not provided in the available literature.[4]
Given the substantial body of evidence pointing to its role as a dopamine receptor antagonist[5][6][7] and the lack of direct, quantitative data confirming 5-HT2A agonism, a direct comparison of this compound as a 5-HT2A agonist is not feasible based on current scientific understanding.
Therefore, this guide will serve as a template for evaluating a novel compound's 5-HT2A receptor agonist properties, using well-characterized reference agonists for comparison. This will provide researchers, scientists, and drug development professionals with the necessary framework and experimental context for such an evaluation.
A Framework for Evaluating Novel 5-HT2A Receptor Agonists
The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a significant target for neuropsychiatric drug discovery.[8] Agonism at this receptor is associated with the effects of psychedelic compounds and is being explored for therapeutic applications in disorders like depression and anxiety.[9] A thorough evaluation of a potential 5-HT2A agonist requires a combination of in vitro and in vivo experiments to determine its affinity, potency, efficacy, and functional effects.
Quantitative Data Comparison
The following tables provide a comparative overview of key pharmacological parameters for well-established 5-HT2A receptor agonists and the reference antagonist, Ketanserin.
Table 1: In Vitro Receptor Binding Affinity (Kᵢ) at the Human 5-HT2A Receptor
| Compound | Radioligand | Kᵢ (nM) |
| Reference Agonists | ||
| DOI | [¹²⁵I]DOI | 0.27[10] |
| Psilocin | [³H]Ketanserin | 107.2[11] |
| Serotonin (5-HT) | [¹²⁵I]DOI | 10[10] |
| Reference Antagonist | ||
| Ketanserin | [³H]Ketanserin | 0.35 - 3.5[12][13] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: In Vitro Functional Potency (EC₅₀) at the Human 5-HT2A Receptor
| Compound | Assay Type | EC₅₀ (nM) |
| Reference Agonists | ||
| DOI | Inositol Phosphate Accumulation | 40 (approx.)[14] |
| Psilocin | Calcium Mobilization | 10[15] |
| Serotonin (5-HT) | Calcium Mobilization | 16[16] |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
Table 3: In Vivo Functional Potency (ED₅₀) for the Head-Twitch Response (HTR) in Mice
| Compound | ED₅₀ (mg/kg) |
| Reference Agonists | |
| DOI | 0.25 - 1.0 (dose-dependent)[17][18] |
| Psilocybin | 1.0 (maximal effect)[9] |
ED₅₀ (Half-maximal Effective Dose): The dose of a drug that produces 50% of its maximal effect in vivo.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are standard protocols for key experiments in 5-HT2A receptor agonist characterization.
Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound for the 5-HT2A receptor.
-
Objective: To quantify the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT2A receptor.
-
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).[19]
-
Test compound at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known ligand like Ketanserin).[20]
-
Assay buffer, glass fiber filter plates, cell harvester, and scintillation counter.[8]
-
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.[8]
-
Incubate the mixture to allow for binding equilibrium to be reached (e.g., 60 minutes at room temperature).[20]
-
Terminate the reaction by rapid filtration through the glass fiber filter plate, washing several times with ice-cold wash buffer to separate bound from free radioligand.[8]
-
Dry the filter plate, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.[21]
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent inhibition of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
Functional Assays: Calcium Mobilization and Inositol Phosphate Accumulation
These cell-based assays measure the functional potency (EC₅₀) and efficacy of a compound by quantifying a downstream signaling event following receptor activation.
-
Objective: To determine if a test compound activates the 5-HT2A receptor and to quantify its potency and efficacy.
-
Signaling Pathway: The 5-HT2A receptor is primarily coupled to the Gq/11 signaling pathway. Agonist binding activates Phospholipase C (PLC), which cleaves PIP₂ into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺).[22]
-
Principle: Measures the transient increase in intracellular calcium concentration upon receptor activation using a calcium-sensitive fluorescent dye.[23]
-
Procedure:
-
Plate cells expressing the 5-HT2A receptor in a microplate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1).[24]
-
Add the test compound at various concentrations.
-
Measure the fluorescence intensity over time using a fluorescence plate reader. The peak fluorescence is proportional to the increase in intracellular calcium.[25]
-
Plot the response against the log concentration of the test compound to determine the EC₅₀ value.[16]
-
-
Principle: Measures the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, typically using HTRF (Homogeneous Time-Resolved Fluorescence) technology.[26]
-
Procedure:
-
Plate cells expressing the 5-HT2A receptor.
-
Add the test compound at various concentrations in the presence of LiCl (which prevents IP1 degradation).[26]
-
Incubate to allow for IP1 accumulation.
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate).[26]
-
Read the plate on an HTRF-compatible reader. The signal is proportional to the amount of IP1 produced.[27]
-
Plot the HTRF ratio against the log concentration of the test compound to determine the EC₅₀ value.[28]
-
In Vivo Assay: Head-Twitch Response (HTR)
The HTR in rodents is a behavioral proxy for 5-HT2A receptor activation and is characteristic of hallucinogenic compounds.[18][29]
-
Objective: To assess the in vivo functional activity of a test compound at the 5-HT2A receptor.
-
Animals: Typically mice.
-
Procedure:
-
Administer the test compound to the animals at various doses.
-
Place the animals in an observation chamber.
-
Manually or automatically count the number of rapid, side-to-side head movements over a specified period.[29]
-
Plot the number of head twitches against the drug dose to determine the ED₅₀ value.[30]
-
To confirm the response is mediated by the 5-HT2A receptor, a separate group of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., Ketanserin) before administering the test compound. A significant reduction in HTR would confirm 5-HT2A mediation.[31]
-
Visualizations
Diagrams are provided to illustrate key pathways and workflows.
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: Experimental Workflow for 5-HT2A Agonist Evaluation.
References
- 1. UH-232 - Wikipedia [en.wikipedia.org]
- 2. UH-232 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound, a partial agonist of the D3 dopamine receptors, attenuates cognitive effects of angiotensin IV and des-Phe(6)-angiotensin IV in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the D3 and autoreceptor-preferring dopamine antagonist (+)-UH232 in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A pharmacological analysis of the effects of (+)-AJ 76 and this compound at release regulating pre- and postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The preferential dopamine autoreceptor antagonist (+)-UH232 antagonizes the positive reinforcing effects of cocaine and d-amphetamine in the ICSS paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. psychedelicreview.com [psychedelicreview.com]
- 12. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 21. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. bu.edu [bu.edu]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. 5-HT2 receptor-stimulated inositol phosphate formation in rat aortic myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Head-twitch response - Wikipedia [en.wikipedia.org]
- 30. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of (+)-UH 232 in Non-Psychotic Disorders: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pharmacological Profile of (+)-UH 232
This compound is characterized as a dopamine D2-like receptor antagonist with a notable preference for the D3 subtype and presynaptic autoreceptors. It also exhibits weak partial agonist activity at the D3 receptor. This dual action suggests a complex modulatory effect on dopamine neurotransmission. As an antagonist at presynaptic D2 autoreceptors, this compound can increase the synthesis and release of dopamine. Its partial agonism at D3 receptors, which are concentrated in limbic brain regions associated with mood and reward, could theoretically offer a targeted approach to modulating affective states. Some preclinical evidence also suggests potential activity as a 5-HT2A receptor agonist, a mechanism implicated in the action of some anxiolytics and antidepressants.
Comparison with Standard Therapies
To provide a framework for assessing the potential of this compound, this section compares its pharmacological characteristics with those of established first-line treatments for anxiety, depression, and OCD.
Data Presentation: Receptor Binding Affinities and Primary Mechanisms
The following table summarizes the primary mechanisms of action and, where available, the receptor binding affinities (Ki, in nM) of this compound and representative standard therapeutics. Lower Ki values indicate higher binding affinity.
| Drug Class/Compound | Primary Mechanism of Action | Target Receptor(s) | Receptor Binding Affinity (Ki, nM) |
| This compound | Dopamine D2-like receptor antagonist (preferential for D3 and autoreceptors); Weak D3 partial agonist | D2, D3, Autoreceptors | D3: ~4-fold higher affinity than D2 (Specific Ki values not consistently reported) |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Blocks serotonin reuptake | Serotonin Transporter (SERT) | Varies by agent (e.g., Fluoxetine: ~1-10 nM) |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Blocks serotonin and norepinephrine reuptake | SERT, Norepinephrine Transporter (NET) | Varies by agent (e.g., Venlafaxine: SERT ~25 nM, NET ~40 nM) |
| Benzodiazepines | Positive allosteric modulator of GABA-A receptors | GABA-A Receptor | Varies by agent |
| Tricyclic Antidepressants (TCAs) | Blocks reuptake of serotonin and norepinephrine; also blocks other receptors | SERT, NET, H1, α1, M1 | Varies widely by agent and receptor |
| Atypical Antipsychotics (as adjuncts) | Dopamine D2 and Serotonin 5-HT2A receptor antagonists | D2, 5-HT2A, others | Varies by agent (e.g., Aripiprazole - partial D2 agonist) |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific protocols for this compound in non-psychotic disorder models are absent, this section outlines standard methodologies used to evaluate anxiolytic, antidepressant, and anti-compulsive effects in preclinical research.
Elevated Plus Maze (Anxiety)
The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure: A rodent is placed at the center of the maze and allowed to explore for a set period (typically 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.
-
Principle: Anxiolytic compounds are expected to increase the time spent in and entries into the open arms, as the animal's innate aversion to open, elevated spaces is reduced.
Forced Swim Test (Depression)
The forced swim test is a common behavioral despair model used to screen for antidepressant efficacy.
-
Apparatus: A cylinder filled with water from which the animal cannot escape.
-
Procedure: A rodent is placed in the water for a predetermined period (e.g., 6 minutes). The duration of immobility (floating with minimal movements to keep the head above water) is measured.
-
Principle: Antidepressant drugs typically reduce the duration of immobility, suggesting an increase in motivation to escape.
Marble Burying Test (Obsessive-Compulsive Disorder)
The marble burying test is used to model repetitive and compulsive-like behaviors in rodents.
-
Apparatus: A cage containing a deep layer of bedding with a number of marbles evenly spaced on the surface.
-
Procedure: A mouse is placed in the cage and the number of marbles buried (at least two-thirds covered by bedding) within a specific time (e.g., 30 minutes) is counted.
-
Principle: Anxiolytic and anti-compulsive drugs, particularly SSRIs, have been shown to reduce the number of marbles buried.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Preclinical Assessment
Caption: Standard experimental workflow for preclinical drug assessment.
Discussion and Future Directions
The unique pharmacological profile of this compound, particularly its preferential action on D3 receptors and dopamine autoreceptors, presents a compelling rationale for its investigation in non-psychotic disorders. The resulting increase in dopamine transmission in brain regions implicated in mood and motivation could theoretically exert therapeutic effects.
However, the lack of direct preclinical evidence in relevant animal models is a significant limitation. Furthermore, the observation that this compound worsened psychosis in clinical trials for schizophrenia raises safety concerns and suggests that its effects on dopamine signaling may be complex and context-dependent. The stimulant-like properties observed in some animal studies might also be undesirable in the treatment of anxiety disorders.
Future research should prioritize the evaluation of this compound in established animal models of anxiety, depression, and OCD. Such studies would provide the necessary empirical data to either support or refute its therapeutic potential in these conditions. Key investigations should include dose-response studies to identify a potential therapeutic window that avoids the stimulant-like effects, as well as a thorough examination of its effects on monoamine levels in relevant brain regions through techniques like in vivo microdialysis. A comprehensive understanding of its functional activity at a wider range of receptors is also warranted to build a more complete picture of its mechanism of action. Without such data, the therapeutic utility of this compound in non-psychotic disorders remains speculative.
Safety Operating Guide
(+)-UH 232 proper disposal procedures
Efforts to locate safety and disposal information for a substance identified as "(+)-UH 232" have been unsuccessful. The provided designation does not correspond to any readily available chemical information in public databases or safety data sheets (SDS).
Extensive searches for "this compound" did not yield any relevant results for a chemical compound. The search results were ambiguous and pointed to various unrelated subjects, including military aviation units, university course numbers, and consumer product model numbers.
Without a proper chemical name, CAS Registry Number, or other standard chemical identifier, it is not possible to provide accurate and safe disposal procedures. The handling and disposal of chemical substances are strictly regulated and require precise identification to ensure the safety of personnel and the environment.
For researchers, scientists, and drug development professionals, it is imperative to use standardized chemical nomenclature to access the appropriate safety and handling protocols.
To obtain the necessary information for the proper disposal of the substance , please provide one or more of the following identifiers:
-
Full Chemical Name: The systematic name of the compound according to IUPAC or other recognized chemical nomenclature systems.
-
CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.
-
Internal Reference Code with Associated Chemical Structure or Name: If "this compound" is an internal laboratory code, please provide the corresponding chemical structure or a more universally recognized name.
Once a standard identifier is available, the Safety Data Sheet (SDS) for the substance can be located. The SDS will provide comprehensive information on physical and chemical properties, health hazards, personal protective equipment (PPE) recommendations, and, most importantly, detailed instructions for safe disposal.
It is strongly advised not to handle or dispose of any chemical substance without first consulting its official Safety Data Sheet.
In the absence of specific information for "this compound," no data table or procedural diagram can be generated. Providing accurate and actionable safety information is of the utmost importance, and this cannot be accomplished without proper identification of the chemical .
Essential Safety and Operational Protocols for Handling (+)-UH 232
Disclaimer: No specific Safety Data Sheet (SDS) for (+)-UH 232 was located. The following guidance is based on the general principles for handling potent, psychoactive research chemicals, specifically dopamine receptor antagonists. It is imperative to supplement these guidelines with a substance-specific risk assessment before commencing any work.
This compound is a potent and selective dopamine D2 and D3 receptor antagonist with stimulant properties. Due to its psychoactive nature and high potency, stringent safety protocols are necessary to minimize exposure and ensure a safe laboratory environment. This document provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
As a potent psychoactive compound, this compound should be handled with extreme caution. The primary hazards include:
-
High Potency: Active at low doses, increasing the risk of pharmacological effects from minor exposure.
-
Psychoactive Effects: May cause behavioral and neurological effects if inhaled, ingested, or absorbed through the skin.
-
Powder Form: Presents an inhalation hazard and can easily contaminate surfaces.
A thorough risk assessment should be conducted before handling, considering the quantity of substance, the nature of the experimental procedures, and the potential for aerosol generation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure. The required level of PPE will depend on the specific task and the scale of the operation.
| Task | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Powder) | - Primary Gloves: Nitrile or other chemically resistant gloves (double-gloving recommended). - Secondary Gloves: Thicker, chemical-resistant gloves (e.g., butyl rubber) over primary gloves. - Gown: Disposable, solid-front, back-closing gown with tight-fitting cuffs. - Eye Protection: Chemical safety goggles and a face shield. - Respiratory Protection: A NIOSH-approved respirator with P100 (or N100) particulate filters is essential. For higher-risk operations, a powered air-purifying respirator (PAPR) should be considered. |
| Solution Preparation and Handling | - Gloves: Nitrile or other chemically resistant gloves (double-gloving recommended). - Gown: Disposable, solid-front, back-closing gown. - Eye Protection: Chemical safety goggles. - Ventilation: All manipulations should be performed within a certified chemical fume hood. |
| General Laboratory Operations | - Gloves: Nitrile gloves. - Gown: Standard laboratory coat. - Eye Protection: Safety glasses with side shields. |
Note: Always consult the glove manufacturer's compatibility chart for the specific solvents being used.
Engineering Controls
Engineering controls are the primary means of minimizing exposure to potent compounds.
| Control Measure | Specification and Use |
| Ventilated Enclosure | All handling of powdered this compound must be conducted in a certified chemical fume hood, a glove box, or a similar ventilated balance enclosure to prevent inhalation of airborne particles. |
| Designated Area | Designate a specific area within the laboratory for handling this compound. This area should be clearly marked and restricted to authorized personnel. |
| Negative Pressure | For facilities handling larger quantities, the designated room should be maintained under negative pressure relative to adjacent areas to prevent contamination spread. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety.
Caption: Workflow for handling this compound.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent secondary exposure and environmental contamination.
| Item | Decontamination Protocol |
| Work Surfaces | 1. Wipe surfaces with a wetting agent (e.g., 70% ethanol) to prevent dust generation. 2. Clean with a suitable laboratory detergent. 3. Rinse with water. 4. All cleaning materials must be disposed of as hazardous waste. |
| Glassware and Equipment | 1. Rinse with a solvent known to dissolve this compound (e.g., ethanol, methanol). Collect the rinsate as hazardous waste. 2. Wash with laboratory detergent and water. 3. For highly contaminated items, consider a base bath or appropriate chemical inactivation if compatible. |
| Spills | 1. Evacuate and secure the area. 2. Don appropriate PPE, including respiratory protection. 3. For small powder spills, gently cover with a damp paper towel to avoid raising dust. 4. For liquid spills, absorb with an inert material. 5. Clean the area as described for work surfaces. 6. All spill cleanup materials must be disposed of as hazardous waste. |
All waste generated from handling this compound is considered hazardous chemical waste.
Caption: Waste disposal workflow for this compound.
Key Disposal Principles:
-
Do not dispose of this compound or contaminated materials in the regular trash or down the drain.
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
By adhering to these stringent safety and handling protocols, researchers can minimize the risks associated with the potent psychoactive compound this compound and maintain a safe laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
